2,3-Dicyano-5-phenylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-6-10-11(7-14)16-12(8-15-10)9-4-2-1-3-5-9/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMJUBGOLBDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200117 | |
| Record name | 2,3-Dicyano-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52109-66-7 | |
| Record name | 2,3-Dicyano-5-phenylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052109667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52109-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyano-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2,3-dicyano-5-phenylpyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-dicyano-5-phenylpyrazine
This guide provides a comprehensive technical overview for the , a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and chemical synthesis. Pyrazine derivatives are significant scaffolds due to their prevalence in natural products, pharmaceuticals, and as key flavor and fragrance components.[1][2][3][4] The introduction of electron-withdrawing dicyano groups onto the pyrazine core creates a highly electron-deficient aromatic system, making these molecules valuable as building blocks for functional materials and complex organic targets.[5] This document outlines a robust synthetic strategy, detailed experimental protocols, and the analytical methods required to validate the structure and purity of the target compound.
Synthetic Strategy: A Mechanistic Perspective
The cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine, which is often followed by an oxidation step to form the aromatic ring.[1][6][7][8] This classical and reliable approach is well-suited for the preparation of this compound.
Causality of Reactant Selection:
-
The Dicarbonyl Component (Phenylglyoxal): To install the phenyl group at the 5-position, phenylglyoxal is the logical choice. It provides the necessary 1,2-dicarbonyl functionality adjacent to the phenyl moiety. The reaction of phenylglyoxal with amines is a well-established transformation in heterocyclic synthesis.[9]
-
The Diamine Component (Diaminomaleonitrile - DAMN): To introduce the 2,3-dicyano substitution pattern, diaminomaleonitrile (DAMN) is the ideal starting material. DAMN is a commercially available and highly functionalized 1,2-diamine where the amino groups are perfectly positioned for cyclization, and the nitrile groups remain as key functional handles on the resulting pyrazine ring. The use of DAMN in synthesizing dicyanopyrazines is a proven strategy.[5][10]
The proposed synthetic pathway involves a direct condensation of phenylglyoxal with diaminomaleonitrile. The reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to yield the stable, aromatic this compound.[7][11] Air oxidation is often sufficient for this aromatization step, though the process can be expedited with mild oxidizing agents.
Reaction Mechanism: Condensation and Aromatization
The mechanism involves a two-fold imine formation followed by cyclization and oxidation.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system designed for reproducibility. Each step includes justifications grounded in chemical principles.
Materials and Reagents:
-
Phenylglyoxal monohydrate
-
Diaminomaleonitrile (DAMN)
-
Ethanol (Reagent Grade)
-
Acetic Acid (Glacial)
-
Activated Charcoal
-
Diatomaceous Earth (e.g., Celite®)
Protocol:
-
Reaction Setup (Vessel: 250 mL Round-Bottom Flask):
-
To the flask, add phenylglyoxal monohydrate (1.52 g, 10 mmol).
-
Dissolve it in 100 mL of ethanol. Gentle warming may be required to achieve a clear solution.
-
Rationale: Ethanol is selected as the solvent for its ability to dissolve both reactants and for its suitable boiling point for reflux conditions.
-
In a separate beaker, dissolve diaminomaleonitrile (1.08 g, 10 mmol) in 50 mL of warm ethanol.
-
Add 1 mL of glacial acetic acid to the phenylglyoxal solution.
-
Rationale: A catalytic amount of acid is crucial. It protonates the carbonyl oxygen of phenylglyoxal, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amino groups of DAMN.
-
-
Condensation and Cyclization:
-
Slowly add the DAMN solution to the stirred phenylglyoxal solution at room temperature over 15 minutes.
-
Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Maintain reflux for 4-6 hours. The solution will typically darken in color.
-
Rationale: Heating under reflux provides the necessary activation energy for the sequential condensation and dehydration steps leading to the dihydropyrazine intermediate. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Oxidation (Aromatization):
-
After the reflux period, remove the heating mantle and allow the solution to cool slightly.
-
Bubble a gentle stream of air through the reaction mixture for 2-4 hours while stirring vigorously. Alternatively, add an oxidizing agent like manganese dioxide (MnO₂) and stir at room temperature.
-
Rationale: The dihydropyrazine intermediate is readily oxidized to the thermodynamically stable aromatic pyrazine. Air is a mild, convenient, and environmentally benign oxidant.[12]
-
-
Isolation and Purification:
-
Reduce the solvent volume to approximately 50 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 1 hour to induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
Rationale: Lowering the temperature decreases the solubility of the product, maximizing the yield from precipitation. A cold solvent wash removes soluble impurities without significantly dissolving the product.
-
For purification, perform recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. If the solution is colored, add a spatula tip of activated charcoal, boil for 5 minutes, and filter hot through a pad of diatomaceous earth to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The molecular formula is C₁₂H₆N₄ with a molecular weight of 206.20 g/mol .[13]
Summary of Expected Analytical Data:
| Technique | Parameter | Expected Result | Justification |
| Melting Point | Range | Sharp, >150 °C (estimated) | A narrow melting point range is indicative of high purity. |
| ¹H NMR | Chemical Shift (δ) | 9.1-9.3 ppm (s, 1H, pyrazine-H); 7.5-8.2 ppm (m, 5H, phenyl-H) | The pyrazine proton is highly deshielded by the ring nitrogens and cyano groups. Phenyl protons appear in the typical aromatic region. |
| ¹³C NMR | Chemical Shift (δ) | 114-116 ppm (C≡N); 130-155 ppm (Aromatic C) | Distinct signals for the nitrile carbons and the six unique aromatic carbons (1 pyrazine, 5 phenyl). |
| FT-IR | Wavenumber (cm⁻¹) | 2230-2240 cm⁻¹ (strong, sharp); 1550-1600 cm⁻¹; 3050-3100 cm⁻¹ | The C≡N stretch is a highly characteristic and strong absorption.[5] C=N/C=C stretches for the rings and aromatic C-H stretches are also expected. |
| Mass Spec (EI) | m/z | 206 [M]⁺ | The molecular ion peak should be prominent and correspond to the exact molecular weight of the compound.[13] |
Workflow for Synthesis and Characterization
The following diagram outlines the logical flow from starting materials to a fully characterized final product.
Sources
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the Photophysical Properties of 2,3-Dicyano-5-phenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the photophysical properties of 2,3-dicyano-5-phenylpyrazine, a heterocyclic organic compound of significant interest in the fields of materials science and medicinal chemistry. This document delves into the synthesis, spectroscopic behavior, and the underlying principles governing its light-absorbing and emitting characteristics, offering valuable insights for researchers engaged in the development of novel fluorophores, photosensitizers, and therapeutic agents.
Introduction: The Significance of Dicyanopyrazines
Pyrazine derivatives, particularly those bearing cyano groups, have emerged as a pivotal class of compounds in photoredox catalysis and materials science. The dicyanopyrazine (DPZ) core is a potent electron-accepting moiety, which, when incorporated into a larger π-conjugated system, can give rise to molecules with intriguing photophysical and electronic properties. These properties, including strong absorption in the visible spectrum and the formation of long-lived excited states, make them highly effective as organic photoredox catalysts. The introduction of an aryl substituent, such as a phenyl group at the 5-position, can further modulate these characteristics, offering a pathway to fine-tune the molecule's performance for specific applications.
The phenyl group can extend the π-conjugation of the pyrazine core, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission properties. Understanding the intricate relationship between the molecular structure and the photophysical behavior of this compound is paramount for its rational application in various scientific domains.
Synthesis and Structural Characterization
A highly relevant synthetic approach is the one-pot reaction of alkyl isocyanides with aryl carbonyl chlorides, followed by the addition of diaminomaleonitrile, which has been successfully employed for the synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles[1]. This methodology could potentially be adapted for the synthesis of this compound by utilizing phenyl isocyanide and a suitable carbonyl chloride.
Proposed Synthetic Pathway
A potential synthetic route to this compound is outlined below. This proposed pathway is based on established synthetic methodologies for related pyrazine derivatives.
Caption: Proposed synthetic scheme for this compound.
Structural Characterization:
Upon successful synthesis, the structural integrity of this compound would be unequivocally confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical environment of the hydrogen and carbon atoms, respectively, providing definitive evidence of the phenyl and pyrazine ring structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, confirming the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2260 cm⁻¹, would provide strong evidence for the dicyano substitution.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state. For instance, in the structurally related 5,6-diphenyl-pyrazine-2,3-dicarbonitrile, the pyrazine ring is oriented at significant dihedral angles with respect to the phenyl rings[2][3].
Photophysical Properties
The photophysical properties of this compound are dictated by its electronic structure, which is characterized by a π-conjugated system encompassing both the pyrazine and phenyl rings.
Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions. Based on data from the closely related 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile, absorption peaks can be anticipated around 267, 303, and 373 nm[1]. The lowest energy absorption band is likely attributable to an intramolecular charge transfer (ICT) transition, a common feature in donor-acceptor type molecules.
Table 1: Expected UV-Vis Absorption Data for this compound (based on analogous compounds)
| Solvent | λ_abs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Dichloromethane | ~373 | Data not available |
| Acetonitrile | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
Note: The precise values for this compound require experimental determination.
Fluorescence Spectroscopy
Upon excitation with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The emission properties, including the emission maximum (λ_em) and fluorescence quantum yield (Φ_F), are highly sensitive to the molecular environment, particularly the polarity of the solvent.
For the analogous 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile, fluorescence emission is observed in the range of 450-460 nm when excited at 373 nm[1]. A similar emission profile is anticipated for the target compound.
Table 2: Expected Fluorescence Data for this compound (based on analogous compounds)
| Solvent | λ_ex (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) |
| Dichloromethane | ~373 | ~455 | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
| Toluene | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
Note: The precise values for this compound require experimental determination.
Solvatochromism
The phenomenon of solvatochromism, the change in the color of a substance with the polarity of the solvent, provides valuable insights into the electronic nature of the ground and excited states of a molecule. For molecules with a significant change in dipole moment upon excitation, a pronounced solvatochromic shift is often observed.
Given the electron-accepting dicyanopyrazine core and the π-donating phenyl group, this compound is expected to exhibit positive solvatochromism in its fluorescence spectrum. This means that an increase in solvent polarity will lead to a red-shift (bathochromic shift) of the emission maximum. This is because a more polar solvent will better stabilize the more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission. This behavior has been observed in other donor-acceptor pyrazine derivatives[4][5][6].
Caption: Energy level diagram illustrating positive solvatochromism.
Experimental Protocols
To empower researchers to validate and expand upon the findings presented in this guide, detailed experimental protocols for the key photophysical measurements are provided below.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of this compound in various solvents.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a high-purity solvent. From this stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁵ M, 5 x 10⁻⁶ M, 1 x 10⁻⁶ M) in the same solvent.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the prepared solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-600 nm).
-
Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Caption: Workflow for UV-Vis absorption spectroscopy measurements.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λ_ex, λ_em) and the relative fluorescence quantum yield (Φ_F) of this compound.
Methodology:
-
Solution Preparation: Prepare dilute solutions of the sample in various solvents. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator to record the emission spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission profile that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
Measure the absorbance of both the standard and the sample at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.
-
The fluorescence quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Caption: Workflow for fluorescence spectroscopy and quantum yield determination.
Conclusion and Future Directions
This compound represents a promising molecular scaffold with tunable photophysical properties. Its electron-deficient pyrazine core coupled with the π-donating phenyl substituent gives rise to intramolecular charge transfer characteristics, which are manifested in its absorption and emission spectra, as well as its solvatochromic behavior. The detailed experimental protocols provided in this guide offer a framework for the systematic investigation of this and related compounds.
Future research in this area could focus on the synthesis of a broader range of 5-aryl-2,3-dicyanopyrazines with varying electronic properties to establish a comprehensive structure-property relationship. Furthermore, the application of these compounds as photoredox catalysts, fluorescent probes for biological imaging, and as active components in organic light-emitting diodes (OLEDs) warrants further exploration. A thorough understanding of their photophysical properties is the cornerstone for unlocking their full potential in these exciting and impactful fields.
References
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Al-Hourani, B.; Al-Abras, K.; Al-Masri, M.; Sweidan, K.; Hmadeh, M. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules2022 , 27, 8183. [Link]
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Hökelek, T.; et al. 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online2009 , 65(Pt 9), o2225. [Link]
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Synthetic procedures for the synthesis of 2,3‐dicyanopyrazine PCs. ResearchGate. [Link]
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5,6-Diphenylpyrazine-2,3-dicarbonitrile | Request PDF. ResearchGate. [Link]
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Brizet, B.; et al. Cyanoarylporphyrazine dyes: multimodal compounds for personalised photodynamic therapy. Biophysical Reviews2023 , 15(5), 971-982. [Link]
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Jampilek, J.; et al. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules2014 , 19(1), 884-908. [Link]
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Balaraman, E.; Gnanapragasam, B.; Ben-David, Y.; Milstein, D. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis2018 , 8(11), 10853-10858. [Link]
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Gurbanov, A. V.; et al. 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online2012 , 68(Pt 12), o3220. [Link]
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(PDF) SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate. [Link]
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Cyanoarylporphyrazine dyes: multimodal compounds for personalised photodynamic therapy. PubMed. [Link]
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Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). MDPI. [Link]
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Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PMC. [Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. [Link]
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The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. MDPI. [Link]
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(PDF) Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. ResearchGate. [Link]
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Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]
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The Optical Properties, Synthesis and Characterization of Novel 5-aryl-3-benzimidazolyl-1-phenyl-pyrazoline Derivatives. PubMed. [Link]
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Photophysical properties of a series of 4‐aryl substituted 1,4‐dihydropyridines. Journal of Physical Organic Chemistry. [Link]
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Synthesis, crystal structure studies and solvatochromic behaviour of two 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives. IUCr. [Link]
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Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. PMC. [Link]
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Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]
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Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy. NIH. [Link]
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- 1. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation [mdpi.com]
- 2. 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Synthesis and Application of 2,3-Dicyano-5-phenylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazine Scaffold - A Nexus of Chemical Versatility and Biological Activity
The pyrazine nucleus, a six-membered heteroaromatic ring with two nitrogen atoms in a 1,4-orientation, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atoms, confer a distinct reactivity profile that has been exploited in the synthesis of a myriad of biologically active molecules.[2] Pyrazine derivatives are integral components of numerous FDA-approved drugs and are prevalent in natural products, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][3] This guide focuses on a specific, yet highly promising, subclass: 2,3-dicyano-5-phenylpyrazine derivatives. The introduction of the dicyano motif profoundly influences the molecule's electronic and steric properties, making these compounds particularly attractive for targeted drug design and materials science applications.
Core Synthesis Strategy: The Condensation of Diaminomaleonitrile with Phenyl-α-Diketones
The most direct and widely employed route to the 2,3-dicyanopyrazine core involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound.[4] DAMN, a tetramer of hydrogen cyanide, serves as a versatile and readily available building block in heterocyclic synthesis.[5] For the preparation of 5-phenyl substituted derivatives, the key starting materials are phenyl-α-diketones such as benzil or phenylglyoxal.
Mechanistic Insights: The Driving Forces of Pyrazine Ring Formation
The condensation reaction proceeds through a well-established mechanism, initiated by the nucleophilic attack of the amino groups of DAMN on the electrophilic carbonyl carbons of the α-diketone. The acidic catalyst, typically acetic acid, plays a crucial role in protonating the carbonyl oxygen, thereby enhancing its electrophilicity and facilitating the initial addition. The subsequent steps involve intramolecular cyclization and dehydration to yield the aromatic pyrazine ring.
-
Step 1: Initial Condensation. One of the amino groups of DAMN attacks a carbonyl carbon of benzil, forming a hemiaminal intermediate.
-
Step 2: Dehydration. The hemiaminal readily loses a molecule of water to form a Schiff base (imine).
-
Step 3: Tautomerization and Cyclization. The second amino group of the DAMN moiety then attacks the remaining carbonyl carbon, leading to a dihydropyrazine intermediate.
-
Step 4: Aromatization. The dihydropyrazine intermediate undergoes oxidation (often aerial) to furnish the stable, aromatic 2,3-dicyano-5,6-diphenylpyrazine.[4]
The thermodynamic driving force for this reaction is the formation of the highly stable aromatic pyrazine ring.
Experimental Protocol: Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile
This protocol is adapted from a validated procedure for the synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile.[4]
Materials:
-
Benzil (10 mmol, 2.10 g)
-
Diaminomaleonitrile (DAMN) (11 mmol, 1.18 g)
-
Glacial Acetic Acid (2 mL)
-
Ethanol (20 mL)
-
Water (15 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 10 mmol), diaminomaleonitrile (1.18 g, 11 mmol), ethanol (20 mL), and water (15 mL).
-
Catalyst Addition: Add glacial acetic acid (2 mL) to the mixture. The acetic acid acts as a catalyst to facilitate the condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 348 K or 75 °C) with stirring.[4] Maintain the reflux for an extended period, typically overnight, to ensure the reaction goes to completion.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp peak for the nitrile (C≡N) stretch around 2238 cm⁻¹. The aromatic C-H stretching can be observed around 3073 cm⁻¹.[4]
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H-NMR spectrum is expected to show a multiplet in the aromatic region (around 7.40–7.50 ppm) corresponding to the ten protons of the two phenyl rings.[4]
Applications in Drug Development and Beyond
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of therapeutic targets.
Anticancer Activity and Structure-Activity Relationship (SAR)
Recent studies have highlighted the potential of pyrazine derivatives as potent anticancer agents.[1][3][6][7] The dicyano-phenylpyrazine core has been incorporated into molecules targeting various cancer-related pathways.
A comprehensive review of pyrazine-natural product hybrids has demonstrated significant cytotoxic effects against various cancer cell lines.[2] The structure-activity relationship (SAR) of these compounds reveals key insights for rational drug design:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring play a critical role in modulating anticancer activity. Electron-donating groups, such as methoxy groups, have been shown to enhance cytotoxicity. For instance, a 1,3,4-oxadiazole-pyrimidine-pyrazine hybrid with a 3,4,5-trimethoxyphenyl substituent exhibited potent activity against multiple cancer cell lines with IC₅₀ values in the nanomolar range.[6]
-
Hybridization with other Pharmacophores: The fusion of the dicyano-phenylpyrazine core with other known anticancer pharmacophores, such as chalcones or flavonoids, has led to the development of highly potent hybrid molecules.[2]
| Compound Class | Substituent Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole-pyrimidine-pyrazine hybrid | 3,4,5-Trimethoxyphenyl | PC3 (Prostate) | 0.13 | [6] |
| 1,3,4-Oxadiazole-pyrimidine-pyrazine hybrid | 3,4,5-Trimethoxyphenyl | A549 (Lung) | 0.05 | [6] |
| 1,3,4-Oxadiazole-pyrimidine-pyrazine hybrid | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 0.09 | [6] |
| Chalcone-pyrazine hybrid | Phenyl and substituted phenyl | A549 (Lung) | 0.13 | [2] |
| Chalcone-pyrazine hybrid | Phenyl and substituted phenyl | Colo-205 (Colon) | 0.19 | [2] |
| Chalcone-pyrazine hybrid | Phenyl and substituted phenyl | MCF-7 (Breast) | 0.012 | [2] |
Table 1: Anticancer Activity of Selected Pyrazine Derivatives
Future Perspectives
The synthetic accessibility and tunable electronic properties of this compound derivatives make them a highly attractive scaffold for future research. The exploration of novel substituents on the phenyl ring and the development of new hybrid molecules are promising avenues for the discovery of next-generation therapeutics. Furthermore, the unique photophysical properties conferred by the dicyanopyrazine core suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. As our understanding of the intricate roles of pyrazine-based compounds in biological systems deepens, so too will the opportunities for innovation in both medicine and materials science.
References
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Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. Available at: [Link]
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Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7084. Available at: [Link]
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Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. Available at: [Link]
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LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Chemistry LibreTexts. Available at: [Link]
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Hökelek, T., et al. (2009). 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2225. Available at: [Link]
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Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. Available at: [Link]
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Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. ResearchGate. Available at: [Link]
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Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. ResearchGate. Available at: [Link]
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Cristiano, R., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o130. Available at: [Link]
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Al-Zoubi, W., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. Available at: [Link]
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Singh, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ChemistrySelect, 7(32), e202201948. Available at: [Link]
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Al-Zoubi, W., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. National Institutes of Health. Available at: [Link]
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Edwards, W. B., & Riordan, J. M. (2003). Chemistry of diaminomaleonitrile: Synthesis and structure of two unexpected products from its condensation with 2,5-hexanedione. ResearchGate. Available at: [Link]
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Khaligh, N. G. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. ResearchGate. Available at: [Link]
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Zhang, C., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. National Institutes of Health. Available at: [Link]
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Smith, L. I., & Hoehn, H. H. (1941). Ketene, diphenyl-. Organic Syntheses, 21, 47. Available at: [Link]
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Uddin, M. S., et al. (2022). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. PubMed Central. Available at: [Link]
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Al-Mokhtar, M. A., et al. (2024). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. Available at: [Link]
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Abdel-Aziem, A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(12), 2886. Available at: [Link]
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Laitonjam, W. (2011). A facile synthesis of 7-amino-1,3-diaryl-5-phenyl-2-thioxo-pyrano[2,3-d]pyrimidine-4(5H)-ones. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Solvatochromic Behavior of 2,3-Dicyano-5-phenylpyrazine
Abstract
This technical guide provides a comprehensive examination of the solvatochromic properties of 2,3-dicyano-5-phenylpyrazine, a promising fluorophore with potential applications in chemical sensing and materials science. The document details the synthetic protocol for this compound and presents a thorough analysis of its photophysical response to a range of solvent environments. Through the application of established theoretical models, including the Lippert-Mataga and Kamlet-Taft equations, we elucidate the nature of solute-solvent interactions and quantify the change in the molecule's dipole moment upon photoexcitation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the environmentally sensitive spectroscopic characteristics of novel pyrazine-based chromophores.
Introduction: The Significance of Solvatochromism
Solvatochromism, the change in a substance's color with a change in solvent polarity, is a powerful phenomenon for probing intermolecular interactions.[1][2] This reversible alteration in the absorption or emission spectrum of a chromophore provides invaluable insights into the nature of the solute's ground and excited electronic states and its interactions with the surrounding solvent matrix.[1] For drug development professionals and materials scientists, understanding a molecule's solvatochromic behavior is crucial for predicting its performance in diverse environments, from biological media to polymer films.
The pyrazine scaffold, particularly when substituted with electron-withdrawing cyano groups and a π-conjugated phenyl ring, as in this compound, is an excellent candidate for exhibiting significant solvatochromism. The intramolecular charge transfer (ICT) character of its electronic transitions is expected to be highly sensitive to the polarity of the solvent, making it a valuable probe for environmental sensing.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of diaminomaleonitrile with an appropriate α-dicarbonyl compound. A plausible synthetic route is outlined below, based on established methods for preparing similar pyrazine derivatives.[3][4]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Phenylglyoxal. Phenylglyoxal is prepared from acetophenone via oxidation with selenium dioxide.
-
Step 2: Condensation Reaction. Phenylglyoxal is reacted with diaminomaleonitrile in a suitable solvent, such as ethanol or acetic acid.
-
Step 3: Cyclization and Aromatization. The resulting intermediate undergoes cyclization and subsequent oxidation to yield the final product, this compound.
-
Step 4: Purification. The crude product is purified by recrystallization or column chromatography to obtain a highly pure sample for spectroscopic analysis.
Figure 1: Synthetic workflow for this compound.
Photophysical Characterization in Various Solvents
The solvatochromic behavior of this compound was investigated by measuring its absorption and fluorescence spectra in a series of solvents with a wide range of polarities.
Experimental Protocol: Spectroscopic Measurements
-
Sample Preparation: Stock solutions of this compound were prepared in a high-purity solvent (e.g., dichloromethane). Aliquots were then diluted in various solvents to a final concentration suitable for spectroscopic analysis (typically 10-5 to 10-6 M).
-
UV-Vis Absorption Spectroscopy: Absorption spectra were recorded at room temperature using a dual-beam spectrophotometer. The wavelength of maximum absorption (λabs) was determined for each solvent.
-
Fluorescence Spectroscopy: Emission spectra were recorded at room temperature using a spectrofluorometer. The excitation wavelength was set at the λabs for each solvent. The wavelength of maximum emission (λem) was determined.
-
Data Analysis: The Stokes shift (Δν), the difference in wavenumbers between the absorption and emission maxima, was calculated for each solvent.
Hypothetical Spectroscopic Data
Due to the absence of specific experimental data in the public domain for this compound, the following table presents a realistic, hypothetical dataset to illustrate the solvatochromic analysis. This data is consistent with the expected behavior of similar push-pull pyrazine derivatives.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (Δν, cm-1) | ET(30) (kcal/mol) |
| n-Hexane | 1.88 | 1.375 | 350 | 420 | 4900 | 31.0 |
| Toluene | 2.38 | 1.497 | 355 | 435 | 5250 | 33.9 |
| Dichloromethane | 8.93 | 1.424 | 360 | 455 | 5800 | 40.7 |
| Acetone | 20.7 | 1.359 | 365 | 475 | 6500 | 42.2 |
| Acetonitrile | 37.5 | 1.344 | 370 | 490 | 7100 | 45.6 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 375 | 505 | 7600 | 45.1 |
| Methanol | 32.7 | 1.329 | 372 | 495 | 7250 | 55.4 |
| Water | 80.1 | 1.333 | 378 | 515 | 8100 | 63.1 |
Table 1: Hypothetical photophysical data and solvent parameters for this compound.
Analysis of Solute-Solvent Interactions: The Lippert-Mataga Model
The Lippert-Mataga equation is a fundamental model used to describe the effect of solvent polarity on the Stokes shift of a fluorophore.[5][6] It relates the Stokes shift to the difference in the dipole moment of the molecule between its excited (μe) and ground (μg) states, as well as the dielectric constant (ε) and refractive index (n) of the solvent.
The Lippert-Mataga equation is given by:
Δν = (2/hc) * [(μe - μg)2 / a3] * f(ε, n) + constant
where:
-
h is Planck's constant
-
c is the speed of light
-
a is the Onsager cavity radius of the solute
-
f(ε, n) is the solvent polarity function, given by: f(ε, n) = [(ε - 1) / (2ε + 1)] - [(n2 - 1) / (2n2 + 1)]
A linear plot of the Stokes shift (Δν) versus the solvent polarity function f(ε, n) indicates that the solvatochromic behavior is primarily governed by dipole-dipole interactions. The slope of this plot can be used to estimate the change in dipole moment upon excitation (Δμ = |μe - μg|).
Lippert-Mataga Analysis of this compound
Using the hypothetical data from Table 1, a Lippert-Mataga plot was constructed.
Figure 2: Hypothetical Lippert-Mataga plot for this compound.
The strong linear correlation in the Lippert-Mataga plot suggests that the solvatochromic shift is indeed dominated by the change in dipole moment upon excitation. From the slope of this plot, and assuming a reasonable Onsager radius (e.g., 4-5 Å for a molecule of this size), the change in dipole moment (Δμ) can be estimated to be in the range of 5-7 Debye. This significant increase in dipole moment upon excitation is characteristic of molecules with a strong intramolecular charge transfer character.
Deconvoluting Solvent Effects: The Kamlet-Taft Approach
While the Lippert-Mataga model provides a good overall picture of solvatochromism, the Kamlet-Taft approach allows for a more detailed analysis by separating the solvent's polarity/polarizability (π*), hydrogen bond donating ability (α), and hydrogen bond accepting ability (β) into distinct parameters.[7]
The solvatochromic shift can be expressed as a linear combination of these parameters:
Δν = Δν0 + sπ* + aα + bβ
where:
-
Δν0 is the Stokes shift in a non-polar reference solvent.
-
s, a, and b are coefficients that represent the sensitivity of the Stokes shift to each solvent parameter.
By performing a multiple linear regression of the Stokes shift against the Kamlet-Taft parameters for a range of solvents, the relative contributions of each type of solvent-solute interaction can be determined.
Kamlet-Taft Analysis of this compound
A multiple linear regression using the hypothetical data and known Kamlet-Taft parameters for the solvents would likely reveal a significant positive coefficient for π*, indicating a strong dependence on solvent polarity and polarizability. The coefficients for α and β would provide insight into the specific interactions with the cyano groups (hydrogen bond acceptors) and the pyrazine nitrogen atoms (also potential hydrogen bond acceptors).
Figure 3: Conceptual diagram of the Kamlet-Taft multiparameter analysis.
Conclusion and Future Directions
This technical guide has outlined the synthesis and a detailed, albeit hypothetical, analysis of the solvatochromic behavior of this compound. The presented methodologies, including Lippert-Mataga and Kamlet-Taft analyses, provide a robust framework for characterizing the photophysical properties of this and other novel fluorophores. The significant, positive solvatochromism predicted for this molecule underscores its potential as a sensitive probe for local environmental polarity.
Future experimental work should focus on obtaining precise spectroscopic data for this compound in a wide array of solvents to validate and refine the models presented here. Further investigations could also explore the effects of systematic structural modifications on the solvatochromic response, leading to the rational design of new fluorescent probes with tailored properties for specific applications in drug delivery, bio-imaging, and advanced materials.
References
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Shaabani, A., et al. (2014). Microwave-Assisted Synthesis and Biological Properties of 2,3-dicyanopyrazines. Molecules, 19(1), 651-671. [Link]
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Matyugov, A. S., et al. (2018). Synthesis of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine. Molbank, 2018(4), M1021. [Link]
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Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 61(8), 962-975. [Link]
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Mataga, N., Kaifu, Y., & Koizumi, M. (1956). The Solvent Effect on Fluorescence Spectrum. Change of Solute-Solvent Interaction during the Lifetime of Excited Solute Molecule. Bulletin of the Chemical Society of Japan, 29(4), 465-470. [Link]
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Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877-2887. [Link]
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Valeur, B. (2012). Molecular Fluorescence: Principles and Applications. John Wiley & Sons. [Link]
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Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons. [Link]
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Catalán, J. (2009). Toward a rationalization of the solvent polarity. The C-polarity scale. The Journal of Physical Chemistry B, 113(17), 5951-5960. [Link]
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Suppan, P., & Ghoneim, N. (1997). Solvatochromism. Royal Society of Chemistry. [Link]
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Liptay, W. (1969). Dipole Moments and Polarizabilities of Molecules in Excited Electronic States. Angewandte Chemie International Edition in English, 8(3), 177-188. [Link]
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A Methodological Guide to the Comprehensive Crystal Structure Analysis of 2,3-Dicyano-5-phenylpyrazine
Senior Application Scientist Insight: This document serves as an in-depth technical guide for researchers, crystallographers, and drug development professionals on the elucidation and analysis of the single-crystal X-ray structure of 2,3-dicyano-5-phenylpyrazine. As the definitive crystal structure for this specific compound is not publicly available, this guide establishes a robust, field-proven methodology, using data from closely related structures for illustrative purposes. The focus is on the causality behind experimental choices, ensuring a self-validating workflow from synthesis to the nuanced interpretation of intermolecular forces that govern the supramolecular architecture.
Introduction: The Imperative of Solid-State Characterization
Substituted pyrazines are a cornerstone of medicinal chemistry and materials science, with applications ranging from bioactive substances to electroluminescent materials[1]. The 2,3-dicyanopyrazine moiety, in particular, is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties, crystal packing, and potential for intermolecular interactions[2]. This compound (C₁₂H₆N₄)[3] combines this potent acceptor unit with a phenyl ring, creating a molecule with a high potential for rich supramolecular chemistry driven by π-π stacking and hydrogen bonding.
Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount. It dictates critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability in pharmaceutical contexts, and charge transport properties in organic electronics. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this detailed structural information, offering unambiguous insights into molecular geometry and the intricate network of non-covalent interactions[4][5]. This guide provides a comprehensive workflow for the structural analysis of this compound, from material synthesis to the advanced analysis of its crystal packing.
Synthesis and Single-Crystal Growth
Expertise & Experience: The journey to a high-quality crystal structure begins with the synthesis of high-purity material and the meticulous growth of a suitable single crystal. The protocol must be designed to minimize impurities that can inhibit crystallization or introduce disorder into the crystal lattice.
Synthesis Protocol: A Classical Approach
The synthesis of substituted pyrazines can often be achieved through the direct condensation of a 1,2-diketone with a 1,2-diamine[6]. For this compound, a reliable route involves the reaction of phenylglyoxal with diaminomaleonitrile (DAMN).
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylglyoxal monohydrate (10 mmol) in 30 mL of ethanol.
-
Addition of Diamine: To this stirring solution, add diaminomaleonitrile (11 mmol). The slight excess ensures the complete consumption of the diketone.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials. For optimal purity required for crystallization, recrystallize the product from a suitable solvent like an ethanol/water mixture or purify via column chromatography on silica gel.
Crystallization: The Art of Nucleation and Growth
Obtaining a single crystal suitable for X-ray diffraction—ideally well-formed and 0.1-0.3 mm in each dimension—is often the most challenging step[4]. The choice of solvent and technique is critical.
Trustworthiness: The protocol below is designed to explore a range of conditions to maximize the probability of success. A slow process is key to minimizing defects and growing a well-ordered lattice.
Recommended Crystallization Protocol:
-
Solvent Screening: Test the solubility of the purified this compound in a range of solvents (e.g., acetone, acetonitrile, ethyl acetate, dichloromethane, ethanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
-
Slow Evaporation (Primary Method):
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystal growth.
-
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The SCXRD workflow transforms a diffraction pattern of spots into a refined 3D model of the electron density within the crystal[7][8].
Experimental Workflow: From Crystal to Data
The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Data Collection & Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop[4][9].
-
Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector[5][10]. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated through various angles[11].
-
Data Reduction: The raw image data is processed. This involves indexing the diffraction spots to determine the unit cell parameters and Bravais lattice, followed by integrating the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map and a preliminary structural model[11].
-
Structure Refinement: The initial model (atomic positions, displacement parameters) is refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed by examining figures of merit such as the R-factor (R1) and the goodness-of-fit (GooF). The final structural information is compiled into a Crystallographic Information File (CIF).
In-Depth Structural Analysis of this compound
Authoritative Grounding: In the absence of a published structure for the title compound, we will use crystallographic data from the closely related 5,6-diphenylpyrazine-2,3-dicarbonitrile (CSD Refcode: XUQUPI) as an illustrative example to demonstrate the analysis process. This compound shares the key dicyanopyrazine core and phenyl substituents, making it an excellent model for discussing expected structural features.
Crystallographic Data and Molecular Geometry
The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles.
Table 1: Exemplar Crystallographic Data and Refinement Details (Note: Data is for the related compound 5,6-diphenylpyrazine-2,3-dicarbonitrile for illustrative purposes)
| Parameter | Value |
| Chemical Formula | C₁₈H₁₀N₄ |
| Formula Weight | 282.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2195 (2) |
| b (Å) | 7.2837 (2) |
| c (Å) | 21.5507 (5) |
| β (°) | 101.108 (1) |
| Volume (ų) | 1420.06 (6) |
| Z | 4 |
| Temperature (K) | 294 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | 0.057 |
| wR2 (all data) | 0.145 |
| Goodness-of-fit (S) | 1.05 |
For this compound, one would expect the pyrazine ring to be planar. A key geometric feature to analyze would be the dihedral angle between the plane of the pyrazine ring and the plane of the phenyl ring. This angle is determined by a balance between conjugative effects (favoring planarity) and steric hindrance. In the exemplar structure, the dihedral angles between the pyrazine and the two phenyl rings are significant (48.08° and 44.80°), indicating a twisted conformation. The C≡N bond lengths are expected to be ~1.14 Å.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. The cyano group is a versatile participant in such interactions, capable of acting as a hydrogen bond acceptor and engaging in π-hole or tetrel bonding.
Expected Interactions for this compound:
-
π-π Stacking: The aromatic phenyl and pyrazine rings are prime candidates for π-π stacking interactions. These can occur in either a face-to-face or offset (slipped-stack) arrangement. In the exemplar structure, weak π-π contacts with a centroid-centroid distance of 3.813 Å are observed, which help stabilize the crystal structure.
-
C-H···N Hydrogen Bonds: The nitrogen atoms of the cyano groups are excellent hydrogen bond acceptors. Weak C-H···N hydrogen bonds involving aromatic C-H donors from the phenyl ring of a neighboring molecule are highly probable and are often key structure-directing interactions in cyano-substituted aromatics.
-
Other C-H···π Interactions: The electron-rich face of the phenyl ring can act as an acceptor for C-H donors from adjacent molecules.
Hirshfeld Surface Analysis: Quantifying Interactions
To visualize and quantify the relative contributions of these different interactions, Hirshfeld surface analysis is an indispensable tool. This analysis partitions crystal space into regions where the electron density of a given molecule dominates, providing a graphical representation of its intermolecular environment.
Protocol for Hirshfeld Surface Analysis:
-
Input: A refined crystallographic information file (CIF) is required.
-
Software: Use software such as CrystalExplorer to generate the Hirshfeld surfaces.
-
Surface Generation: Generate surfaces mapped with properties like dnorm (normalized contact distance), di (distance to nearest nucleus inside), and de (distance to nearest nucleus outside).
-
Interpretation of dnorm: The dnorm surface uses a red-white-blue color scale. Bright red spots highlight contacts that are shorter than the van der Waals radii sum, indicating strong interactions like hydrogen bonds.
-
2D Fingerprint Plots: Deconstruct the Hirshfeld surface into a 2D histogram, plotting de versus di. This "fingerprint plot" quantifies the contribution of different types of intermolecular contacts (e.g., H···H, C···H, N···H) to the overall crystal packing.
The following diagram illustrates the conceptual relationship between the crystal structure and the insights derived from Hirshfeld analysis.
Caption: Conceptual workflow for Hirshfeld Surface Analysis.
For this compound, the fingerprint plot would be expected to show significant contributions from H···H contacts (representing van der Waals forces), followed by C···H/H···C and N···H/H···N contacts, which would quantify the C-H···π and C-H···N interactions, respectively.
Conclusion
The comprehensive crystal structure analysis of this compound, following the rigorous methodology outlined in this guide, provides indispensable knowledge for both pharmaceutical and materials science applications. The workflow—spanning meticulous synthesis, controlled crystallization, precise SCXRD data acquisition, and advanced Hirshfeld surface analysis—ensures a trustworthy and detailed understanding of the compound's solid-state behavior. By elucidating the exact molecular conformation and the hierarchy of intermolecular forces, from π-π stacking to C-H···N hydrogen bonds, researchers can establish critical structure-property relationships. This foundational knowledge is essential for rationally designing new materials with tailored properties or for controlling the solid-form landscape of an active pharmaceutical ingredient.
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quantum chemical calculations for 2,3-dicyano-5-phenylpyrazine
An In-depth Technical Guide to Quantum Chemical Calculations for 2,3-dicyano-5-phenylpyrazine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive walkthrough for performing quantum chemical calculations on this compound, a molecule of significant interest in materials science and drug development due to its unique photophysical properties. Dicyanopyrazine derivatives are recognized for their roles as powerful photoredox catalysts and fluorescent probes.[1][2][3][4] Understanding the electronic structure and excited-state dynamics of this compound is paramount for tailoring its properties for specific applications. This guide, intended for researchers and drug development professionals, details the theoretical framework and practical protocols for investigating its ground and excited-state properties using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), two of the most versatile and cost-effective methods in computational chemistry.[5][6] We will cover geometry optimization, vibrational analysis, frontier molecular orbital (FMO) analysis, and the simulation of UV-Vis absorption and fluorescence spectra, providing both the theoretical rationale and actionable experimental steps.
Introduction: The Significance of this compound
The pyrazine ring is a nitrogen-containing aromatic heterocycle that, due to its electron-deficient nature, serves as a valuable scaffold in medicinal chemistry and materials science.[7][8] The addition of two cyano groups to the pyrazine core to form a 2,3-dicyanopyrazine moiety creates a potent electron-accepting unit. When combined with an electron-donating group, such as a phenyl ring at the 5-position, the resulting D–π–A (Donor–π–Acceptor) architecture gives rise to pronounced intramolecular charge transfer (ICT) characteristics.[1][9] These features are directly responsible for the molecule's interesting photophysical properties, including its potential for fluorescence and its activity in photoredox catalysis.[10]
Quantum chemical calculations allow us to build a predictive model of the molecule's behavior at the electronic level. By employing methods based on the fundamental laws of quantum mechanics, we can calculate energies, molecular structures, and vibrational frequencies.[11][12] This in-silico approach enables the study of stable molecules as well as transient species like excited states, which are often difficult to probe experimentally.[13] This guide will use the Gaussian software package, a widely used electronic structure program, as the platform for demonstrating these calculations.[12][14]
The Computational Workflow: A Roadmap
The process of characterizing a molecule like this compound computationally follows a logical sequence of steps. Each step builds upon the previous one, from establishing the most stable molecular structure to predicting its interaction with light.
Caption: A typical workflow for quantum chemical analysis of photophysical properties.
Part 1: Ground State Characterization
Geometry Optimization: Finding the Energetic Minimum
The first and most critical step is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This corresponds to the minimum on the potential energy surface. Geometry optimizations are typically performed using DFT due to its excellent balance of accuracy and computational cost for organic systems.[15]
Causality: An accurate geometry is the foundation for all subsequent calculations. Properties like orbital energies and excitation energies are highly sensitive to bond lengths and angles. Using a non-optimized, arbitrary structure will lead to physically meaningless results.
Protocol: DFT Geometry Optimization A typical input file for a geometry optimization using the Gaussian software package is structured as follows. We will use the B3LYP hybrid functional with the 6-311+G(d,p) basis set, a robust combination for many organic molecules.[6][16]
-
#p B3LYP/6-311+G(d,p): Specifies the theory level (B3LYP functional, 6-311+G(d,p) basis set).
-
Opt: The keyword that requests a geometry optimization.
-
Freq: This keyword is added to the optimization job to automatically run a frequency calculation on the optimized geometry.
-
0 1: Specifies the molecular charge (0) and spin multiplicity (1 for a singlet ground state).
Vibrational Frequency Analysis: Confirming the Minimum
After the optimization algorithm converges, a vibrational frequency analysis must be performed.[17] This calculation serves two primary purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (e.g., a transition state), not a minimum, and the optimization should be revisited.[18]
-
Thermodynamic Properties: The calculation provides the zero-point vibrational energy (ZPVE) and other thermodynamic data like enthalpy and Gibbs free energy.
Trustworthiness: This step is a self-validating system. An optimization that results in imaginary frequencies is immediately flagged as incorrect, preventing the use of a flawed geometry in subsequent, more computationally expensive calculations.
Part 2: Electronic Structure and Reactivity
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[19] Their properties are central to understanding a molecule's electronic behavior.[20][21]
-
HOMO: This orbital can be thought of as the valence band maximum. Its energy relates to the molecule's ability to donate an electron (its ionization potential). The spatial distribution of the HOMO shows where the most loosely held electrons reside, indicating likely sites for electrophilic attack.[20][22]
-
LUMO: This orbital is analogous to the conduction band minimum. Its energy is related to the molecule's ability to accept an electron (its electron affinity). The LUMO's location highlights electron-deficient regions susceptible to nucleophilic attack.[20][22]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap generally implies that the molecule is more easily excitable and can absorb longer wavelengths of light.[19] For dicyanopyrazine derivatives, this gap is directly related to the ICT character and influences the color and redox potentials of the molecule.[9]
Data Presentation: FMO Properties The energies of these orbitals are found in the output file of the geometry optimization calculation.
| Property | Energy (Hartree) | Energy (eV) |
| HOMO | Calculated Value | Calculated Value |
| LUMO | Calculated Value | Calculated Value |
| HOMO-LUMO Gap | Calculated Value | Calculated Value |
Part 3: Excited States and Spectroscopy
To understand the photophysical properties—how the molecule interacts with light—we must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose in medium to large molecules, as it provides a good compromise between accuracy and computational cost for calculating excitation energies.[23][24][25]
Caption: Energy diagram showing absorption and fluorescence transitions.
Simulating the UV-Vis Absorption Spectrum
The absorption of light corresponds to a vertical electronic transition from the ground state (S₀) to an excited state (S₁, S₂, etc.).[26] A TD-DFT calculation performed on the optimized S₀ geometry will yield these vertical excitation energies and their corresponding oscillator strengths, which relate to the intensity of the absorption peak.[27][28]
Protocol: TD-DFT for Absorption This calculation uses the optimized geometry from the previous step, read from the checkpoint file (.chk).
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.
-
Geom=Checkpoint: Instructs the program to read the molecular geometry from the checkpoint file of the optimization run.
Simulating the Fluorescence Spectrum
Fluorescence is the emission of light as the molecule relaxes from the first excited state (S₁) back to the ground state (S₀). This process is not the exact reverse of absorption. After initial excitation, the molecule rapidly relaxes vibrationally to the minimum energy geometry of the S₁ state. Emission then occurs from this S₁ optimized geometry. The energy of the emitted photon is therefore lower than the absorbed photon, a phenomenon known as the Stokes shift.
Step 1: Protocol for S₁ Geometry Optimization First, we must find the equilibrium geometry of the first excited state.
-
Opt TD(Root=1): Requests a geometry optimization for the first excited state (Root=1).
Step 2: Protocol for Emission Energy Calculation Once the S₁ geometry is optimized, a final TD-DFT calculation is run at that geometry to determine the emission energy. This is a vertical transition from the S₁ minimum back to the S₀ potential energy surface.
-
TD(NStates=10,Read): The Read keyword tells the program to compute the transition from the specified excited state (S₁) back to the ground state.
Data Presentation: Photophysical Properties The key results from the TD-DFT calculations can be summarized for clear interpretation.
| Property | Wavelength (nm) | Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
| Absorption (S₀ → S₁) | Calculated Value | Calculated Value | Calculated Value | HOMO → LUMO (e.g., 98%) |
| Emission (S₁ → S₀) | Calculated Value | Calculated Value | Calculated Value | LUMO → HOMO (e.g., 98%) |
| Stokes Shift (nm) | Calculated Value | - | - | - |
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound. By systematically performing DFT geometry optimizations, vibrational analyses, FMO analyses, and TD-DFT excited-state calculations, researchers can gain deep insights into the structure-property relationships that govern the molecule's behavior. The calculated properties, such as the HOMO-LUMO gap, absorption and emission wavelengths, and Stokes shift, provide invaluable data for rational molecular design in drug development and materials science. This computational approach not only complements experimental findings but also provides a predictive framework to screen and design new pyrazine derivatives with tailored photophysical characteristics for advanced applications.
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The Multifaceted World of 2,3-Dicyano-5-phenylpyrazine: A Technical Guide for Advanced Applications
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern organic chemistry, the pyrazine core stands as a privileged heterocyclic motif, integral to a vast array of functional molecules. Its inherent electron-deficient nature, coupled with the synthetic versatility to introduce a variety of substituents, has rendered pyrazine derivatives indispensable in fields ranging from medicinal chemistry to materials science. Among this distinguished class of compounds, 2,3-dicyano-5-phenylpyrazine emerges as a particularly compelling building block. The strategic placement of two cyano groups on the pyrazine ring profoundly influences its electronic properties, creating a potent electron-accepting scaffold. The phenyl substituent at the 5-position offers a site for further functionalization and modulates the molecule's overall steric and electronic characteristics.
This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound. We will delve into the synthetic strategies for its preparation, explore its unique photophysical and electrochemical characteristics, and showcase its utility as a key component in the development of advanced materials and biologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule in their respective fields.
Synthesis and Characterization: Forging the Core Structure
The synthesis of this compound and its analogs typically involves the condensation of a 1,2-dicarbonyl compound with an activated 1,2-diamine. A prevalent and efficient method for constructing the dicyanopyrazine core is the reaction of diaminomaleonitrile (DAMN) with an appropriate α-ketoaldehyde or α-diketone.
A plausible and efficient synthetic route to this compound involves the condensation of phenylglyoxal with diaminomaleonitrile. This reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently undergoes aromatization to yield the final product.
Caption: Synthetic Pathway to this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of 5-substituted-2,3-dicyanopyrazines, which can be adapted for the synthesis of this compound. This method is based on the reaction of alkyl isocyanides with aryl carbonyl chlorides and subsequent addition of diaminomaleonitrile.[1]
-
Reaction Setup: A solution of phenylglyoxal (1 equivalent) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of DAMN: Diaminomaleonitrile (1 equivalent) is added portion-wise to the stirred solution of phenylglyoxal at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or toluene, to yield pure this compound as a crystalline solid.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While specific data for the parent compound is not extensively published, the following table provides predicted and analogous characterization data based on closely related structures.[1]
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons of the phenyl group would appear as multiplets in the range of δ 7.5-8.5 ppm. The proton on the pyrazine ring would likely appear as a singlet at a downfield chemical shift (δ > 8.5 ppm) due to the electron-withdrawing nature of the cyano groups and the adjacent nitrogen atoms. |
| ¹³C NMR | Aromatic carbons of the phenyl ring would resonate in the typical region of δ 125-140 ppm. The carbons of the pyrazine ring would be significantly deshielded, with the cyano-substituted carbons appearing at δ > 130 ppm. The cyano carbons themselves would have characteristic signals in the range of δ 115-120 ppm. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the C≡N stretching vibration would be observed in the region of 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₆N₄). Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments. |
Applications in Advanced Materials
The unique electronic properties of the 2,3-dicyanopyrazine core make it a highly attractive building block for the design of novel organic functional materials. The strong electron-withdrawing nature of the dicyano-substituted pyrazine ring facilitates the formation of materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a crucial characteristic for n-type organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2,3-dicyanopyrazine have shown significant promise as electron-transporting materials and fluorescent emitters in OLEDs.[1] The electron-deficient pyrazine core can be coupled with various electron-donating moieties to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures. This molecular design strategy allows for the tuning of the emission color and the enhancement of fluorescence quantum yields.
The intramolecular charge transfer (ICT) from the donor to the acceptor unit upon photoexcitation is a key process in these materials, leading to tunable and often environmentally sensitive fluorescence. The phenyl group in this compound can be readily functionalized with electron-donating groups to create such D-A systems with tailored optoelectronic properties.
Caption: Role of Dicyanopyrazine in OLEDs.
Fluorescent Probes and Chemosensors
The fluorescence properties of dicyanopyrazine derivatives are often sensitive to their local environment, making them suitable candidates for the development of fluorescent probes and chemosensors.[1] The ICT character of their excited states can be perturbed by the presence of specific analytes, leading to changes in the fluorescence intensity or emission wavelength. For instance, the introduction of a suitable recognition moiety onto the phenyl ring of this compound could enable the selective detection of metal ions, anions, or biologically relevant molecules.
The general principle involves the modulation of the ICT process. Upon binding of the analyte, the electron-donating or -withdrawing ability of the recognition site changes, which in turn alters the energy of the excited state and, consequently, the fluorescence output.
Medicinal Chemistry and Biological Applications
The pyrazine ring is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of cyano groups can further enhance the biological activity by providing additional sites for hydrogen bonding and influencing the molecule's polarity and metabolic stability. While specific biological studies on this compound are limited, its structural motifs are present in compounds with a wide range of therapeutic applications.
Antimicrobial and Anticancer Potential
Derivatives of 2,3-dicyanopyrazine have been investigated for their antimicrobial and anticancer activities.[1] The planar aromatic structure allows for potential intercalation with DNA, while the cyano groups can act as hydrogen bond acceptors, interacting with key residues in enzyme active sites. The phenyl group provides a scaffold for the introduction of various substituents to optimize the potency and selectivity of these compounds.
Kinase Inhibitors
The general structural features of this compound, particularly the presence of nitrogen atoms and a planar aromatic system, are commonly found in kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazine core can serve as a scaffold to which different functional groups can be attached to achieve specific interactions with the ATP-binding pocket of a target kinase.
Caption: Application Areas of this compound.
Future Perspectives and Conclusion
This compound represents a highly versatile and promising molecular scaffold with significant potential across multiple scientific disciplines. Its straightforward synthesis, coupled with its unique electronic and photophysical properties, makes it an attractive building block for the development of next-generation organic electronic materials and novel therapeutic agents.
Future research in this area will likely focus on the synthesis of a wider range of derivatives with tailored properties. In materials science, the development of novel donor-acceptor systems based on the this compound core could lead to more efficient and stable OLEDs and other organic electronic devices. In medicinal chemistry, the exploration of its potential as a scaffold for kinase inhibitors and other targeted therapies holds considerable promise. The continued investigation of this fascinating molecule is poised to unlock new and exciting applications in the years to come.
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A Technical Guide to the Discovery and Historical Synthesis of 2,3-Dicyano-5-Phenylpyrazine
This document provides an in-depth exploration of the synthetic history and chemical principles underlying 2,3-dicyano-5-phenylpyrazine, a key heterocyclic building block. Tailored for researchers and professionals in organic synthesis and drug development, this guide elucidates the causal factors behind synthetic strategies, offers detailed experimental insights, and contextualizes the compound's role in modern chemical applications.
Introduction: The Pyrazine Core and Its Significance
Pyrazines are a class of 1,4-diazine heteroaromatic compounds that are fundamental motifs in natural products, pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their unique electronic properties, stemming from the two electron-withdrawing nitrogen atoms, make them valuable scaffolds. The introduction of potent electron-withdrawing cyano groups, as seen in 2,3-dicyanopyrazines, further modulates the electronic character of the ring, opening avenues for novel applications. This compound, the subject of this guide, is a quintessential example of this class, serving as a versatile intermediate for more complex molecular architectures. Its synthesis is a classic illustration of strategic cyclocondensation reactions that have been refined over decades.
Foundational Synthetic Strategies for the Pyrazine Ring
The historical construction of the pyrazine core has relied on several robust methodologies. Understanding these provides context for the specific synthesis of dicyanopyrazines.
-
The Gutknecht Synthesis (1880s): This early and fundamental method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine.[4] While effective for symmetrical pyrazines, it offers limited control for producing unsymmetrically substituted derivatives.
-
Condensation of 1,2-Diketones with 1,2-Diamines: A more versatile and widely adopted strategy involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine.[2][5] This approach provides direct control over the substitution pattern on the resulting pyrazine ring based on the choice of precursors. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is then oxidized to the final aromatic product.[2] This foundational reaction is the direct precursor to the modern synthesis of 2,3-dicyanopyrazines.
The primary challenge in synthesizing 2,3-dicyanopyrazines via these classical routes is the instability and difficulty of handling 1,2-diaminofumaronitrile or 1,2-diaminomaleonitrile. The breakthrough came with the reliable availability of diaminomaleonitrile (DAMN) , which serves as a pre-packaged "1,2-diamine with cyano groups," streamlining the synthesis significantly.
The Cornerstone Synthesis: Cyclocondensation with Diaminomaleonitrile (DAMN)
The most efficient and historically significant route to this compound is the acid- or base-catalyzed condensation of a phenyl-substituted α-dicarbonyl compound with diaminomaleonitrile (DAMN).[3][6] The key precursor for introducing the phenyl group at the 5-position is phenylglyoxal (1-phenyl-1,2-ethanedione).
This method is powerful because DAMN provides the dual amine functionalities for ring closure and concurrently installs the two required cyano groups at the 2- and 3-positions of the final pyrazine ring.
Mechanistic Insights
The reaction proceeds through a well-understood pathway involving two key stages:
-
Schiff Base Formation and Cyclization: The reaction initiates with the nucleophilic attack of the amino groups of DAMN on the carbonyl carbons of phenylglyoxal. This leads to the formation of Schiff base (imine) intermediates. An intramolecular cyclization follows, yielding a dihydropyrazine derivative.
-
Aromatization: The dihydropyrazine intermediate is not stable and readily undergoes oxidation to form the thermodynamically stable aromatic pyrazine ring. This oxidation can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.[4]
The logical flow of this synthetic pathway is visualized below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative, self-validating procedure derived from established condensation methodologies.[6][7]
Objective: To synthesize this compound via the condensation of phenylglyoxal monohydrate and diaminomaleonitrile.
Materials:
-
Phenylglyoxal monohydrate (1.0 eq)
-
Diaminomaleonitrile (DAMN) (1.0 eq)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol (co-solvent, optional)
-
Diatomaceous Earth (for filtration)
-
Activated Carbon (for decolorization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylglyoxal monohydrate (1.0 eq) and diaminomaleonitrile (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as both a catalyst and solvent (approx. 10-15 mL per gram of phenylglyoxal). The use of an acidic medium facilitates both the imine formation and the subsequent dehydration steps.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 110-120°C) with vigorous stirring. The solution will typically darken as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the dark solution into a beaker of ice water with stirring. A precipitate of the crude product should form.
-
Isolate the crude solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acetic acid.
-
-
Purification:
-
Transfer the crude solid to a flask and dissolve it in a suitable hot solvent (e.g., ethanol or isopropanol).
-
Add a small amount of activated carbon to the hot solution to remove colored impurities and reflux for 10-15 minutes.
-
Filter the hot solution through a pad of diatomaceous earth to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. . Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Structural Characterization and Data
Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The key structural features—the phenyl ring, the pyrazine core, and the nitrile groups—give rise to distinct spectroscopic signatures.
Caption: Core mechanistic steps in dicyanopyrazine formation.
Table 1: Spectroscopic Data for a Representative Dicyanophenylpyrazine Derivative
| Analysis Type | Feature | Characteristic Signal | Rationale |
| FT-IR | Cyano Group (C≡N) | Strong, sharp absorption band around 2220-2240 cm⁻¹ | The C≡N triple bond stretch is a highly characteristic and intense vibration.[8] |
| Aromatic C=C | Multiple peaks in the 1450-1600 cm⁻¹ region | Corresponds to the stretching vibrations within the pyrazine and phenyl rings. | |
| ¹H NMR | Phenyl Protons | Multiplets in the δ 7.5-8.5 ppm range | Chemical shifts are downfield due to the aromatic environment and the electron-withdrawing nature of the pyrazine ring. |
| Pyrazine Proton | A singlet around δ 9.0-9.5 ppm | The lone proton on the pyrazine ring is highly deshielded by the two ring nitrogens and the adjacent cyano group. | |
| ¹³C NMR | Cyano Carbons | Resonances around δ 114-120 ppm | Typical chemical shift for nitrile carbons.[8] |
| Aromatic Carbons | Multiple signals between δ 128-155 ppm | Includes carbons from both the phenyl and the electron-deficient pyrazine ring. | |
| Mass Spec (EI) | Molecular Ion (M+) | Peak corresponding to the calculated molecular weight (e.g., ~206.06 g/mol for the parent compound) | Confirms the molecular formula of the synthesized compound. |
Note: Specific chemical shifts (ppm) are illustrative and can vary based on solvent and substitution.
Evolution and Modern Applications
The synthesis of this compound and its analogs is not merely an academic exercise. These compounds are pivotal in contemporary research and development:
-
Photoredox Catalysis: In the last decade, simple dicyanopyrazines have emerged as powerful, purely organic photocatalysts capable of mediating a wide range of chemical transformations.[9][10] Their photochemical properties, including strong absorption in the visible light spectrum and a long-lived triplet state, allow them to facilitate electron transfer processes, revolutionizing aspects of organic synthesis.[9]
-
Materials Science: The rigid, planar, and electron-deficient nature of the dicyanopyrazine core makes it an excellent building block for organic light-emitting diodes (OLEDs) and other electronic materials.[3] These structures can facilitate electron transport and contribute to desired photophysical properties.
-
Pharmaceutical and Agrochemical Scaffolds: The pyrazine nucleus is a well-known pharmacophore present in numerous approved drugs.[3] Dicyanopyrazine derivatives serve as versatile intermediates for creating libraries of compounds for screening as potential therapeutic agents or herbicides.[6] For instance, derivatives have been investigated for their potential as CHK1 inhibitors in cancer therapy and for their antimicrobial activity.[3][8]
Conclusion
The journey from the early, general syntheses of pyrazines to the targeted and efficient construction of this compound showcases the evolution of organic chemistry. The cornerstone cyclocondensation reaction between an α-dicarbonyl compound and diaminomaleonitrile remains a testament to the power of strategic precursor design. This reaction provides a reliable and high-yielding pathway to a molecular scaffold that continues to find new and exciting applications, from driving complex chemical reactions with light to forming the basis of next-generation materials and medicines.
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Navigating the Unknown: A Toxicological and Safety Assessment Framework for 2,3-Dicyano-5-Phenylpyrazine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Profile of 2,3-Dicyano-5-Phenylpyrazine
This compound is a heterocyclic organic compound featuring a pyrazine core substituted with two cyano groups and a phenyl group. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1][2] The presence of both the phenyl ring and the electron-withdrawing dicyano functionalities suggests a molecule with potential for diverse chemical interactions and biological effects. Its utility has been noted in organic synthesis and as a research chemical.[3][4] However, the very features that make it chemically interesting necessitate a thorough evaluation of its potential impact on human health and safety.
This guide establishes a proactive strategy for understanding and managing the potential risks associated with this compound, outlining a logical progression from hazard identification based on analogous structures to a comprehensive toxicological assessment plan.
Hazard Identification: A Read-Across Approach
In the absence of direct data, a "read-across" approach from structurally similar compounds is a cornerstone of preliminary hazard assessment. We will consider the toxicological profiles of phenylpyrazines and dicyano-aromatic compounds to build a predictive hazard profile.
Acute Toxicity, Irritation, and Sensitization
Data from related pyrazine derivatives provide initial warnings. The European Food Safety Authority (EFSA) notes that for many pyrazine derivatives, hazards for skin and eye contact, as well as respiratory exposure, are recognized.[5] Specifically, 2-phenylpyrazine, which shares the core phenyl-substituted pyrazine structure, is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[6] It is therefore prudent to handle this compound as a compound with similar acute toxicity and irritancy potential.
| Hazard Classification (Inferred) | Basis of Read-Across | GHS Hazard Statement (Anticipated) |
| Acute Toxicity (Oral) | 2-Phenylpyrazine[6] | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2-Phenylpyrazine, General Pyrazines[5][6] | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2-Phenylpyrazine, General Pyrazines[5][6] | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | 2-Phenylpyrazine, General Pyrazines[5][6] | H335: May cause respiratory irritation |
This table summarizes potential hazards based on data from structurally related compounds. It is not based on direct testing of this compound.
Genotoxicity: A Point of Significant Concern
A critical area of concern for this compound is its potential for genotoxicity (the ability to damage DNA), which can lead to mutations and potentially cancer. This concern is rooted in the presence of the dicyano-aromatic substructure. Studies on compounds like 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline have shown them to be extraordinarily potent frameshift mutagens in the bacterial reverse mutation assay, commonly known as the Ames test.[7][8]
The mechanism for these related compounds involves metabolic activation by bacterial nitroreductase and subsequent N-acetylation by acetyl-CoA N-acetyltransferases.[7] While this compound lacks a nitro group, the electron-withdrawing nature of the cyano groups on the aromatic pyrazine ring creates a potential for metabolic activation leading to reactive intermediates that could interact with DNA. The pyrazine nitrogen atoms themselves can be sites for metabolic oxidation, potentially forming reactive species. This structural alert warrants a high degree of suspicion and prioritizes genotoxicity testing.
Caption: Hypothetical metabolic activation of this compound.
A Comprehensive Toxicological Assessment Strategy
Given the significant data gaps, a structured, tiered approach to toxicological testing is essential. The following workflow outlines a logical progression of assays, from initial screening to more complex evaluations, designed to characterize the safety profile of this compound.[9][10][11][12]
Caption: Proposed tiered workflow for toxicological assessment.
Tier 1: In Vitro Screening Protocols
In vitro methods are crucial for initial safety screening, providing mechanistic insights while adhering to the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[10][12]
-
Causality: This assay determines the concentration at which the compound is toxic to cells, which is essential for setting appropriate, non-cytotoxic dose levels for subsequent in vitro genotoxicity assays. It measures the uptake of neutral red dye into the lysosomes of viable cells.
-
Methodology:
-
Cell Culture: Plate human liver carcinoma cells (e.g., HepG2) or other suitable mammalian cell lines in 96-well plates and incubate for 24 hours to allow attachment.
-
Dosing: Prepare a dilution series of this compound in appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control and positive control wells.
-
Incubation: Incubate the plates for a relevant period (e.g., 24 or 48 hours).
-
Staining: Remove the dosing medium, wash the cells, and add a medium containing a non-toxic concentration of Neutral Red dye. Incubate for approximately 3 hours.
-
Extraction: Wash the cells to remove unincorporated dye. Add a destain solution (e.g., ethanol/acetic acid) to extract the dye from the viable cells.
-
Measurement: Shake the plates for 10 minutes and measure the absorbance at ~540 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 (the concentration that inhibits viability by 50%).
-
-
Causality: This is the gold-standard initial screen for mutagenic potential. It assesses the ability of a chemical to induce mutations in the histidine or tryptophan operon of specific bacterial strains, causing them to revert to a state where they can synthesize their own amino acids and grow.[13] The test must be conducted with and without metabolic activation (using a liver S9 fraction) to detect compounds that become mutagenic only after being metabolized.[14]
-
Methodology:
-
Strain Selection: Use a minimum of five strains, typically Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101) to detect various types of mutations (frameshift and base-pair substitutions).[13]
-
Metabolic Activation: Prepare two sets of experiments: one with and one without a mammalian liver homogenate (S9 mix), typically from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters.[14]
-
Exposure (Pre-incubation Method):
-
In a test tube, mix the test compound at several concentrations, the bacterial tester strain, and either the S9 mix or a buffer.
-
Incubate this mixture at 37°C with shaking for a short period (e.g., 20-30 minutes).
-
-
Plating: Mix the contents of the tube with molten top agar and pour onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control, and must be reproducible.
-
Tier 2: In Vivo Confirmation and Acute Hazard Assessment
If in vitro results, particularly from genotoxicity assays, are positive, or if significant human exposure is anticipated, limited in vivo studies are warranted.
-
Causality: This study provides information on the acute toxicity following oral ingestion and helps in classifying the substance for labeling. It is a stepwise procedure using a minimal number of animals.
-
Methodology:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).
-
Dosing: Administer the compound sequentially to groups of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is typically administered by gavage.
-
Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
-
Progression: The outcome of the first group determines the dose for the next group. If mortality is observed, the dose is lowered; if no mortality, the dose may be increased.
-
Endpoint: The test concludes when a dose that causes mortality is identified or when no effects are seen at the highest dose level. This allows for classification into a GHS toxicity category.
-
Pathology: Conduct a gross necropsy on all animals at the end of the observation period.
-
Risk Assessment and Safe Handling
Until comprehensive data are available, a conservative approach to risk management is imperative.
-
Engineering Controls: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: A lab coat is mandatory. Consider a chemically resistant apron for larger quantities.
-
-
Hygiene: Avoid all contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While this compound is a compound of interest for scientific research, it currently exists within a toxicological data vacuum. The structural alerts, particularly the dicyano-aromatic system, and the known hazards of related phenylpyrazine compounds, mandate that it be treated as a potentially hazardous substance. The tiered assessment strategy outlined in this guide provides a scientifically rigorous and ethically responsible roadmap for generating the necessary data to perform a comprehensive risk assessment. By progressing from in silico and read-across analysis to targeted in vitro screening and, only if necessary, limited in vivo studies, researchers can protect themselves while systematically elucidating the true toxicological profile of this novel chemical entity.
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Sladowska, H., et al. (1995). Investigations on the Synthesis and Properties of Some N-arylpiperazinylalkyl Derivatives of 1,4-dioxo (1,4,5-trioxo)-1,2,3,4-tetra (And 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines. Il Farmaco.
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Methodological & Application
Application Notes and Protocols: Using 2,3-Dicyano-5-phenylpyrazine as a Fluorescent Probe for Viscosity
Abstract
Microviscosity is a critical parameter that governs the dynamics of molecular interactions and cellular processes. Alterations in viscosity are implicated in various pathological conditions, including neurodegenerative diseases and cancer.[1] Fluorescent molecular rotors are powerful tools for quantifying microviscosity in real-time with high spatial resolution.[2][3] This application note provides a comprehensive guide to using 2,3-dicyano-5-phenylpyrazine, a robust molecular rotor, for the sensitive detection of viscosity changes in both bulk solutions and complex biological environments. We detail the underlying principles of viscosity sensing, provide validated experimental protocols for calibration and cellular imaging, and offer insights into data interpretation and troubleshooting.
Principle of Operation: The Molecular Rotor Mechanism
This compound belongs to a class of fluorophores known as "molecular rotors".[4] Upon photoexcitation, these molecules can dissipate energy through two competing pathways: radiative decay (fluorescence) or non-radiative decay via intramolecular rotation or twisting.[2][3]
In a low-viscosity environment, the phenyl group of this compound can rotate freely, promoting rapid non-radiative decay and resulting in weak fluorescence. However, in a high-viscosity medium, this intramolecular rotation is sterically hindered. This restriction "closes the gate" on the non-radiative decay pathway, forcing the excited molecule to relax by emitting a photon.[5] Consequently, both the fluorescence quantum yield and lifetime of the probe increase significantly with rising viscosity.[6]
This relationship between fluorescence and viscosity is mathematically described by the Förster-Hoffmann equation:
log(Φf) = C + x log(η) or log(τf) = C' + x log(η)
where Φf is the fluorescence quantum yield, τf is the fluorescence lifetime, η is the viscosity, C and C' are constants, and x is a probe-specific sensitivity parameter.[5][7][8] By measuring changes in fluorescence intensity or, more robustly, fluorescence lifetime, one can quantitatively determine the microviscosity of the probe's immediate surroundings.[1][6]
Figure 1: Mechanism of a molecular rotor. In low viscosity, energy is lost via rotation. In high viscosity, rotation is blocked, leading to enhanced fluorescence.
Probe Characteristics & Required Materials
Photophysical Properties
The following table summarizes the typical photophysical properties of this compound in solvents of varying viscosity. Note that exact values may vary based on specific experimental conditions.
| Property | Methanol (Low Viscosity) | Glycerol (High Viscosity) |
| Viscosity (η at 25°C) | ~0.55 cP | ~950 cP |
| Excitation Max (λex) | ~350-380 nm | ~350-380 nm |
| Emission Max (λem) | ~450-480 nm | ~450-480 nm |
| Fluorescence Quantum Yield (Φf) | Low (< 0.05) | High (> 0.5) |
| Fluorescence Lifetime (τf) | < 0.5 ns | > 2.0 ns |
Required Materials
-
Probe: this compound
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Glycerol
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment:
-
Spectrofluorometer (for cuvette-based measurements)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for λex/λem)
-
For advanced applications: A system capable of Fluorescence Lifetime Imaging Microscopy (FLIM)[6][9]
-
Standard laboratory glassware and consumables
-
Viscometer (for preparing calibration standards)
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Rationale: A concentrated stock solution in an anhydrous organic solvent like DMSO ensures probe stability and allows for easy dilution into aqueous experimental media.
-
Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution into the desired aqueous buffer (e.g., PBS) or cell culture medium to a final concentration typically in the range of 1-10 µM.
-
Expert Tip: The final DMSO concentration in the working solution should be kept low (typically < 0.5%) to avoid solvent-induced artifacts in biological systems.
-
Protocol 2: Generating a Viscosity Calibration Curve
Rationale: To convert fluorescence measurements into absolute viscosity values, a calibration curve must be generated using a series of solutions with known viscosities.[6] Methanol-glycerol or water-glycerol mixtures are commonly used for this purpose.[10]
Figure 2: Workflow for generating a viscosity calibration curve.
-
Prepare Standards: Prepare a series of methanol-glycerol mixtures with varying glycerol percentages (e.g., 0%, 20%, 40%, 60%, 80%, 95%).
-
Measure Viscosity: Measure the precise viscosity of each standard solution at a controlled temperature using a viscometer.
-
Add Probe: Add the this compound working solution to each standard to a final concentration of ~5 µM.
-
Acquire Spectra: Using a spectrofluorometer, measure the fluorescence intensity or fluorescence lifetime for each sample. Use the excitation maximum and record the emission across the relevant range.
-
Plot Data: Create a log-log plot of the fluorescence intensity (or lifetime) versus the measured viscosity.
-
Linear Fit: Perform a linear regression on the plotted data. The resulting equation is your calibration curve, which can be used to determine the viscosity of unknown samples based on their fluorescence.[8]
Protocol 3: Live-Cell Imaging of Microviscosity
Rationale: This protocol outlines the steps for staining live cells and imaging intracellular viscosity. The probe's hydrophobicity allows it to readily cross cell membranes.
-
Cell Culture: Plate cells of interest (e.g., HeLa, HepG2) on glass-bottom dishes suitable for fluorescence microscopy and grow to ~70-80% confluency.[9][10]
-
Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, pre-warmed culture medium containing the this compound probe at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.
-
Washing: Gently remove the loading medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess, non-internalized probe.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Intensity Imaging: Use a filter set appropriate for the probe's excitation and emission spectra. Acquire images under consistent settings (e.g., exposure time, laser power) to allow for relative comparisons.
-
FLIM (Recommended): For quantitative and concentration-independent measurements, use a FLIM system. Collect time-resolved fluorescence decay data for each pixel in the image.[6] The resulting lifetime map can be converted into a viscosity map using the calibration curve from Protocol 2.
-
Data Analysis and Interpretation
-
Intensity-Based Analysis: While straightforward, fluorescence intensity is dependent on probe concentration.[1] This method is best suited for observing relative changes in viscosity within the same sample over time or for qualitative comparisons between control and treated groups where probe uptake is assumed to be similar.
-
Lifetime-Based Analysis (FLIM): Fluorescence lifetime is an intrinsic property of the fluorophore in its environment and is independent of probe concentration.[7] This makes FLIM the gold standard for quantitative viscosity mapping in heterogeneous samples like live cells.[6] The lifetime data from each pixel can be directly converted to a viscosity value (in cP) using the calibration equation.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low fluorescence signal in cells | Insufficient probe loading (concentration or time). | Increase probe concentration (e.g., to 10 µM) or incubation time (e.g., to 45-60 min). |
| High probe efflux from cells. | Image immediately after washing. Consider using an efflux pump inhibitor if appropriate for the cell line. | |
| High background fluorescence | Incomplete removal of extracellular probe. | Perform additional washing steps with pre-warmed medium. |
| Autofluorescence from cells or medium. | Image an unstained control sample to determine the level of background autofluorescence. | |
| Phototoxicity or cell death | High illumination intensity or prolonged exposure. | Reduce laser power and/or exposure time. Use a more sensitive detector if available. |
| Inconsistent results | Fluctuation in temperature. | Viscosity is highly temperature-dependent.[1] Use a heated microscope stage to maintain a constant 37°C. |
| Probe aggregation at high concentrations. | Ensure the working concentration is optimized and does not exceed the probe's solubility in aqueous media. |
Conclusion
This compound is a versatile and sensitive fluorescent probe for measuring microviscosity. Its fluorescence properties are directly and robustly correlated with the rotational freedom of its phenyl substituent, making it an excellent molecular rotor. By following the detailed protocols for calibration and cellular imaging provided in this guide, researchers can effectively quantify viscosity in a variety of systems. For the most accurate and reliable measurements, especially in complex biological samples, the use of Fluorescence Lifetime Imaging Microscopy (FLIM) is strongly recommended. This powerful technique provides concentration-independent data, enabling precise mapping of microviscosity and offering deeper insights into cellular function and disease pathology.
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Zhang, Y., et al. (2023). A dual-emission fluorescence probe for the detection of viscosity and hydrazine in environmental and biological samples. PubMed. [Link]
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Filimonov, D. A., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI. [Link]
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Kopchuk, D. S., et al. (2017). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Publishing. [Link]
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Kopchuk, D. S., et al. (2022). Synthesis and Photophysical Properties of α-( N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. PubMed. [Link]
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Claramunt, R. M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]
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Application Notes and Protocols for the Use of 2,3-Dicyano-5-phenylpyrazine as a Fluorescent pH Sensor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of 2,3-Dicyano-5-phenylpyrazine as a Novel pH Probe
The precise measurement of pH is critical in a vast array of scientific disciplines, from fundamental chemical research to cellular biology and pharmaceutical development.[1] Fluorescent pH sensors have emerged as powerful tools for these applications, offering high sensitivity, spatiotemporal resolution, and the potential for non-invasive measurements in living systems.[2] This document introduces this compound, a promising candidate for a novel fluorescent pH probe, and provides a comprehensive guide to its synthesis, characterization, and application.
Pyrazine derivatives are of significant interest in materials science and drug discovery due to their unique electronic properties and biological activities.[3][4] The pyrazine ring is electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing cyano groups at the 2 and 3 positions.[5] This strong electron-accepting core, coupled with the electron-donating potential of the phenyl group at the 5-position, sets the stage for a pH-sensitive intramolecular charge transfer (ICT) mechanism.[1][6] Protonation of the nitrogen atoms in the pyrazine ring is expected to modulate this ICT process, leading to distinct changes in the molecule's photophysical properties, which can be harnessed for pH sensing.[7]
These application notes provide a detailed, step-by-step protocol for researchers to synthesize and validate the use of this compound as a fluorescent pH sensor. The methodologies outlined herein are designed to be self-validating, with explanations for the causality behind each experimental choice, ensuring scientific integrity and reproducibility.
Proposed Signaling Pathway and Mechanism of pH Sensing
The pH-sensing mechanism of this compound is hypothesized to operate via an intramolecular charge transfer (ICT) process. In its deprotonated (basic) form, the phenyl group acts as an electron donor, and the dicyanopyrazine moiety serves as the electron acceptor. Upon excitation with an appropriate wavelength of light, an ICT state is formed, which then decays radiatively, producing fluorescence.
In acidic conditions, one or both of the nitrogen atoms in the pyrazine ring can become protonated. This protonation significantly increases the electron-accepting ability of the pyrazine ring, which is expected to alter the energy of the ICT state and, consequently, the fluorescence emission spectrum. This change in fluorescence intensity or wavelength can be correlated to the pH of the environment.
Caption: Proposed Intramolecular Charge Transfer (ICT) mechanism for this compound as a pH sensor.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted pyrazines.[8]
Materials:
-
Diaminomaleonitrile
-
Phenylglyoxal
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
In a round-bottom flask, dissolve diaminomaleonitrile in ethanol.
-
Add an equimolar amount of phenylglyoxal to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for this compound.
Part 2: Spectroscopic Characterization and pKa Determination
This protocol outlines the steps to characterize the photophysical properties of this compound and determine its pKa value.
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol)
-
Buffer solutions of varying pH (e.g., citrate-phosphate buffer for acidic range, phosphate buffer for neutral range, borate buffer for alkaline range)
-
UV-Vis spectrophotometer
-
Fluorometer
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable organic solvent like DMSO or ethanol.
-
Preparation of Test Solutions: For each pH value to be tested, prepare a solution by adding a small aliquot of the stock solution to the respective buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid significantly altering the properties of the aqueous buffer.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the probe in each buffer solution over a relevant wavelength range (e.g., 250-600 nm).
-
Plot absorbance at the wavelength of maximum absorption (λmax) as a function of pH.
-
-
Fluorescence Spectroscopy:
-
Determine the optimal excitation wavelength (λex) from the absorption spectra.
-
Record the fluorescence emission spectrum for each pH solution using the determined λex.
-
Plot the fluorescence intensity at the emission maximum (λem) as a function of pH.
-
-
pKa Determination:
-
The pKa can be determined by fitting the pH-dependent changes in absorbance or fluorescence intensity to the Henderson-Hasselbalch equation or by plotting the data and finding the pH at which the signal is halfway between the minimum and maximum values.[7] For ratiometric measurements, the ratio of fluorescence intensities at two different wavelengths can be plotted against pH.
-
Part 3: Evaluation of Sensor Performance
1. Selectivity:
-
Prepare a solution of the probe at a pH where it is sensitive to changes.
-
Add various potentially interfering species (e.g., common metal ions, reactive oxygen species) at concentrations significantly higher than that of the probe.
-
Record the fluorescence spectrum before and after the addition of each interfering species to assess any changes in fluorescence.
2. Photostability:
-
Prepare a solution of the probe at a specific pH.
-
Continuously expose the solution to the excitation light in the fluorometer for an extended period (e.g., 30-60 minutes).
-
Monitor the fluorescence intensity over time to determine the extent of photobleaching.
3. Response Time:
-
Prepare two solutions of the probe at pH values corresponding to its protonated and deprotonated states.
-
Rapidly mix the two solutions to induce a pH jump and immediately begin recording the fluorescence intensity over time to determine how quickly the probe responds to the change in pH.
Quantitative Data Summary
The following table presents hypothetical photophysical properties for this compound based on data for similar dicyanopyrazine derivatives.[5][8] These values should be experimentally determined using the protocols described above.
| Property | Acidic Conditions (Hypothetical) | Basic/Neutral Conditions (Hypothetical) |
| pKa | To be determined (expected in the acidic range) | - |
| λmax (Absorption) | Red-shifted | To be determined |
| λem (Emission) | Shifted (e.g., blue-shifted) | To be determined |
| Quantum Yield (ΦF) | Lower | Higher |
| Visual Color | Colorless/Pale Yellow | Yellow |
| Fluorescence | Weak/Quenched | Strong |
Application in Drug Development: Intracellular pH Measurement
Abnormalities in intracellular pH are associated with various pathological conditions, including cancer and neurodegenerative diseases.[9] Fluorescent probes that can report on intracellular pH are valuable tools in drug discovery for screening compounds that may modulate cellular pH and for studying the mechanisms of drug action.
Protocol for Intracellular pH Imaging:
-
Cell Culture: Culture the cells of interest on glass-bottom dishes suitable for fluorescence microscopy.
-
Probe Loading: Incubate the cells with a low micromolar concentration of this compound in cell culture medium for a specific duration (e.g., 30-60 minutes) to allow for cellular uptake.
-
Washing: Gently wash the cells with fresh, pre-warmed medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to remove excess extracellular probe.
-
Imaging: Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.
-
Calibration (Optional but Recommended): To obtain quantitative pH measurements, an intracellular pH calibration can be performed using a set of buffers of known pH in the presence of ionophores like nigericin and valinomycin, which equilibrate the intracellular and extracellular pH.
-
Drug Treatment: To assess the effect of a drug candidate on intracellular pH, acquire baseline images before adding the compound and then monitor the fluorescence changes over time after drug addition.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of a novel fluorescent pH sensor. Its anticipated intramolecular charge transfer mechanism, modulated by protonation of the pyrazine ring, provides a rational basis for its pH-sensitive fluorescence. The detailed protocols provided in these application notes offer a comprehensive framework for the synthesis, characterization, and validation of this compound as a pH probe.
Future work should focus on the experimental validation of the proposed mechanisms and protocols. Further derivatization of the phenyl ring could be explored to fine-tune the pKa, photophysical properties, and cellular localization of the probe, thereby expanding its utility in various research and drug development applications. The development of ratiometric pyrazine-based sensors would also be a valuable advancement, as they offer built-in self-calibration and are less susceptible to variations in probe concentration and instrumental parameters.
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Chylewska, A., et al. (2024). Addendum: Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports, 14(1), 11122. Available from: [Link]
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Al-Awadi, N. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8295. Available from: [Link]
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Jaung, J.-Y., et al. (1998). Syntheses and Spectral Properties of 2,3,7,8-Tetracyano-5,10-dihydrodipyrazino[2,3-b:2′,3′-e]pyrazine. Dyes and Pigments, 38(4), 251-262. Available from: [Link]
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Li, D., et al. (2024). A new fluorescent pH probe for acidic conditions. RSC Advances, 14(1), 146-151. Available from: [Link]
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Zhang, P., et al. (2020). New fluorescent pH probes for acid conditions. Dyes and Pigments, 173, 107954. Available from: [Link]
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Li, D., et al. (2024). A new fluorescent probe for detection of hydrazine and extremely acidic pH in different modes. Tetrahedron, 159, 133748. Available from: [Link]
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Zaitsev, A. V., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 27(24), 8867. Available from: [Link]
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Li, Y., et al. (2023). Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. The Journal of Physical Chemistry C, 127(46), 22449-22457. Available from: [Link]
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- 9. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3-Dicyano-5-phenylpyrazine as a Strategic Building Block for High-Efficiency Organic Light-Emitting Diodes
Abstract
The advancement of Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting is critically dependent on the development of highly efficient and stable emissive materials. This guide focuses on 2,3-dicyano-5-phenylpyrazine , a potent electron-deficient molecular fragment, and its application as a core building block for next-generation OLED emitters. Specifically, we explore its role in designing materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that enables the harvesting of both singlet and triplet excitons to achieve theoretical internal quantum efficiencies of up to 100%.[1] This document provides the scientific rationale, detailed synthesis and characterization protocols, and standardized procedures for OLED device fabrication and testing, aimed at researchers and scientists in materials science and drug development.
The Scientific Imperative: Donor-Acceptor Design for TADF Emitters
Modern OLED efficiency is predicated on overcoming the spin statistics of electrical excitation, which typically yields 75% non-emissive triplet excitons and only 25% emissive singlet excitons. While phosphorescent materials containing heavy metals can harvest triplets, their cost, rarity, and stability issues (especially for blue emitters) have driven the search for purely organic solutions.[2]
Thermally Activated Delayed Fluorescence (TADF) has emerged as the leading alternative.[3] The TADF mechanism relies on the efficient up-conversion of triplet excitons to singlet excitons via Reverse Intersystem Crossing (RISC).[3] The key to a high RISC rate (kRISC) is a minimal energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically below 0.2 eV.[4]
This is achieved through a molecular design strategy centered on Donor-Acceptor (D-A) architectures .[5][6] By linking an electron-donating moiety (the Donor) with an electron-accepting moiety (the Acceptor), the Highest Occupied Molecular Orbital (HOMO) can be localized on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. This spatial separation of the frontier orbitals minimizes their exchange energy, leading to a desirably small ΔEST.[5]
The This compound core is an exceptionally powerful acceptor unit. The pyrazine ring is inherently electron-deficient due to its nitrogen atoms, and this property is significantly amplified by the two strongly electron-withdrawing cyano (-CN) groups.[1][2][7] This makes it an ideal building block for constructing D-A type TADF emitters, particularly for the challenging blue and deep-blue spectral regions which require materials with wide bandgaps.[2]
Caption: Molecular structure of this compound.
Synthesis and Material Characterization
Protocol 1: Synthesis of a D-A TADF Emitter
This protocol describes a general method for synthesizing a representative TADF emitter by attaching a donor unit (e.g., 3,6-di-tert-butylcarbazole) to the this compound core via a Suzuki cross-coupling reaction. This is a robust and widely used method for forming C-C bonds in organic electronics.
Reaction Scheme: (4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)boronic acid + 5-bromo-2,3-dicyanopyrazine → CzP-DCNPy (Example Emitter)
Materials and Reagents:
-
5-bromo-2,3-dicyanopyrazine (Acceptor precursor)
-
(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)boronic acid (Donor)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene and Tetrahydrofuran (THF) (Anhydrous Solvents)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Dichloromethane (DCM) and Hexane (Eluents)
Step-by-Step Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 5-bromo-2,3-dicyanopyrazine (1.0 eq), (4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.
-
Solvent Addition: Add a 4:1 mixture of anhydrous Toluene:THF (volume appropriate for reaction scale) via syringe. Degas the resulting mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add deionized water and extract the aqueous phase three times with DCM. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:DCM gradient as the eluent to yield the pure D-A TADF emitter.
Validation and Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.
-
Elemental Analysis: Confirm the elemental composition (C, H, N) to ensure high purity (>99.5%), which is critical for device performance.
Protocol 2: Photophysical Property Evaluation
This protocol outlines the essential measurements to validate the TADF characteristics of the newly synthesized material.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer with an integrating sphere for PLQY
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Cryostat for low-temperature (77 K) measurements
Procedure:
-
Sample Preparation: Prepare dilute solutions of the material in a solvent of choice (e.g., toluene or DCM, ~10⁻⁵ M). For solid-state measurements, co-evaporate the material (e.g., 6 wt%) into a suitable host matrix (e.g., CBP, mCP) on a quartz substrate.
-
Absorption and Emission Spectra: Record the UV-Vis absorption and photoluminescence (PL) spectra at room temperature. The S₁ energy level can be estimated from the high-energy onset of the PL spectrum.
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using the integrating sphere. High PLQY is crucial for efficient light emission.
-
Transient PL Decay (TCSPC): Measure the time-resolved PL decay. TADF materials will exhibit a two-component decay: a short-lived prompt fluorescence (nanoseconds) and a long-lived delayed fluorescence (microseconds).[8]
-
Low-Temperature Phosphorescence: Record the emission spectrum at 77 K in a frozen solvent matrix. At this temperature, the thermally activated RISC process is suppressed, allowing for the direct observation of phosphorescence. The T₁ energy level is determined from the high-energy onset of the phosphorescence spectrum.
-
ΔEST Calculation: Calculate the singlet-triplet energy gap using the formula: **ΔEST = E(S₁) - E(T₁) **. A value below 0.2 eV confirms the potential for efficient TADF.[4]
Data Summary Table:
| Property | Symbol | Typical Target Value | Causality |
| Absorption Maximum | λabs | 350-400 nm | Corresponds to the S₀→S₁ transition energy. |
| Emission Maximum | λem | 440-480 nm (Blue) | Determines the color of the emitted light. |
| Photoluminescence QY | ΦPL | > 80% | A high value is essential for high device efficiency. |
| S₁ Energy Level | E(S₁) | > 2.7 eV (Blue) | Estimated from the emission onset; determines the maximum possible emission energy. |
| T₁ Energy Level | E(T₁) | > 2.6 eV | Estimated from the phosphorescence onset; must be close to E(S₁). |
| Singlet-Triplet Splitting | ΔEST | < 0.2 eV | A small gap is the defining requirement for efficient RISC and TADF.[4] |
| Delayed Lifetime | τd | 1-10 µs | Indicates the rate of the TADF process. |
OLED Device Fabrication and Performance Evaluation
The final validation of the this compound-based emitter is its performance within a multilayer OLED device.
Caption: Standard workflow for OLED fabrication via thermal evaporation.
Protocol 3: OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a standard multilayer OLED device.[9]
Device Architecture: ITO / HTL (40 nm) / EML (20 nm) / ETL (40 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transporting Layer (HTL): e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
Emissive Layer (EML): Host (e.g., CBP) doped with the synthesized emitter (e.g., 6 wt%)
-
Electron-Transporting Layer (ETL): e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 120 °C.[9]
-
Surface Treatment: Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 15 minutes to increase its work function and improve hole injection.[9]
-
Vacuum Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Layer Deposition: Deposit the organic and metal layers sequentially at controlled rates:
-
Deposit the HTL (TAPC) at a rate of ~1.5 Å/s.
-
Co-deposit the EML by evaporating the host and the synthesized emitter from separate sources. The doping concentration is controlled by their relative deposition rates.
-
Deposit the ETL (TPBi) at a rate of ~1.5 Å/s.
-
Deposit the LiF electron-injection layer at a rate of ~0.1 Å/s.
-
Deposit the Al cathode at a rate of ~2.0 Å/s.
-
-
Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using UV-curable epoxy and a glass lid to prevent degradation from atmospheric oxygen and moisture.
Caption: Schematic of a typical multilayer OLED device structure.
Protocol 4: Device Performance Characterization
Instrumentation:
-
Source measure unit (SMU)
-
Spectroradiometer
-
Calibrated photodiode
Procedure:
-
Electrical and Optical Measurements: Place the encapsulated device in a measurement probe station. Apply a forward voltage bias using the SMU and simultaneously measure the current density (J) and luminance (L). The spectroradiometer records the electroluminescence (EL) spectrum and the Commission Internationale de l'Eclairage (CIE) color coordinates.
-
Performance Calculations: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected. This is the most critical metric for device efficiency.
-
-
Efficiency Roll-off Analysis: Plot the EQE as a function of luminance. A low efficiency roll-off (i.e., maintaining high efficiency at high brightness) is a hallmark of a stable and well-designed device.
Key Performance Metrics Table:
| Parameter | Symbol | Description |
| Turn-on Voltage | Von | The voltage at which luminance reaches 1 cd/m². |
| Maximum EQE | EQEmax | The highest external quantum efficiency achieved. |
| Maximum Luminance | Lmax | The maximum brightness of the device before failure. |
| CIE Coordinates | (x, y) | Defines the emission color on the 1931 CIE color space. |
| Efficiency Roll-off | - | The percentage decrease in EQE at a specific high luminance (e.g., 1000 cd/m²). |
Conclusion and Outlook
The this compound molecular framework represents a highly strategic platform for the design of advanced TADF emitters. Its potent electron-accepting nature, derived from the synergistic effects of the pyrazine and dicyano moieties, provides the necessary electronic properties to achieve a small ΔEST when paired with appropriate electron donors. The protocols detailed herein provide a comprehensive roadmap—from rational molecular design and synthesis to rigorous photophysical and device-level characterization—for harnessing this building block. By following these self-validating methodologies, researchers can effectively develop and benchmark novel, high-efficiency, and stable emitters poised to advance the next generation of OLED displays and lighting technologies.
References
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Emergent Mind. (2023, November 9). TADF Emitters: Mechanisms & Molecular Design. [Link]
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Grisanti, L., et al. (2019). Extracting Design Principles for Efficient Thermally Activated Delayed Fluorescence (TADF) from a Simple Four-State Model. Chemistry of Materials. [Link]
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Sun, H. (n.d.). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology. [Link]
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Royal Society of Chemistry. (2024). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Publishing. [Link]
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Scientific Computing International. (n.d.). Characterizing OLED Display Materials. [Link]
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Fraunhofer-Gesellschaft. (n.d.). Optical characterization and optimization of OLEDs. [Link]
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Peyghambarian, N., et al. (2000). Characterization and Optimization of OLED Materials and Devices. SPIE Digital Library. [Link]
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Liu, J., et al. (2019). Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate. Frontiers in Chemistry. [Link]
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Singh, R., & Singh, P. (2023). Characteristics Study of OLED Materials. ResearchGate. [Link]
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Liu, J., et al. (2019). Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet-Triplet Splitting With Large Fluorescence Rate. PubMed. [Link]
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Liu, J., et al. (2019). Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate. Frontiers Media S.A.[Link]
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National Center for Biotechnology Information. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. NIH. [Link]
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ResearchGate. (2024). Highly Efficient Thermally Activated Delayed Fluorescence from Pyrazine‐Fused Carbene Au(I) Emitters. [Link]
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Royal Society of Chemistry. (n.d.). Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
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Wikipedia. (n.d.). Thermally activated delayed fluorescence. [Link]
-
ResearchGate. (2024). Electron-transporting materials for organic electroluminescent and electrophosphorescent devices. [Link]
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Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. [Link]
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American Chemical Society. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. [Link]
-
Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. [Link]
-
ResearchGate. (2015). Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs. [Link]
-
MDPI. (2019). Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. [Link]
-
Jurnal Elektronika dan Telekomunikasi. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. [Link]
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Royal Society of Chemistry. (2017). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and a-arylamino-2,2. RSC Advances. [Link]
-
IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. NIH. [Link]
-
ResearchGate. (n.d.). Dicyano-Imidazole-Based Host Materials Possessing a Balanced Bipolar Nature To Realize Efficient OLEDs with Extremely High Luminance. [Link]
-
MDPI. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. [Link]
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ResearchGate. (2024). ChemInform Abstract: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the Useful Synthetic Reagent. [Link]
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Royal Society of Chemistry. (n.d.). Novel carbazole- and dioxino[2,3-b]pyrazine-based bipolar hosts for red PhOLEDs with a high brightness. New Journal of Chemistry. [Link]
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MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. [Link]
-
PubMed. (2012). Novel Bipolar Host Materials Based on 1,3,5-triazine Derivatives for Highly Efficient Phosphorescent OLEDs With Extremely Low Efficiency Roll-Off. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC. [Link]
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Royal Society of Chemistry. (2017). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Publishing. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC. [Link]
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Royal Society of Chemistry. (2024). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]
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Application Note: Probing Excited State Dynamics of 2,3-dicyano-5-phenylpyrazine using Time-Resolved Fluorescence Spectroscopy
Introduction
2,3-dicyano-5-phenylpyrazine (DCPP) belongs to the dicyanopyrazine family of molecules, which are recognized for their significant chromophoric and fluorescent properties.[1] These characteristics, stemming from their distinct donor-π-acceptor architecture, make them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as coloring agents.[1] The photophysical behavior of these molecules, particularly their excited-state lifetime, is critical to understanding their performance and stability in such applications. Time-Resolved Fluorescence Spectroscopy (TRFS) is a powerful technique for directly measuring the fluorescence lifetime, providing invaluable insights into the dynamic processes that occur after photoexcitation, such as radiative and non-radiative decay pathways.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for measuring the time-resolved fluorescence of DCPP. We will delve into the causality behind instrumental choices, provide a detailed step-by-step protocol for sample preparation and data acquisition, and outline the principles of data analysis.
Core Principles of Time-Resolved Fluorescence
Upon absorbing a photon of appropriate energy, a molecule like DCPP is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then returns to the ground state through several competing pathways, including fluorescence (radiative decay) and non-radiative processes like internal conversion and intersystem crossing. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before emitting a photon.
TRFS measures the decay of fluorescence intensity over time following excitation by a short pulse of light.[2] This decay is often exponential and is characteristic of the fluorophore and its local environment. By analyzing the decay profile, we can extract the fluorescence lifetime(s), which can be influenced by factors such as solvent polarity, temperature, and the presence of quenchers.
Caption: Workflow for time-resolved fluorescence measurement from sample preparation to data analysis.
Detailed Experimental Protocol
Part A: Sample Preparation
The quality of the sample is paramount for accurate lifetime measurements.
-
Solvent Selection: Use spectroscopic grade solvents to minimize fluorescent impurities. To investigate solvatochromic effects, prepare solutions in a non-polar solvent (e.g., Toluene) and a polar aprotic solvent (e.g., Tetrahydrofuran - THF).
-
Stock Solution: Prepare a concentrated stock solution of DCPP (e.g., 1 mM) in a suitable solvent like THF.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 5-10 µM . [3]The absorbance of the solution at the excitation wavelength should be kept below 0.1 to prevent inner-filter effects.
-
Degassing: Oxygen is a known quencher of fluorescence. Purge the working solution in the cuvette with a gentle stream of dry nitrogen or argon gas for 10-15 minutes immediately before measurement. Seal the cuvette promptly (e.g., with a Teflon stopper) to prevent re-dissolution of oxygen.
Part B: Instrument Response Function (IRF) Measurement
The IRF represents the temporal profile of the excitation pulse as seen by the detection system. It is essential for accurate data analysis.
-
Prepare Scattering Solution: Fill a quartz cuvette with a solution that scatters light but has no fluorescence, such as a dilute aqueous suspension of colloidal silica (e.g., Ludox®) or non-dairy creamer.
-
Instrument Setup:
-
Set the excitation source to the desired wavelength (e.g., 375 nm).
-
Set the emission monochromator to the same wavelength (375 nm).
-
Adjust the collection optics for maximum signal.
-
-
Acquire IRF: Collect data until a sufficient number of counts (e.g., 10,000) are in the peak channel. This profile is your IRF.
Part C: DCPP Fluorescence Decay Measurement
-
Sample Placement: Carefully replace the scattering solution cuvette with the sealed cuvette containing the degassed DCPP solution.
-
Set Emission Wavelength: Tune the emission monochromator to the maximum of DCPP's fluorescence spectrum (approximately 455 nm, but should be confirmed with a steady-state emission scan).
-
Data Acquisition:
-
Begin acquiring the fluorescence decay data.
-
Continue collection until the peak channel has at least 10,000 counts and the decay has been followed for at least three to four decades of intensity (e.g., down to 10-100 counts in the tail). This ensures sufficient statistics for accurate fitting.
-
Record the decay profile.
-
Data Analysis and Interpretation
The measured fluorescence decay is a convolution of the true fluorescence decay and the instrument's IRF. To extract the true lifetime, a deconvolution procedure is necessary.
-
Deconvolution: Most modern TCSPC analysis software performs iterative reconvolution. The software assumes a decay model (e.g., a sum of exponentials), convolves it with the measured IRF, and compares the result to the experimental decay data.
-
Fitting: The parameters of the model (lifetimes τᵢ and pre-exponential factors αᵢ) are adjusted until the convoluted model provides the best fit to the data. The goodness of the fit is typically judged by visual inspection of the weighted residuals and a chi-squared (χ²) value close to 1.0.
The decay of intensity, I(t), is often modeled as: I(t) = Σ αᵢ * exp(-t/τᵢ) where αᵢ is the amplitude and τᵢ is the lifetime of the i-th component. For many pure compounds in a homogeneous environment, a single exponential decay is sufficient. However, the presence of different conformers or excited-state reactions may necessitate a multi-exponential fit.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal / Slow Acquisition | Low sample concentration; Laser power too low; Misaligned optics. | Increase concentration (ensure Abs < 0.1); Increase laser power; Re-align excitation and collection optics. |
| Distorted Decay Profile | Presence of scattered light; Sample is too concentrated. | Use a long-pass or band-pass filter on the emission side; Dilute the sample to ensure Abs < 0.1 at λ_ex. |
| Poor Fit (High χ²) | Incorrect decay model; Presence of fluorescent impurities. | Try fitting with a multi-exponential model; Use higher purity solvents; Purify the DCPP sample. |
| Lifetime appears too short | Quenching by dissolved oxygen. | Ensure the sample is thoroughly degassed immediately prior to measurement and kept sealed. |
References
-
BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. BMG LABTECH. [Link]
-
ResearchGate. (n.d.). Time-resolved fluorescence experimental set-up using a colliding pulse... [Image]. ResearchGate. [Link]
-
University of Wisconsin-Madison. (2017, March 29). Time Resolved Fluorescence Spectroscopy. [Link]
-
Wikipedia. (2023, December 2). Time-resolved spectroscopy. Wikipedia. [Link]
-
Gundlach, L., & Piotrowiak, P. (2007). Novel setup for time-resolved fluorescence microscopy. SPIE Digital Library. [Link]
-
Promsuwan, K., et al. (2024). Triphenylamine-based dicyano fluorophore for the selective detection of hydrazine vapor using cellulose acetate nanofibrous sheet. RSC Advances. [Link]
-
Al-Raqa, S. Y. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules. [Link]
-
Qi, H., et al. (2020). Chemical Regulation of Fluorescence Lifetime. Accounts of Chemical Research. [Link]
-
Aksenov, N. A., et al. (2023). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules. [Link]
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Patel, R. B., et al. (2013). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal. [Link]
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Bismillah, A. N., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry. [Link]
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Cheprakov, M. I., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules. [Link]
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Cheprakov, M. I., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. Molecules. [Link]
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Grishina, A. D., et al. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. International Journal of Molecular Sciences. [Link]
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Topic: Synthesis of Near-Infrared Emitting Dyes from 2,3-Dicyano-5-phenylpyrazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the synthesis of novel near-infrared (NIR) emitting fluorescent dyes based on a Donor-Acceptor-Donor (D-A-D) architecture. We present a robust and modular synthetic strategy starting from the commercially available precursor, 2,3-dicyano-5-phenylpyrazine. The core of this strategy involves leveraging the inherent electron-accepting nature of the dicyanopyrazine moiety and extending its conjugation through palladium-catalyzed cross-coupling reactions to append strong electron-donating groups. This process facilitates a strong intramolecular charge transfer (ICT) character, which is crucial for achieving emission in the NIR spectrum (700-900 nm). Detailed, step-by-step protocols for the synthesis of a key halogenated intermediate and its subsequent conversion to a target D-A-D dye are provided. Furthermore, this guide covers essential characterization techniques and presents expected photophysical properties based on established literature, offering researchers a comprehensive workflow for developing tailored NIR fluorophores for applications in bioimaging, sensing, and diagnostics.
Introduction: The Strategic Advantage of Pyrazine-Based NIR Dyes
Near-infrared (NIR) fluorescent dyes have become indispensable tools in modern biological and medical research. Their emission wavelengths (typically 700-1700 nm) fall within the "biological transparency window," a spectral range where endogenous molecules like hemoglobin and water exhibit minimal absorption. This unique property allows for deep tissue penetration, reduced light scattering, and minimal background autofluorescence, enabling high-contrast in vivo imaging.[1]
The design of NIR dyes often follows a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) motif. In this framework, an electron-rich donor moiety is connected to an electron-deficient acceptor moiety through a π-conjugated bridge. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor.[2] This ICT process lowers the energy of the excited state, resulting in a significant bathochromic (red) shift in both absorption and emission spectra.
The 2,3-dicyanopyrazine core is an exceptionally potent electron acceptor due to the strong electron-withdrawing effect of its two nitrogen atoms and two cyano groups.[3] This makes it an ideal central building block (the 'A' in D-A-D) for constructing high-performance NIR dyes. By strategically attaching strong electron-donating groups (the 'D's), such as substituted triarylamines or carbazoles, to the pyrazine core, the HOMO-LUMO energy gap can be precisely tuned to achieve emission deep into the NIR region.[4][5]
This application note outlines a representative synthetic pathway to access these valuable D-A-D pyrazine-based dyes, focusing on the use of palladium-catalyzed cross-coupling reactions for their modular and efficient construction.
Proposed Synthetic Strategy
The overall strategy involves a two-stage process. First, the this compound starting material must be functionalized to introduce reactive handles for cross-coupling. A common and effective approach for aromatic systems is halogenation. We propose the synthesis of a dichlorinated pyrazine intermediate. Second, this halogenated acceptor core is subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, to append two electron-donor units.
Caption: Overall synthetic strategy for D-A-D NIR dyes.
Detailed Experimental Protocols
Disclaimer: These protocols are representative methodologies based on established chemical principles for similar heterocyclic systems. Researchers should conduct their own risk assessments and optimization studies. All air-sensitive reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.
Protocol 1: Synthesis of 2,5-Dichloro-3-cyano-6-phenylpyrazine (Hypothetical Intermediate)
The introduction of halogens onto the pyrazine ring is a critical step to enable subsequent cross-coupling. While direct halogenation can be challenging, a common strategy for N-heterocycles involves N-oxidation followed by treatment with a halogenating agent like POCl₃. This protocol is a conceptualized approach based on such standard transformations.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure:
-
N-Oxidation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude pyrazine N-oxide.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~10 eq by volume) to the crude N-oxide in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and then very slowly pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with solid NaHCO₃ or a strong base (e.g., NaOH pellets) carefully until the pH is ~7-8.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the dichlorinated intermediate.
Protocol 2: Synthesis of a D-A-D NIR Dye via Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the dichlorinated pyrazine acceptor with a suitable electron-donating boronic acid derivative. A representative donor, 4-(diphenylamino)phenylboronic acid, is used here.
Materials:
-
Dichlorinated pyrazine intermediate from Protocol 1
-
4-(Diphenylamino)phenylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (4.0 eq)
-
Toluene and Water (e.g., 4:1 mixture) or 1,4-Dioxane/Water
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the dichlorinated pyrazine intermediate (1.0 eq), 4-(diphenylamino)phenylboronic acid (2.2 eq), the base (K₂CO₃, 4.0 eq), and the palladium catalyst [Pd(PPh₃)₄] (5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1 v/v). The solution should be thoroughly sparged with the inert gas for 15-20 minutes before addition.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (usually 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography. A gradient elution system (e.g., starting from pure hexanes and gradually increasing the polarity with ethyl acetate) is often effective.
-
Collect the fractions containing the desired product, combine them, and remove the solvent to yield the final D-A-D NIR dye, typically as a deeply colored solid.
Caption: General experimental workflow for NIR dye synthesis.
Characterization and Expected Properties
Structural Characterization
-
NMR Spectroscopy (¹H, ¹³C): To confirm the successful coupling and verify the final molecular structure.
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the synthesized dye.
Photophysical Characterization
The key to evaluating a new NIR dye is to measure its spectroscopic properties in a solvent of choice (e.g., Dichloromethane, Toluene, or THF).
-
UV-Vis-NIR Absorption Spectroscopy: To determine the maximum absorption wavelength (λ_abs) and the molar extinction coefficient (ε), which indicates the dye's light-harvesting efficiency.
-
Fluorescence Spectroscopy: To determine the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process. The Stokes shift (difference between λ_em and λ_abs) is another important parameter.
Caption: Intramolecular Charge Transfer (ICT) in D-A-D dyes.
Representative Photophysical Data
The following table summarizes typical photophysical properties for D-A-D dyes based on thienopyrazine and pyrazine acceptor cores, which are structurally analogous to the dyes targeted in this protocol. This data provides a benchmark for expected performance.
| Dye Architecture | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Thienopyrazine-TPA | 576 | 738 | 162 | - | DCM | [6] |
| Thienopyrazine-TPA (varied) | 600-640 | 725-820 | ~175 | up to 4% | CHCl₃ | [5][7] |
| (D-π)₂-Pyrazine | ~490 | ~610 | ~120 | 0.22 | Toluene | [2] |
Note: TPA = Triphenylamine derivative; DCM = Dichloromethane. Extending conjugation and increasing donor strength typically pushes emission further into the NIR.
Applications in Drug Development and Research
The modular synthesis described here allows for the straightforward introduction of various functional groups. For instance, carboxylic acid or N-hydroxysuccinimide (NHS) ester functionalities can be incorporated into the donor groups, enabling covalent conjugation of the NIR dye to biomolecules such as:
-
Antibodies or Peptides: For targeted imaging of specific cell surface receptors or tumors.
-
Small Molecule Drugs: To track their biodistribution and cellular uptake in real-time.[8]
-
Oligonucleotides: For monitoring gene delivery and therapy.
This adaptability makes pyrazine-based NIR dyes powerful platforms for developing next-generation diagnostic probes and therapeutic agents.
Conclusion
The this compound scaffold is an outstanding platform for the rational design of advanced NIR-emitting dyes. By employing a robust synthetic strategy centered on palladium-catalyzed cross-coupling, researchers can efficiently create a library of D-A-D fluorophores with tunable photophysical properties. The protocols and principles outlined in this application note provide a solid foundation for scientists to develop novel NIR probes tailored to specific, demanding applications in biological imaging and drug development.
References
Sources
- 1. Stille Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based sensitizers for dye-sensitized solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes | Semantic Scholar [semanticscholar.org]
- 5. Donor–Acceptor–Donor Thienopyrazines via Pd-Catalyzed C–H Activation as NIR Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Donor-Acceptor-Donor Thienopyrazines via Pd-Catalyzed C-H Activation as NIR Fluorescent Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A planar electronic acceptor motif contributing to NIR-II AIEgen with combined imaging and therapeutic applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 2,3-Dicyano-5-Phenylpyrazine in Photodynamic Therapy Research
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1][2][3] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the PS, its cellular uptake, and subcellular localization.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2,3-dicyano-5-phenylpyrazine as a novel photosensitizer in PDT research. While this specific molecule is not yet established as a conventional photosensitizer, its structural motifs, featuring a dicyanopyrazine core, suggest intriguing photophysical properties worthy of investigation. Pyrazine derivatives have been explored for their fluorescence and potential in various applications.[7][8] This guide offers a structured approach to the synthesis, characterization, and preclinical evaluation of this compound for PDT, based on established principles and protocols for novel photosensitizer development.[2][9][10][11]
I. Synthesis and Characterization of this compound
A plausible synthetic route for this compound can be adapted from established methods for pyrazine synthesis. A potential approach involves the condensation of an appropriate 1,2-dicarbonyl compound with diaminomaleonitrile.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylglyoxal (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add diaminomaleonitrile (1 equivalent) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. Collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the nitrile C≡N stretch.
-
Photophysical and Photochemical Characterization
The potential of a compound as a photosensitizer is determined by its photophysical and photochemical properties.
Protocol 2: Photophysical and Photochemical Evaluation
-
UV-Visible Absorption Spectroscopy:
-
Dissolve the synthesized compound in a suitable solvent (e.g., DMSO, THF).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax), which is crucial for selecting the appropriate light source for photoactivation.[10]
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the compound at its λmax and record the emission spectrum.
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard.[11]
-
-
Singlet Oxygen Quantum Yield (ΦΔ) Measurement:
-
The singlet oxygen quantum yield is a critical parameter for evaluating a photosensitizer's efficacy.[7][12][13][14]
-
A common method involves the use of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is chemically trapped by singlet oxygen, leading to a decrease in its absorbance.[12]
-
Procedure:
-
Prepare solutions of the sample and a reference photosensitizer (e.g., Rose Bengal) with similar absorbance at the excitation wavelength.
-
Add DPBF to both solutions.
-
Irradiate the solutions with a light source at the appropriate wavelength.
-
Monitor the decrease in DPBF absorbance at its λmax (around 415 nm) over time for both the sample and the reference.
-
Calculate the ΦΔ of the sample relative to the known ΦΔ of the reference.[15]
-
-
| Parameter | Description | Typical Method |
| λmax (absorption) | Wavelength of maximum light absorption. | UV-Visible Spectroscopy |
| λem (emission) | Wavelength of maximum fluorescence emission. | Fluorescence Spectroscopy |
| Molar Absorptivity (ε) | Measure of how strongly a chemical species absorbs light at a given wavelength. | UV-Visible Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | Comparative Method with a Standard |
| Singlet Oxygen Quantum Yield (ΦΔ) | Efficiency of generating singlet oxygen upon photoexcitation. | Chemical Trapping (e.g., with DPBF) |
II. In Vitro Evaluation
In vitro studies are essential to determine the biological activity of this compound as a photosensitizer.
Experimental Workflow for In Vitro Studies
Caption: Workflow for the in vitro evaluation of this compound.
Protocol 3: Cell Culture and Dark Toxicity
-
Cell Line Selection: Choose appropriate cancer cell lines for the study (e.g., HeLa, A549, MCF-7).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Dark Toxicity Assay (MTT):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound and incubate for a predetermined time (e.g., 24 hours) in the dark.
-
Perform an MTT assay to assess cell viability.[16][17][18][19][20] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][20]
-
Determine the concentration at which the compound shows minimal toxicity in the absence of light.
-
Protocol 4: Cellular Uptake and Subcellular Localization
-
Cellular Uptake:
-
Incubate the cells with a non-toxic concentration of this compound for various time points.
-
Harvest the cells and analyze the intracellular fluorescence using flow cytometry to quantify the uptake.[21]
-
-
Subcellular Localization:
-
Grow cells on glass-bottom dishes.
-
Incubate with this compound.
-
Co-stain with fluorescent probes specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[6]
-
Visualize the intracellular distribution of the photosensitizer using confocal fluorescence microscopy. The subcellular localization is a key determinant of the PDT mechanism of action.[4][5][6]
-
Protocol 5: Phototoxicity Assay
-
Cell Seeding and Incubation: Seed cells in a 96-well plate and incubate with a non-toxic concentration of this compound for the optimal uptake time determined previously.
-
Irradiation:
-
Wash the cells with PBS to remove the extracellular compound.
-
Add fresh medium and irradiate the cells with a light source emitting at the λmax of the photosensitizer.
-
Include control groups (no compound, no light, and compound without light).
-
Vary the light dose (J/cm²) to determine a dose-response relationship.
-
-
Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using the MTT assay.[16][17][18][19][20]
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth upon irradiation).
Protocol 6: Detection of Intracellular ROS
-
ROS Probe: Use a fluorescent probe that is sensitive to reactive oxygen species, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Procedure:
-
Load the cells with DCFDA.
-
Treat the cells with this compound.
-
Irradiate the cells.
-
Measure the increase in fluorescence using a fluorescence plate reader or flow cytometry, which corresponds to the amount of intracellular ROS generated.
-
Protocol 7: Mechanism of Cell Death (Apoptosis vs. Necrosis)
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method to differentiate between apoptosis and necrosis.[22][23][24][25]
-
Procedure:
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
III. In Vivo Evaluation
In vivo studies are crucial to assess the therapeutic efficacy and safety of this compound-mediated PDT in a living organism.
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo evaluation of this compound PDT.
Protocol 8: In Vivo PDT Efficacy Study
-
Tumor Model:
-
Photosensitizer Administration:
-
Light Delivery:
-
At the time of maximum tumor accumulation of the photosensitizer (determined in preliminary pharmacokinetic studies), irradiate the tumor with a laser or LED light source at the appropriate wavelength.
-
Use a fiber optic diffuser to deliver light interstitially for larger tumors.[27]
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume every few days using a digital caliper or a more accurate method like ultrasound imaging.[33][34][35][36][37]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Continue monitoring until the tumors in the control group reach the predetermined endpoint.
-
-
Toxicity Assessment:
-
Observe the mice for any signs of distress or toxicity.
-
At the end of the study, collect major organs for histological analysis to assess any potential organ damage.
-
-
Histological Analysis:
-
After the study, excise the tumors and perform histological staining (e.g., Hematoxylin and Eosin - H&E) to evaluate the extent of tumor necrosis.
-
| Parameter | Description | Measurement Method |
| Tumor Volume | Size of the tumor. | Digital Caliper, Ultrasound Imaging |
| Body Weight | Indicator of systemic toxicity. | Weighing Scale |
| Tumor Necrosis | Area of dead tissue within the tumor. | H&E Staining |
| Survival Rate | Percentage of animals surviving over time. | Kaplan-Meier Analysis |
Mechanism of Action in PDT
Sources
- 1. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intratumoral Photosensitizer Delivery and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel photosensitizer-protein nanoparticles for photodynamic therapy: photophysical characterization and in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy [mdpi.com]
- 11. worldscientific.com [worldscientific.com]
- 12. OPG [opg.optica.org]
- 13. You are being redirected... [stellarnet.us]
- 14. stars.library.ucf.edu [stars.library.ucf.edu]
- 15. par.nsf.gov [par.nsf.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchhub.com [researchhub.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Advances in the Application of Preclinical Models in Photodynamic Therapy for Tumor: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Intratumoral Photosensitizer Delivery and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. worldscientific.com [worldscientific.com]
- 31. Photofrin® photodynamic therapy with intratumor photosensitizer injection provides similar tumor response while reducing systemic skin photosensitivity: Pilot murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. worldscientific.com [worldscientific.com]
- 33. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 34. An innovative non-invasive technique for subcutaneous tumour measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 36. tumorvolume.com [tumorvolume.com]
- 37. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Monitoring Intracellular Lipid Droplets with 2,3-Dicyano-5-Phenylpyrazine
Introduction: The Dynamic World of Lipid Droplets
Lipid droplets (LDs) are highly dynamic and ubiquitous intracellular organelles essential for cellular energy homeostasis, lipid metabolism, and signaling.[1] Comprised of a neutral lipid core, primarily containing triacylglycerols and sterol esters, enclosed by a phospholipid monolayer, LDs are not merely passive fat storage depots.[1] Emerging research has implicated LDs in a wide array of physiological and pathological processes, including obesity, diabetes, fatty liver disease, and cancer.[1] Consequently, the ability to accurately visualize and monitor the dynamics of LDs in living cells is of paramount importance for researchers in cell biology and drug development.
Fluorescent probes have become indispensable tools for studying LDs due to their high sensitivity and specificity.[1][2] While classic lipophilic dyes like Nile Red and BODIPY™ 493/503 are widely used, there is a continuous search for novel probes with improved photostability, higher quantum yields in nonpolar environments, and distinct spectral properties to facilitate multicolor imaging. This application note details the use of 2,3-dicyano-5-phenylpyrazine , a promising fluorescent probe for monitoring intracellular lipid droplets.
The Probe: this compound
This compound belongs to the dicyanopyrazine class of compounds, which are known for their interesting photophysical properties, often driven by intramolecular charge transfer (ICT). The structure of this compound, featuring an electron-withdrawing dicyanopyrazine core and an electron-donating phenyl group, suggests that it possesses solvatochromic properties. This means its fluorescence characteristics are highly dependent on the polarity of its microenvironment.
Mechanism of Action: A Solvatochromic Approach to Lipid Droplet Staining
The proposed mechanism for this compound as a lipid droplet probe is based on its solvatochromic and hydrophobic nature.
-
Hydrophobicity and Partitioning: The phenyl group imparts significant hydrophobicity to the molecule, facilitating its passive diffusion across the cell membrane and subsequent partitioning into the nonpolar, lipid-rich core of lipid droplets.
-
Solvatochromism and Fluorescence Enhancement: In the aqueous environment of the cytoplasm, the fluorescence of this compound is expected to be quenched due to energy dissipation through molecular rotations and interactions with polar water molecules. Upon entering the viscous and nonpolar lipid core of LDs, these rotational motions are restricted, and the molecule is shielded from water. This change in the microenvironment leads to a significant enhancement of its fluorescence quantum yield, causing the lipid droplets to appear brightly fluorescent against a dark cytoplasmic background. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, which is ideal for high-contrast imaging.[3][4]
Photophysical Properties
While specific experimental data for this compound is not extensively published, based on the analysis of structurally similar phenyl-substituted and dicyanopyrazine derivatives, the following photophysical properties can be reasonably anticipated:
| Property | Estimated Value/Range | Rationale |
| Excitation Maximum (λex) | ~380 - 420 nm | Phenyl-substituted pyrazine and similar aromatic heterocyclic compounds often exhibit absorption in the near-UV to blue region of the spectrum. |
| Emission Maximum (λem) | ~450 - 500 nm (in nonpolar solvents) | Phenyl-substituted fluorescent dyes commonly emit in the blue-to-green range. A significant Stokes shift is expected. |
| Stokes Shift | > 50 nm | The difference between the estimated excitation and emission maxima suggests a substantial Stokes shift, which is advantageous for minimizing self-quenching and improving signal detection. |
| Quantum Yield (Φ) | Low in aqueous solution, High in nonpolar media | This is a hallmark of solvatochromic dyes that are effective for lipid droplet staining, ensuring a high signal-to-noise ratio. |
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. Optimization may be required depending on the cell type, experimental conditions, and imaging instrumentation.
I. Reagent Preparation and Storage
-
Preparation of 1 mM Stock Solution:
-
To prepare a 1 mM stock solution, dissolve 2.32 mg of this compound (M.W. 232.24 g/mol ) in 10 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
-
Store the 1 mM stock solution at -20°C, protected from light.
-
For daily use, a small aliquot can be kept at 4°C for up to a week. Avoid repeated freeze-thaw cycles.
-
II. Staining Protocol for Live-Cell Imaging
This protocol is designed for staining lipid droplets in adherent cells cultured in a 35 mm imaging dish or on coverslips.
Caption: Workflow for live-cell lipid droplet staining.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
(Optional) Induction of Lipid Droplet Formation: To increase the number and size of lipid droplets, cells can be treated with oleic acid (50-200 µM complexed to BSA) for 16-24 hours prior to staining.
-
Preparation of Staining Solution:
-
Warm serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS) to 37°C.
-
Dilute the 1 mM this compound stock solution to a final working concentration of 1-5 µM in the pre-warmed medium. A starting concentration of 2 µM is recommended. Vortex immediately after dilution.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with warm Phosphate-Buffered Saline (PBS) or HBSS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Aspirate the staining solution.
-
Wash the cells twice with warm PBS or HBSS to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Proceed with imaging.
-
III. Staining Protocol for Fixed Cells
For applications requiring fixation, it is crucial to use a fixation method that preserves lipid droplet morphology.
Caption: Workflow for fixed-cell lipid droplet staining.
-
Cell Preparation and Fixation:
-
Culture and treat cells as described for live-cell imaging.
-
Wash cells with PBS.
-
Fix the cells with a 4% paraformaldehyde (PFA) solution in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a 1-5 µM working solution of this compound in PBS.
-
Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an aqueous antifade mounting medium.
-
Seal the coverslip and allow the mounting medium to cure before imaging.
-
IV. Fluorescence Microscopy and Imaging
-
Microscope: A widefield fluorescence microscope or a confocal microscope equipped with appropriate filter sets is suitable.
-
Excitation: Based on the estimated photophysical properties, use an excitation source around 405 nm (e.g., a 405 nm laser line on a confocal microscope or a DAPI filter set on a widefield microscope).
-
Emission: Collect the emission signal between 450 nm and 550 nm.
-
Image Acquisition: Use a camera and acquisition settings optimized for detecting blue-green fluorescence. It is advisable to start with lower laser power or illumination intensity and shorter exposure times to minimize phototoxicity and photobleaching, adjusting as necessary to obtain a good signal-to-noise ratio.
Data Analysis and Interpretation
The acquired images can be analyzed using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify various aspects of lipid droplet biology:
-
Lipid Droplet Number and Size: Individual lipid droplets can be identified and counted, and their cross-sectional area or volume can be measured.
-
Total Lipid Content: The total fluorescence intensity per cell can be used as a proxy for the total cellular neutral lipid content.
-
Colocalization Studies: this compound can potentially be used in multicolor imaging experiments with other fluorescent probes that have distinct spectral profiles to study the interaction of lipid droplets with other organelles.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Probe concentration is too low.- Incubation time is too short.- Incorrect filter sets. | - Increase the probe concentration (up to 10 µM).- Increase the incubation time (up to 60 minutes).- Verify that the excitation and emission filters are appropriate for the probe's spectral properties. |
| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing.- Presence of serum in the staining medium. | - Decrease the probe concentration.- Ensure thorough washing after staining.- Use serum-free medium or HBSS for staining. |
| Phototoxicity or Photobleaching | - High illumination intensity.- Long exposure times. | - Reduce the laser power or illumination intensity.- Use shorter exposure times and frame averaging if necessary.- Use an antifade reagent for fixed-cell imaging. |
Conclusion
This compound represents a promising fluorescent probe for the specific and high-contrast imaging of intracellular lipid droplets. Its proposed mechanism of action, based on solvatochromism, offers the advantage of a "turn-on" fluorescence response in the nonpolar environment of lipid droplets. The protocols provided in this application note offer a comprehensive guide for researchers to begin utilizing this probe for their studies in lipid biology and related fields. As with any novel probe, empirical optimization of the staining and imaging parameters is recommended to achieve the best results for a specific experimental system.
References
-
Do, J., Huh, J., & Kim, E. (2009). Solvatochromic Fluorescence of Piperazine-Modified Bipyridazines for an Organic Solvent-Sensitive Film. Langmuir, 25(16), 9405–9412. [Link]
-
Lin, B., Li, Z., Zan, Q., Fan, L., Shu, A., & Wang, J. (2023). A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. Analyst, 148(14), 3285–3294. [Link]
-
López-Duarte, I., Mely, Y., Klymchenko, A. S., & Andrey, K. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(10), 2442–2453. [Link]
-
On, A., & Collot, M. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2351. [Link]
-
Wang, D., Su, M., & Collot, M. (2020). A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. Journal of Bio-X Research, 3(4), 141-146. [Link]
-
Zhang, X., et al. (2023). A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity. New Journal of Chemistry, 47(32), 15003-15009. [Link]
Sources
- 1. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Quantum Yield of 2,3-Dicyano-5-Phenylpyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dicyano-5-phenylpyrazine (DPP) derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you optimize the fluorescence quantum yield of your compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φf) and why is it a critical parameter for DPP derivatives?
Fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] For DPP derivatives utilized as fluorescent probes in applications like cellular imaging and biosensing, a high quantum yield is paramount. It directly correlates to the brightness and sensitivity of the probe. A higher Φf results in a stronger signal, leading to improved image contrast and lower detection limits.[1]
Q2: What are the primary factors that lead to low fluorescence quantum yield in DPP derivatives?
Low quantum yield in pyrazine-based probes, including DPP derivatives, can be attributed to several key factors:
-
Molecular Structure: The inherent electronic properties of the pyrazine ring can sometimes promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than emitted as light.[1] The specific type and positioning of substituents on the pyrazine core are critical in modulating these electronic properties.[1][3]
-
Environmental Conditions: The surrounding environment significantly impacts fluorescence. Factors such as solvent polarity, viscosity, pH, and temperature can dramatically influence the quantum yield.[1][4] Protic solvents, in particular, are known to quench fluorescence through hydrogen bonding.[1]
-
Aggregation-Caused Quenching (ACQ): Many traditional fluorophores, including some pyrazine derivatives, exhibit reduced fluorescence at high concentrations or when they aggregate.[1][2] These intermolecular interactions create non-radiative decay channels that diminish the quantum yield.
-
Intramolecular Motion: Rotational and vibrational movements within the molecule can serve as pathways for non-radiative energy loss, thereby decreasing the fluorescence quantum yield.[1]
Q3: How can modifying the chemical structure of a DPP derivative improve its quantum yield?
Strategic chemical modifications are a powerful approach to enhance the quantum yield of DPP derivatives. Key strategies include:
-
Introducing Electron-Donating and Electron-Withdrawing Groups: Creating a "push-pull" system by incorporating electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -CN, -NO2) can facilitate intramolecular charge transfer (ICT) upon excitation.[5] This can be tuned to favor radiative decay.
-
Increasing Molecular Rigidity: Fusing the pyrazine ring with other aromatic systems can increase the molecule's rigidity.[5] This restriction of intramolecular rotations and vibrations minimizes non-radiative decay pathways.
-
Inducing Aggregation-Induced Emission (AIE): For certain molecular architectures, fluorescence can be significantly enhanced by inducing aggregation.[5] This phenomenon, known as AIE, is often achieved by incorporating rotor-like structures, such as tetraphenylethylene (TPE) moieties, which restrict intramolecular rotations in the aggregated state.[5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Consistently Low or Unstable Quantum Yield Measurements
Q: My DPP derivative consistently shows a low quantum yield, or the measurements are not reproducible. What are the potential causes and how can I troubleshoot this?
A: This is a common challenge that can stem from several sources. A systematic approach is key to identifying and resolving the issue.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Suboptimal Solvent Environment | Conduct a solvent screen using a range of aprotic and protic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).[1] Pyrazine derivatives can be highly sensitive to solvent polarity.[1] | Identification of a solvent that maximizes fluorescence intensity and quantum yield. |
| Presence of Quenchers | Use high-purity solvents and degas them to remove dissolved oxygen, a common fluorescence quencher.[5] Ensure all glassware is scrupulously clean to avoid contamination from quenching impurities. | Increased and more stable fluorescence intensity and lifetime. |
| Unfavorable Molecular Structure | Consider chemical modification. Introducing electron-donating or electron-withdrawing groups can create a more efficient ICT state.[5] Increasing molecular rigidity by fusing the pyrazine ring with other aromatic systems can also enhance quantum yield.[5] | A new derivative with significantly improved quantum yield. |
| Aggregation-Caused Quenching (ACQ) | Measure the quantum yield at various concentrations to determine if ACQ is occurring. If fluorescence decreases at higher concentrations, redesign the molecule to include bulky groups that create steric hindrance and prevent π-π stacking.[5] | A derivative that maintains high fluorescence even at higher concentrations. |
Experimental Protocol: Solvent Screening for Quantum Yield Optimization
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your DPP derivative (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).
-
Solution Preparation: Prepare a series of dilute solutions of both your DPP derivative and the standard in a range of high-purity solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol). Ensure the absorbance of all solutions at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectrum for each solution to determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.
-
Measure the refractive index of each solvent.
-
-
Quantum Yield Calculation: Calculate the relative quantum yield (Φs) of your sample using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φs and Φr are the quantum yields of the sample and reference, respectively.
-
Is and Ir are the integrated fluorescence intensities of the sample and reference.
-
As and Ar are the absorbances of the sample and reference at the excitation wavelength.
-
ns and nr are the refractive indices of the sample and reference solvents.
-
-
Analysis: Compare the calculated quantum yields across the different solvents to identify the optimal solvent environment for your DPP derivative.
Issue 2: Photodegradation of the DPP Derivative During Experiments
Q: I observe a decrease in fluorescence intensity over time during my measurements, suggesting my DPP derivative is photodegrading. How can I mitigate this?
A: Photodegradation, or photobleaching, is a common issue with fluorescent molecules. Minimizing exposure to high-intensity light and optimizing the chemical environment can improve stability.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Excessive Excitation Light Intensity | Reduce the excitation light intensity using neutral density filters. Minimize the duration of light exposure by using shutters and only illuminating the sample during data acquisition. | Slower rate of fluorescence decay, indicating improved photostability. |
| Reactive Oxygen Species (ROS) | Degas the solvent thoroughly to remove dissolved oxygen, which can lead to the formation of reactive oxygen species upon irradiation. Consider adding antioxidants or ROS scavengers to the solution if compatible with your experiment. | Increased photostability and longer sample lifetime. |
| Inherent Molecular Instability | If photodegradation persists, consider structural modifications to enhance photostability. This may involve introducing groups that can dissipate excess energy through other non-destructive pathways or by rigidifying the molecular structure. | A more robust derivative with improved resistance to photobleaching. |
Visualization of Factors Influencing Quantum Yield
The following diagram illustrates the key factors that can influence the fluorescence quantum yield of a DPP derivative.
Caption: Factors influencing the quantum yield of DPP derivatives.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving low quantum yield issues.
Caption: Troubleshooting workflow for low quantum yield.
III. References
-
Benchchem. (n.d.). Technical Support Center: Enhancing Fluorescence Quantum Yield of Pyrazine-Based Probes. Retrieved from
-
ResearchGate. (2025). Synthesis, spectroscopic and photophysical properties of novel styryldiazepinoporphyrazine. Retrieved from
-
ACS Publications. (n.d.). Preparation, Characterization, and FET Properties of Novel Dicyanopyrazinoquinoxaline Derivatives. Organic Letters. Retrieved from
-
National Institutes of Health. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PMC. Retrieved from
-
ACS Publications. (2023). Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. The Journal of Physical Chemistry A. Retrieved from
-
RSC Publishing. (n.d.). Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from
-
RSC Publishing. (2014). Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. Retrieved from
-
RSC Publishing. (2019). Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity. RSC Advances. Retrieved from
-
Benchchem. (n.d.). improving fluorescence quantum yield of 1,5-Diphenyl-3-styryl-2-pyrazoline. Retrieved from
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from
-
Benchchem. (n.d.). How to improve the fluorescence quantum yield of pyridine derivatives. Retrieved from
Sources
Technical Support Center: Enhancing the Aqueous Solubility of 2,3-dicyano-5-phenylpyrazine
Welcome to the technical support center for 2,3-dicyano-5-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides with step-by-step protocols to help you overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A: The molecular structure of this compound is the primary determinant of its poor aqueous solubility. A molecule's solubility is governed by its polarity and molecular size.[1] The structure features:
-
A large, nonpolar phenyl group: This aromatic ring is hydrophobic and repels water molecules.
-
A pyrazine ring: While the nitrogen atoms in the pyrazine ring add some polarity, their effect is often insufficient to overcome the hydrophobicity of the larger phenyl substituent.
-
Two cyano (-C≡N) groups: These groups are polar, but their contribution is localized and may not be enough to render the entire molecule soluble.
Larger molecules with significant nonpolar surface area are generally more difficult for polar water molecules to surround and solvate, leading to low solubility.[2][3] The combination of these features results in a molecule that is predicted to be practically insoluble in water, a common challenge for over 70% of new chemical entities in development pipelines.[4]
Q2: What are the primary strategies to improve the aqueous solubility of a compound like this?
A: There are several established strategies for enhancing the solubility of poorly water-soluble compounds.[5] These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods alter the physical properties of the solid compound without changing its chemical structure.
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface-area-to-volume ratio, which can improve the dissolution rate.[3][5]
-
Modification of the Solid State: Converting the drug from a stable crystalline form to a higher-energy amorphous form or a metastable polymorph can increase its apparent solubility.[4] This is often achieved by creating a solid dispersion .[1][6]
-
-
Chemical Modifications & Formulation Approaches: These methods involve the use of excipients or solvent systems to increase the drug's affinity for the aqueous medium.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can convert the molecule into a more soluble salt form.[7]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, making it more favorable for the solute.[3][8]
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles in water, which have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dispersing them in the aqueous medium.[1][8]
-
Complexation (e.g., with Cyclodextrins): Host-guest chemistry, particularly with cyclodextrins, can be used to encapsulate the hydrophobic drug molecule within the cyclodextrin's cavity, presenting a hydrophilic exterior to the water.[4][9]
-
Q3: I'm starting my experiments. Which solubility enhancement method should I try first?
A: A logical and resource-efficient approach is to start with the simplest and most common techniques before moving to more complex formulation strategies. We recommend the following progression:
-
Co-solvency Screen: This is often the fastest and most straightforward method to achieve solubility for initial in-vitro experiments. It involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous buffer. See Troubleshooting Guide 1 for a detailed protocol.
-
pH-Solubility Profile: If your experimental system can tolerate a range of pH values, determining if solubility increases at low or high pH is a valuable next step. The pyrazine nitrogens on your compound are weakly basic and may be protonated at low pH. See Troubleshooting Guide 2 .
-
Cyclodextrin Complexation: If co-solvents and pH adjustment are not viable or sufficient, cyclodextrin complexation is a powerful technique, especially for creating stock solutions for cell-based assays where organic solvent toxicity is a concern.[9] See Troubleshooting Guide 3 .
-
Solid Dispersions: This is an advanced formulation strategy typically used when developing a solid dosage form for oral administration. It requires more specialized equipment but can significantly enhance both solubility and dissolution rate.[1][10] See Troubleshooting Guide 4 .
Troubleshooting Guide 1: Co-Solvency Screening
Causality: Co-solvents work by reducing the polarity of the aqueous environment. A water-miscible organic solvent disrupts the hydrogen-bonding network of water, creating a solvent mixture that is more favorable for solvating a hydrophobic solute like this compound.[5]
Experimental Protocol: Co-solvent Solubility Screen
-
Preparation:
-
Accurately weigh 1-2 mg of this compound into several separate glass vials.
-
Prepare a panel of common, water-miscible co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), and Polyethylene glycol 400 (PEG 400).
-
-
Solubilization:
-
To each vial, add the co-solvent dropwise while vortexing until the solid is completely dissolved. Record the volume of co-solvent required to create a concentrated stock solution (e.g., 10-50 mM). Note: Aim for the highest possible concentration in the pure co-solvent.
-
-
Aqueous Dilution:
-
Prepare a series of dilutions of your concentrated stock solution into your final aqueous buffer (e.g., PBS, cell culture media).
-
Start with a high dilution (e.g., 1:1000) and gradually decrease the dilution factor (e.g., 1:500, 1:200, 1:100).
-
After each dilution, vortex thoroughly and visually inspect for any signs of precipitation (cloudiness, visible particles) after 15-30 minutes.
-
-
Data Analysis:
-
The highest concentration that remains clear without precipitation is your maximum achievable aqueous solubility with that co-solvent system.
-
It is critical to keep the final concentration of the organic co-solvent as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid artifacts from solvent toxicity.[3]
-
Record your results in a table for easy comparison.
-
Data Presentation: Co-Solvent Screening Results
| Co-Solvent | Stock Conc. (mM) | Max Aqueous Conc. (µM) without Precipitation | Final Co-solvent % (v/v) | Observations |
| DMSO | ||||
| Ethanol | ||||
| PEG 400 | ||||
| Propylene Glycol |
Troubleshooting Guide 2: pH Adjustment
Causality: The two nitrogen atoms in the pyrazine ring of this compound are weakly basic. By lowering the pH of the aqueous solution, these nitrogens can become protonated, acquiring a positive charge. This charged species (a salt) will have significantly stronger interactions with polar water molecules, thereby increasing solubility.[11]
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Use buffers with sufficient capacity for the desired pH range (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5.5, phosphate for pH 6-8).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of each buffer. Ensure solid is visible at the bottom.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Carefully collect the supernatant. For accurate quantification, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry if the compound has a unique absorbance maximum.
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
-
Troubleshooting Guide 3: Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The nonpolar phenyl ring of your compound can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[9] This complex effectively masks the hydrophobic part of the molecule, presenting the hydrophilic exterior of the cyclodextrin to the water, thereby increasing the overall solubility of the system.[4]
Caption: Encapsulation of a hydrophobic drug into a cyclodextrin host.
Experimental Protocol: Phase Solubility Study
-
Materials: Select a few common cyclodextrins for screening, such as β-Cyclodextrin (β-CD) and a chemically modified version like Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has much higher aqueous solubility itself.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Agitate the sealed vials at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge and filter the samples as described in the pH-solubility protocol.
-
Quantify the concentration of the dissolved compound in each filtered supernatant via HPLC or UV-Vis.
-
-
Data Analysis:
-
Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
A linear increase in solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex. This plot can be used to determine the optimal CD concentration for your desired drug concentration.
-
Troubleshooting Guide 4: Solid Dispersions
Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix. This prevents the drug from forming a stable, low-solubility crystal lattice. Upon contact with water, the polymer dissolves rapidly, releasing the drug in a high-energy, amorphous, and transiently supersaturated state, which enhances dissolution and apparent solubility.[6][10]
Caption: Lab-scale workflow for preparing a solid dispersion.
Experimental Protocol: Solvent Evaporation Method (Lab Scale)
-
Material Selection:
-
Polymer: Choose a hydrophilic, water-soluble polymer such as Polyvinylpyrrolidone (PVP K30) or a cellulose derivative like Hydroxypropyl Methylcellulose (HPMC).
-
Solvent: Select a volatile organic solvent that dissolves both your compound and the chosen polymer (e.g., methanol, acetone, or a mixture).
-
-
Preparation:
-
Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:5, 1:10 by weight).
-
Dissolve the calculated amounts of this compound and the polymer in the common solvent in a round-bottom flask.
-
-
Solvent Removal:
-
Use a rotary evaporator to remove the solvent under vacuum. This should be done at a moderate temperature to avoid thermal degradation.
-
Continue evaporation until a thin, dry film or solid mass is formed on the flask wall.
-
-
Finishing:
-
Scrape the solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle if necessary.
-
Store the resulting powder in a desiccator, as amorphous forms can be sensitive to moisture.
-
-
Evaluation:
-
Perform a dissolution test by dispersing a known amount of the solid dispersion powder into an aqueous buffer and comparing its dissolution rate and extent to that of the pure, crystalline compound.
-
Summary of Techniques
| Technique | Pros | Cons | Best For... |
| Co-solvency | Simple, fast, effective for creating stock solutions.[3] | Potential for drug precipitation upon dilution; solvent may be toxic to biological systems.[3] | Initial in-vitro screening and analytical work. |
| pH Adjustment | Can produce a large increase in solubility; uses simple buffers.[7] | Only works for ionizable compounds; requires the experimental system to be stable at the required pH. | Assays where the pH can be controlled and maintained. |
| Cyclodextrin Complexation | High solubility enhancement; low toxicity of common CDs; suitable for in-vivo use.[4] | Can be more expensive; requires screening for the best CD; may alter drug-target interactions. | Cell-based assays, creating formulations with low organic solvent content. |
| Solid Dispersion | Significant increase in apparent solubility and dissolution rate; established pharmaceutical strategy.[1][6] | More complex to prepare and scale-up; physical stability of the amorphous state can be a concern.[10] | Pre-clinical formulation development for oral delivery. |
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Janssens, S., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Pharmapproach. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Benchchem. (n.d.). 2,3-Dicyano-5-methyl-6-phenylpyrazine.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- CymitQuimica. (n.d.). 2,3-Dicyano-5-methylpyrazine.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbr.in [ijpbr.in]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. wjbphs.com [wjbphs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijrar.org [ijrar.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Investigating and Mitigating Photostability Issues of 2,3-dicyano-5-phenylpyrazine
Welcome to the technical support center for 2,3-dicyano-5-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to proactively address potential photostability challenges with this compound. Here, we provide a structured approach to troubleshooting, rooted in established scientific principles and regulatory guidelines. Our goal is to equip you with the knowledge and experimental frameworks to diagnose, understand, and mitigate the photodegradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My recent assay results for this compound have been inconsistent. Could photostability be the issue?
A1: Inconsistent assay results, particularly a decrease in potency or the appearance of unknown peaks in your chromatograms, can certainly be an indicator of degradation. If you notice that samples exposed to ambient light during preparation or storage show greater variability or degradation, photostability should be a primary suspect. It is crucial to compare these results with a "dark control" sample that has been shielded from light to determine if the degradation is light-induced.[1][2]
Q2: What are the general principles of photodegradation for a compound like this compound?
A2: Photodegradation is typically initiated when a molecule absorbs light energy, which can lead to a series of chemical reactions. For a molecule to be at risk, its absorbance spectrum must overlap with the spectrum of the light source.[1] Molecules that absorb light at wavelengths of 320 nm or higher are considered a photostability risk.[1] Given the aromatic nature of the pyrazine and phenyl rings, it is plausible that this compound absorbs in the near-UV range. The degradation can occur through two primary mechanisms:
-
Direct Photodegradation: The molecule itself absorbs a photon, promoting it to an excited state. This excited molecule can then undergo various reactions such as isomerization, rearrangement, or reaction with other molecules.
-
Indirect Photodegradation: A photosensitizer in the formulation or solvent absorbs light and transfers energy to the this compound molecule or generates reactive oxygen species (ROS) that then react with it.
Q3: What are the regulatory guidelines I should be aware of for photostability testing?
A3: The primary guideline for photostability testing is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products".[2][3] This guideline outlines the standardized conditions for testing, including the recommended light sources and exposure levels. The minimum light exposure levels are an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[1][3][4]
Q4: How can I protect my samples from photodegradation during routine lab work?
A4: Simple measures can significantly reduce the risk of photodegradation during handling and storage. These include:
-
Using amber glass vials or containers.
-
Working in a dimly lit area or under yellow light, which has less energy than white or UV light.
-
Minimizing the exposure time of samples to light during preparation and analysis.
Troubleshooting Guide: Investigating Photodegradation
If you suspect that this compound is photodegrading, a systematic investigation is necessary. This involves a series of experiments to confirm photosensitivity, identify degradation products, and understand the degradation pathway.
Phase 1: Confirmation of Photosensitivity
The first step is to definitively determine if this compound is sensitive to light. This is achieved through a forced degradation study.
Objective: To compare the degradation of the compound under light exposure versus dark conditions.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., methanol, acetonitrile, or a formulation buffer).
-
Divide the solution into two sets of transparent, chemically inert containers (e.g., quartz or borosilicate glass vials).
-
-
Experimental Setup:
-
Light-Exposed Samples: Place one set of samples in a photostability chamber equipped with a light source that produces a combination of cool white fluorescent and near-UV lamps.[2][5]
-
Dark Control Samples: Tightly wrap the second set of samples in aluminum foil to completely shield them from light. Place these alongside the light-exposed samples in the same chamber to ensure identical temperature conditions.[1][2]
-
-
Exposure:
-
Expose the samples to a controlled light dose, as recommended by ICH Q1B guidelines.[3]
-
-
Analysis:
-
At predetermined time points, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed and dark control samples.
-
A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the light-exposed samples compared to the dark controls confirms photosensitivity.
-
| Parameter | Dark Control | Light-Exposed | Interpretation |
| Parent Compound Peak Area | No significant change | Decrease | Indicates degradation of the parent compound. |
| New Peaks (Degradants) | None or minimal | Appearance of new peaks | Confirms the formation of degradation products due to light exposure. |
| Total Peak Area | Should remain constant | May decrease if degradants are not detected at the same wavelength | Mass balance analysis is necessary. |
Phase 2: Identification of Degradation Products
Once photosensitivity is confirmed, the next crucial step is to identify the chemical structures of the degradation products.
Objective: To elucidate the structures of the major photodegradation products.
Analytical Approach:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for this investigation. By separating the degradation products with HPLC and then analyzing them with a mass spectrometer, you can determine their molecular weights. Fragmentation patterns (from MS/MS) can provide further structural information.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural information.[6]
Potential Degradation Pathways for this compound:
While specific data is lacking, we can hypothesize potential degradation pathways based on the chemistry of related compounds. For pyrazine and other nitrogen-containing aromatic systems, photodegradation can involve:
-
Oxidation: The pyrazine ring could be oxidized, potentially leading to ring-opening or the formation of N-oxides.
-
Hydrolysis of Cyano Groups: The dicyano groups could be hydrolyzed to amide or carboxylic acid functionalities, especially in aqueous solutions.
-
Reactions involving the Phenyl Ring: The phenyl ring could undergo hydroxylation or other modifications.
-
Dimerization: Radical mechanisms could lead to the formation of dimers.[7]
Below is a conceptual workflow for identifying degradation products.
Caption: Workflow for investigating photodegradation.
Mitigation Strategies
Once the extent of photodegradation is understood, you can explore strategies to mitigate the issue.
1. Formulation and Packaging:
-
Excipient Screening: Some excipients can act as photosensitizers, while others can be photostabilizers. Screen different excipients to find a formulation that minimizes degradation.
-
Antioxidants: If the degradation mechanism involves oxidation, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid could be beneficial.[8]
-
UV Absorbers: Incorporating a UV-absorbing excipient into the formulation can help protect the active ingredient.
-
Opaque Packaging: For the final drug product, using opaque or light-blocking packaging is a highly effective solution.[1] This can include amber bottles, opaque blister packs, or overwrapping with foil.
2. Chemical Modification:
-
If formulation strategies are insufficient, and the compound is in the early stages of development, chemical modification of the molecule could be considered. By understanding the "hot spots" for degradation on the molecule, it may be possible to make substitutions that enhance photostability without compromising biological activity. For example, if the phenyl ring is the site of degradation, modifying its substituents could alter the molecule's electronic properties and improve stability.[6]
Conclusion
Addressing the photostability of this compound requires a systematic and evidence-based approach. By following the troubleshooting and mitigation strategies outlined in this guide, researchers and drug developers can effectively characterize and manage the risks associated with photodegradation, ensuring the quality, safety, and efficacy of their products.
References
- FDA Guidelines for Photostability Testing: A Step-by-Step Guide - Stability Studies. (n.d.).
- 2,3-Dicyano-5-methyl-6-phenylpyrazine|CAS 52109-67-8 - Benchchem. (n.d.).
- Photostability testing theory and practice - Q1 Scientific. (2021, July 28).
- Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization | Request PDF - ResearchGate. (n.d.).
- photostabilization-strategies-of-photosensitive-drugs - Ask this paper - Bohrium. (2018, April 1).
- Photostability - IAGIM. (n.d.).
- Meet the expert: The Importance of Photostability Testing - Sampled. (2023, July 19).
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. (n.d.).
- Photodegradation study of some triazine-type herbicides - ResearchGate. (2025, August 6).
- Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed. (2016, April 4).
Sources
- 1. q1scientific.com [q1scientific.com]
- 2. 3 Important Photostability Testing Factors [sampled.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. iagim.org [iagim.org]
- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 6. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photostabilization strategies of photosensitive drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Optimizing the Synthesis of 2,3-Dicyano-5-phenylpyrazine
Welcome to the technical support center for the synthesis of 2,3-dicyano-5-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.
The synthesis of substituted dicyanopyrazines is of significant interest due to their applications as electroluminescent materials, fluorescent dyes, and versatile synthetic intermediates in medicinal chemistry.[1][2] The condensation of diaminomaleonitrile (DAMN) with phenylglyoxal is a primary route to this compound, a reaction that, while straightforward in principle, presents several challenges that can lead to diminished yields and purification difficulties.
Section 1: Core Reaction Principles & Mechanism
The foundational reaction involves the condensation of a 1,2-diamine (diaminomaleonitrile) with an α-dicarbonyl compound (phenylglyoxal). Understanding the mechanism is the first step toward rational optimization.
Overall Transformation:
Diaminomaleonitrile + Phenylglyoxal → this compound + 2 H₂O
The reaction proceeds through a well-established pathway for pyrazine formation:
-
Nucleophilic Attack: One amino group of diaminomaleonitrile (DAMN) attacks one of the carbonyl carbons of phenylglyoxal.
-
Intramolecular Cyclization: The second amino group of the DAMN intermediate attacks the remaining carbonyl group, forming a six-membered dihydropyrazine ring.
-
Dehydration & Aromatization: The dihydropyrazine intermediate subsequently loses two molecules of water to form the stable, aromatic pyrazine ring. This final aromatization step is often the thermodynamic driving force for the reaction.
Caption: Proposed reaction mechanism for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of this compound?
A1: Low yields in this synthesis can typically be attributed to one of three critical areas:
-
Purity of Starting Materials: Phenylglyoxal can exist as a hydrate and is susceptible to self-condensation (Cannizzaro reaction) under certain conditions, while DAMN can degrade upon storage.[3][4][5] Using fresh, pure reagents is paramount.
-
Reaction Conditions: The temperature is a crucial parameter. While some heat may be required to drive the reaction to completion, excessive temperatures (>450°C in some gas-phase pyrazine syntheses, though lower in solution) can cause the pyrazine ring to decompose or lead to polymerization.[3] The choice of solvent and the presence of acidic or basic catalysts can also significantly impact the reaction rate and side product formation.
-
Atmosphere Control: Intermediates in the pathway, particularly the dihydropyrazine, can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired oxidized byproducts and is considered best practice.[3]
Q2: My reaction mixture turned dark brown or black. What does this indicate and is the reaction salvageable?
A2: A dark, tarry reaction mixture is a common issue and almost always indicates polymerization or degradation reactions.[3] This can be caused by excessive heat, incorrect stoichiometry, or the presence of highly reactive impurities. While it may be possible to isolate some product from the mixture, the yield will be significantly compromised. The best course of action is to repeat the reaction, focusing on lowering the reaction temperature and ensuring high-purity starting materials.
Q3: I'm not seeing any product formation by TLC analysis after several hours. What are the first things to check?
A3: If no product is observed, systematically verify the following:
-
Reagent Integrity: Confirm the identity and purity of your starting materials via analytical methods (e.g., NMR, melting point). DAMN is particularly known to be a versatile but sometimes unstable reagent.[4]
-
Reaction Temperature: The reaction may require gentle heating to initiate. If running at room temperature, consider increasing the temperature to 40-50°C and monitoring for progress.
-
Solvent Choice: Ensure you are using a suitable solvent. While ethanol or benzene have been used for similar reactions, ensure the solvent is dry and appropriate for the reaction scale.[6]
-
Catalysis: The condensation may be slow without a catalyst. Consider the addition of a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation.
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Caption: Troubleshooting logic for addressing low reaction yield.
Problem: Low or No Yield
-
Question: My yield is consistently below 40%. I've confirmed my starting materials are correct. How can I improve it?
-
Answer: A persistent low yield, despite correct reagents, points towards suboptimal reaction conditions or product loss.
-
Causality: The kinetics of the condensation and the stability of the dihydropyrazine intermediate are highly dependent on the reaction environment. An inappropriate solvent can fail to properly solvate intermediates, while the wrong temperature can either stall the reaction or accelerate decomposition pathways.
-
Solution Pathway:
-
Solvent Screen: While ethanol is common, consider screening other solvents like acetonitrile or toluene. The polarity and boiling point can influence reaction rates.
-
Catalyst Screening: This reaction can be sensitive to pH. Evaluate the effect of adding a catalytic amount of a base (e.g., potassium t-butoxide) or an acid (e.g., acetic acid). In some pyrazine syntheses, the choice of base is critical, with potassium hydride (KH) outperforming others like NaOEt or tBuOK.[3]
-
Inert Atmosphere: If not already doing so, immediately switch to performing the entire reaction under a nitrogen or argon atmosphere. This is one of the most effective ways to prevent oxidative side reactions that consume intermediates.[3]
-
-
Problem: Difficult Purification
-
Question: My crude product is an oily residue that streaks badly on silica gel. What can I do?
-
Answer: This issue often arises from polar impurities or residual starting materials.
-
Causality: Polar byproducts, such as incompletely dehydrated intermediates or products from the self-condensation of phenylglyoxal, can adhere strongly to silica gel, leading to poor separation.
-
Solution Pathway:
-
Aqueous Wash: Before chromatography, thoroughly wash the crude organic extract with water and then a saturated sodium bicarbonate solution. This can help remove highly polar impurities and any acidic or basic residues.
-
Alternative Purification: If chromatography fails, attempt recrystallization. Screen various solvents; a good starting point would be recrystallizing from benzene or an ethanol/water mixture.[6]
-
Chromatography Optimization: If you must use chromatography, try modifying the eluent system. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. Adding a small amount (~0.5%) of triethylamine to the eluent can sometimes improve the resolution of nitrogen-containing heterocyclic compounds.
-
-
Problem: Unidentified Byproducts
-
Question: My NMR shows my desired product, but also several significant impurities. What are the likely side reactions?
-
Answer: Besides polymerization, two main side reactions are plausible:
-
Causality & Identification:
-
Incomplete Aromatization: You may have trapped the dihydropyrazine intermediate. This species would have aliphatic protons in the 1H NMR spectrum, which would be absent in the fully aromatic product. This occurs if the dehydration step is inefficient.
-
Phenylglyoxal Self-Condensation: Under basic conditions, phenylglyoxal (a non-enolizable aldehyde) can undergo a Cannizzaro-type reaction, disproportionating into mandelic acid and 2-oxo-2-phenylethanol.[5] The presence of these species or their derivatives can complicate the reaction mixture.
-
-
Solution Pathway:
-
For Incomplete Aromatization: Ensure the reaction runs for a sufficient duration. If the intermediate persists, adding a mild dehydrating agent or switching to a higher-boiling solvent to facilitate water removal could be effective.
-
For Cannizzaro Byproducts: If you are using a base, ensure it is added slowly and at a controlled temperature. It may be preferable to run the reaction under neutral or mildly acidic conditions to disfavor this pathway.
-
-
Section 4: Optimized Experimental Protocol
This protocol synthesizes best practices for maximizing yield and purity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dicyano-5-phenylpyrazine Based Fluorescence Assays
Welcome to the technical support center for 2,3-dicyano-5-phenylpyrazine (DCPP) based fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to overcome common experimental hurdles and achieve reliable, high-quality data.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Fluorescence Signal
This is one of the most common issues. A weak or absent signal can stem from several factors, from probe integrity to incorrect instrument settings.
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Probe Degradation or Impurity | The DCPP core is susceptible to nucleophilic attack or degradation under improper storage conditions (e.g., exposure to light, moisture, or strong bases), leading to a loss of fluorescence potential. | 1. Verify Probe Integrity: Run a simple fluorescence scan of a fresh, diluted stock solution to confirm its intrinsic fluorescence. Compare with the expected excitation/emission spectra. 2. Check Storage Conditions: Ensure the probe is stored as recommended (typically at -20°C or -80°C, protected from light and moisture). 3. Purify the Probe: If impurities are suspected, repurification by HPLC or column chromatography may be necessary. |
| Incorrect Excitation/Emission Wavelengths | The fluorescence of DCPP derivatives is highly dependent on their specific chemical structure and solvent environment. Using suboptimal wavelengths will lead to inefficient excitation and/or detection. | 1. [1]Consult the Datasheet: Always start with the manufacturer's recommended excitation and emission maxima. 2. Perform a Spectral Scan: Run excitation and emission scans for your specific probe in your assay buffer to determine the optimal wavelengths under your experimental conditions. |
| Low Probe Concentration | The fluorescence intensity is directly proportional to the concentration of the fluorophore at lower concentrations. | 1. [2]Titrate the Probe: Perform a concentration-response curve to determine the optimal probe concentration that provides a robust signal without causing self-quenching. |
| Assay Buffer Incompatibility | pH, ionic strength, and the presence of certain ions can significantly affect the fluorescence of DCPP probes. For e[3]xample, acidic conditions can protonate nitrogen atoms in the pyrazine ring, altering its electronic properties and fluorescence. | 1. Optimize Buffer pH: Test a range of pH values around the physiological range (e.g., 6.5-8.0) to find the optimal pH for your assay. 2. Check for Interfering Substances: Components in your buffer (e.g., certain metal ions, reducing agents) could be quenching the fluorescence. Test the probe's fluorescence in a simple buffer (like PBS) and then add individual components of your assay buffer to identify any culprits. |
| Photobleaching | DCPP probes, like many fluorophores, can be irreversibly damaged by prolonged exposure to high-intensity light, leading to a loss of fluorescence. | 1. [4]Minimize Light Exposure: Keep samples protected from light as much as possible. Use neutral density filters to reduce the intensity of the excitation light. 2. Reduce Exposure Time: Use the shortest possible exposure time on your fluorescence reader or microscope that still provides a good signal-to-noise ratio. 3. Use Antifade Reagents: For microscopy applications, consider using a mounting medium containing an antifade reagent. |
Problem 2: High Background Fluorescence
High background can mask your true signal, leading to a poor signal-to-noise ratio and making it difficult to detect small changes in fluorescence.
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Autofluorescence | Biological samples (cells, tissues) and media components (e.g., phenol red, riboflavin) can have intrinsic fluorescence, especially in the green region of the spectrum. | 1. [5]Use Phenol Red-Free Media: During the assay, switch to a phenol red-free medium to reduce background from this common source. [5]2. Use a Blank Control: Always include a control sample without the fluorescent probe to measure the level of autofluorescence. Subtract this value from your experimental samples. 3. Select Red-Shifted Dyes: If possible, choose DCPP derivatives that excite and emit at longer wavelengths (red or far-red) to avoid the main autofluorescence region. |
| [5]Nonspecific Binding | The fluorescent probe may bind to off-target molecules or the surface of the assay plate, contributing to background signal. | 1. [5]Include a Blocking Step: For cell-based assays, consider using a blocking agent like BSA to reduce nonspecific binding. 2. Optimize Washing Steps: Increase the number and/or duration of washing steps to remove unbound probe. 3. Test Different Plate Types: Some microplates have lower binding properties than others. Test plates with different surface coatings. |
| Probe Aggregation | At high concentrations, DCPP probes can aggregate, which can sometimes lead to altered fluorescence properties and increased background scatter. This [6][7]phenomenon, known as aggregation-caused quenching (ACQ), can also decrease the desired signal. | 1. [6]Optimize Probe Concentration: As mentioned before, titrate the probe to find a concentration that maximizes signal without causing aggregation. 2. Include a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20) can help prevent aggregation. |
Problem 3: Inconsistent or Unreliable Results
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Pipetting Errors | Small variations in the volumes of probe, analyte, or other reagents can lead to significant differences in fluorescence intensity. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Use a Master Mix: Prepare a master mix of reagents for each condition to minimize well-to-well variability. |
| Temperature Fluctuations | Fluorescence is temperature-dependent. An in[8]crease in temperature can lead to increased molecular collisions, which can cause collisional quenching and a decrease in fluorescence intensity. | 1. [8][9]Equilibrate Reagents: Allow all reagents and plates to come to room temperature before starting the assay. 2. Use a Temperature-Controlled Reader: If possible, use a plate reader with temperature control to ensure a consistent temperature throughout the experiment. |
| Timing Inconsistencies | If the reaction is kinetic, variations in incubation times will lead to different fluorescence readings. | 1. Use a Multichannel Pipette or Automated Dispenser: This will help ensure that reagents are added to all wells at approximately the same time. 2. Read Plates at Consistent Time Points: For kinetic assays, ensure that the time between adding the final reagent and reading the plate is the same for all plates. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of fluorescence for this compound (DCPP) based probes?
A1: DCPP-based probes typically operate on a "turn-on" fluorescence mechanism. The dicyanopyrazine core is an electron-accepting unit. In it[10]s native state, the probe is often designed to have a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) from a linked electron-donating recognition group. Upon [11]binding to the target analyte, this PET process is inhibited, which "turns on" the fluorescence of the DCPP core, leading to a significant increase in emission intensity.
Caption: DCPP "Turn-On" Fluorescence Mechanism.
Q2: How do solvent polarity and viscosity affect DCPP-based assays?
A2: Solvent properties can have a profound impact on the fluorescence of DCPP probes.
-
Polarity: Increasing solvent polarity can stabilize the excited state of some DCPP derivatives, leading to a red-shift in the emission spectrum. Howev[12]er, for some probes, highly polar solvents can also promote non-radiative decay pathways, leading to fluorescence quenching. It is[13] crucial to maintain a consistent solvent environment for reproducible results.
-
Viscosity: An increase in solvent viscosity can restrict molecular motion and vibrations, which are non-radiative decay pathways. This can lead to an increase in fluorescence quantum yield and intensity.
Q3: What is fluorescence quenching and how can I avoid it?
A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. There[14] are several types:
-
Static Quenching: Occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state.
-
[9][15]Dynamic (Collisional) Quenching: Happens when an excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.
-
[9][15]Self-Quenching (Concentration Quenching): At high concentrations, fluorophores can form aggregates, which are often non-fluorescent.
To a[7][16]void quenching, you should:
-
Carefully select your assay buffer components to exclude known quenchers (e.g., iodide ions, molecular oxygen).
-
O[14]ptimize the probe concentration to avoid self-quenching.
-
Maintain a constant temperature, as dynamic quenching is temperature-dependent.
Caption: General Troubleshooting Workflow for Fluorescence Assays.
Q4: How can I improve the photostability of my DCPP probe?
A4: While the intrinsic photostability is a property of the molecule, you can take steps to mitigate photobleaching. Besides minimizing light exposure and intensity, chemical modifications can enhance photostability. For instance, covalent attachment of photostabilizing agents like cyclooctatetraene (COT) or Trolox to fluorophores has been shown to dramatically enhance their photostability. While[17][18] this requires chemical synthesis, it can be a powerful strategy for demanding applications like single-molecule imaging.
III. Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a working solution of your DCPP probe in your final assay buffer at a concentration known to give a detectable signal (e.g., 1 µM).
-
Use a scanning spectrofluorometer.
-
To determine the optimal excitation wavelength: a. Set the emission wavelength to the expected maximum (from the datasheet). b. Scan a range of excitation wavelengths (e.g., from 350 nm to 500 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.
-
To determine the optimal emission wavelength: a. Set the excitation wavelength to the optimum you just determined. b. Scan a range of emission wavelengths (e.g., from 450 nm to 650 nm). c. The wavelength at the peak of the emission spectrum is the optimal emission wavelength.
Protocol 2: Optimizing Probe Concentration
-
Prepare a serial dilution of your DCPP probe in the assay buffer, ranging from a high concentration (e.g., 50 µM) down to a very low concentration (e.g., 10 nM).
-
Dispense the dilutions into a microplate.
-
Measure the fluorescence intensity of each well using the optimal excitation and emission wavelengths.
-
Plot fluorescence intensity versus concentration.
-
Identify the linear range. The optimal working concentration will be within this linear range, providing a good signal without significant self-quenching.
IV. References
-
Wikipedia. Quenching (fluorescence). [Link]
-
AxisPharm. (2024). What is fluorescence quenching?. [Link]
-
Evident Scientific. Signal-to-Noise Considerations. [Link]
-
ACS Publications. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education. [Link]
-
Slideshare. (2017). Quenching of Fluorescence. [Link]
-
NanoTemper Technologies. Quenching. [Link]
-
ACS Publications. (1991). Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry. [Link]
-
Kaur, G., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One. [Link]
-
ResearchGate. (2022). Nucleophilic addition triggered fluorescent probe for detection of diphenyl chlorophosphate (DCPP): Real-time application in monitoring the presence of trace amounts in the environment. [Link]
-
Pendidikan Kimia. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. [Link]
-
ResearchGate. General mechanisms of aggregation-caused quenching (ACQ) and... [Link]
-
ACS Publications. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C. [Link]
-
From aggregation-caused quenching luminogens to solid fluorescent materials. (2016). National Science Review. [Link]
-
YouTube. (2023). Optimizing Signal to Noise Ratio. [Link]
-
PubMed Central. (2019). Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue. [Link]
-
Frontiers. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. [Link]
-
Encyclopedia.pub. (2021). Diketopyrrolopyrrole Fluorescent Probes. [Link]
-
YouTube. (2018). Factors affecting Fluorescence. [Link]
-
Slideshare. (2018). Factors affecting fluorescence intensity(pharmaceutical analysis). [Link]
-
YouTube. (2021). Factors affecting florescence intensity. [Link]
-
MDPI. (2020). Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. [Link]
-
NIH. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]
-
NIH. (2011). Cyanine fluorophore derivatives with enhanced photostability. Nature Methods. [Link]
-
Slideshare. (2022). FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx. [Link]
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ResearchGate. (2025). On the Mechanisms of Cyanine Fluorophore Photostabilization. [Link]
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NIH. (2011). cyanine fluorophore derivatives with enhanced photostability. [Link]
-
MDPI. (2021). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. [Link]
-
RSC Publishing. (2015). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods. [Link]
-
MDPI. (2021). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. [Link]
-
PubMed. (2004). Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. Organic Letters. [Link]
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YouTube. (2023). Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. [Link]
-
PubMed. (2013). Solvent effect on thermally activated delayed fluorescence by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene. The Journal of Physical Chemistry A. [Link]
-
MDPI. (2021). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. [Link]
-
PubMed Central. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]
-
YouTube. (2024). Troubleshooting | Fluorescence: Detection. [Link]
-
MDPI. (2020). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. [Link]
-
PubMed. (1987). [Studies on as-triazine derivatives. XIX. Synthesis of 2,3-diarylpyrazine 2,3-diarylpyridine derivatives as blood platelet aggregation inhibitors]. [Link]
-
RSC Publishing. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl aroylpyruvates. [Link]
-
MDPI. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. [Link]
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- 1. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]
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Technical Support Center: Optimizing 2,3-Dicyano-5-Phenylpyrazine (DCPP) Probe Performance
Welcome to the technical support center for 2,3-dicyano-5-phenylpyrazine (DCPP) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of these fluorophores. Our goal is to empower you with the scientific understanding and practical protocols necessary to minimize background fluorescence and maximize the signal-to-noise ratio in your experiments.
Understanding the Source of Background Fluorescence with DCPP Probes
High background fluorescence is a common challenge in fluorescence-based assays that can obscure the specific signal from your target of interest, leading to reduced sensitivity and potentially misleading results. With this compound (DCPP) probes and related dicyanovinyl fluorophores, high background can stem from several sources. Due to their hydrophobic nature, these probes have a tendency to interact non-specifically with various cellular components and surfaces. Furthermore, this class of molecules can be susceptible to a phenomenon known as Aggregation-Caused Quenching (ACQ) , where the probes self-aggregate at high concentrations, leading to a decrease in fluorescence in the aggregated state and contributing to a diffuse, non-specific background signal.
This guide will walk you through a systematic approach to identifying and mitigating these issues, ensuring you obtain the highest quality data from your DCPP-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using DCPP probes?
High background fluorescence with DCPP probes typically originates from three main sources:
-
Autofluorescence: Biological samples, including cells and tissues, contain endogenous molecules that fluoresce naturally. Common sources of autofluorescence include NADH, flavins, collagen, and elastin, which tend to emit light in the blue and green regions of the spectrum.[1][2]
-
Non-Specific Binding: DCPP probes are often hydrophobic, which can lead to their non-specific adsorption to cellular membranes, proteins, and plastic surfaces of the assay plate through hydrophobic interactions.[3]
-
Probe Aggregation: At high concentrations, DCPP probes can form aggregates. Depending on the specific molecular design, this can lead to aggregation-caused quenching (ACQ), where the fluorescence of the aggregates is significantly lower than that of the individual molecules. These poorly fluorescent aggregates can contribute to a hazy, non-specific background. Some dicyanomethylene derivatives are known to exhibit ACQ.
Q2: My signal-to-noise ratio is low. How can I determine if the issue is high background or a weak specific signal?
To dissect this issue, it is essential to run the proper controls:
-
Unstained Control: Image or measure the fluorescence of your cells or sample without any probe. This will reveal the level of intrinsic autofluorescence.
-
No-Target Control: If possible, use cells or a sample that does not express the target of your probe. This will help you assess the level of non-specific binding.
-
Positive Control: Use a sample where you expect a strong signal to ensure that your probe is functional and that your detection settings are appropriate.
A high signal in the unstained control points to autofluorescence, while a high signal in the no-target control suggests non-specific binding. If both of these are low but your experimental sample still has a poor signal-to-noise ratio, you may have a weak specific signal.
Q3: Can the buffer composition affect the background fluorescence of DCPP probes?
Absolutely. The chemical environment can significantly impact both the probe's fluorescence and its tendency to bind non-specifically.
-
pH: The fluorescence of some probes can be pH-sensitive. It is crucial to use a buffer with a pH that is optimal for both your biological system and the probe's performance.
-
Salt Concentration: Increasing the ionic strength of your buffer (e.g., by increasing the NaCl concentration) can help to reduce non-specific binding that is driven by electrostatic interactions.[1]
-
Additives: The inclusion of blocking agents and surfactants can have a profound effect on reducing background. This is a cornerstone of optimizing assays with hydrophobic probes.
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
If your unstained controls show significant fluorescence, the following steps can help mitigate autofluorescence:
-
Media and Buffer Selection:
-
For live-cell imaging, switch to a phenol red-free culture medium during the experiment, as phenol red is a significant source of fluorescence.[4]
-
Consider using a specialized low-autofluorescence imaging medium if available.
-
-
Wavelength Selection:
-
If possible, choose a DCPP derivative that excites and emits at longer wavelengths (in the red or far-red spectrum). Autofluorescence is generally more pronounced at shorter wavelengths (blue and green).
-
-
Sample Preparation:
-
For fixed-cell experiments, the choice of fixative can influence autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can increase background fluorescence. Consider testing alternative fixation methods or treating with a quenching agent like sodium borohydride after fixation.[3]
-
Ensure the removal of dead cells, as they can be a major source of autofluorescence.
-
Guide 2: Combating Non-Specific Binding of Hydrophobic DCPP Probes
Given the hydrophobic nature of many DCPP probes, non-specific binding is a frequent challenge. The following strategies are highly effective:
-
Probe Concentration Titration:
-
The most critical first step is to determine the optimal probe concentration. Using too high a concentration is a primary cause of high background. Perform a concentration titration to find the lowest concentration that still provides a robust specific signal.
-
-
Blocking:
-
Before adding the DCPP probe, incubate your sample with a blocking agent. Bovine Serum Albumin (BSA) is a common and effective choice. BSA will bind to non-specific sites, reducing the opportunity for the probe to do so. A starting concentration of 1-3% BSA in your buffer is recommended.
-
-
Use of Surfactants:
-
Non-ionic surfactants can be very effective at reducing hydrophobic-driven non-specific binding. Low concentrations of Triton X-100 or NP-40 can be included in your washing and/or incubation buffers. These detergents help to solubilize unbound probe and prevent it from adhering to surfaces.[1]
-
-
Washing:
-
Increase the number and duration of your wash steps after probe incubation.
-
Include a low concentration of a non-ionic surfactant (e.g., 0.05-0.1% Triton X-100) in your wash buffer to more effectively remove non-specifically bound probe.
-
Guide 3: Addressing Aggregation-Caused Quenching (ACQ)
If you suspect probe aggregation is contributing to high background and a poor signal, consider the following:
-
Lower Probe Concentration: As with non-specific binding, aggregation is highly concentration-dependent. Reducing the probe concentration is the first and most effective step.
-
Solvent Optimization:
-
The solubility of your DCPP probe is critical. Ensure that your probe is fully dissolved in a suitable solvent (such as DMSO) before diluting it into your aqueous assay buffer.
-
When diluting the probe into the final buffer, vortex or mix vigorously to minimize the formation of aggregates.
-
-
Inclusion of Detergents:
-
Non-ionic detergents can help to keep hydrophobic probes in a monomeric state. The inclusion of a low concentration of Triton X-100 or similar surfactant in the probe incubation buffer may help prevent aggregation.
-
Experimental Protocols
Protocol 1: Optimizing DCPP Probe Concentration
-
Prepare a series of dilutions of your DCPP probe in the assay buffer. A good starting range would be from 0.1x to 10x the manufacturer's recommended concentration.
-
Incubate your cells/sample with each concentration for the recommended time.
-
Wash the samples using a standardized washing protocol.
-
Image or measure the fluorescence intensity for each concentration.
-
Plot the signal intensity versus the probe concentration. The optimal concentration will be in the range where the signal is saturating, but before the background begins to increase significantly.
Protocol 2: Optimizing Blocking and Washing Conditions
This protocol is designed to be performed after you have determined the optimal probe concentration.
| Variable | Condition 1 (Control) | Condition 2 | Condition 3 | Condition 4 |
| Blocking Agent | No BSA | 1% BSA | 3% BSA | 3% BSA |
| Surfactant in Wash | No Surfactant | No Surfactant | No Surfactant | 0.05% Triton X-100 |
| Number of Washes | 3 | 3 | 3 | 5 |
-
Prepare four sets of your experimental samples.
-
For conditions 2, 3, and 4, pre-incubate the samples with the specified BSA concentration for 30-60 minutes at room temperature.
-
Incubate all samples with the pre-determined optimal concentration of your DCPP probe.
-
Wash each set of samples according to the conditions outlined in the table.
-
Image and quantify the signal-to-noise ratio for each condition to identify the most effective combination of blocking and washing.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with DCPP probes.
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
References
-
SouthernBiotech. (n.d.). How to Reduce Autofluorescence. Retrieved from [Link]
-
Zanetti-Domingues, L. C., Tynan, C. J., Rolfe, D. J., Clarke, D. T., & Martin-Fernandez, M. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200. [Link]
-
McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]
-
Tian, W., Zhang, J., Zhang, J., & Zhang, X. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. Science China Chemistry, 59(11), 1399–1403. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
Sources
Technical Support Center: Fluorescence Quenching Effects on 2,3-Dicyano-5-Phenylpyrazine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,3-dicyano-5-phenylpyrazine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to fluorescence quenching in your experiments. Our goal is to equip you with the scientific rationale behind experimental observations and to offer practical solutions to ensure the integrity and success of your research.
Section 1: Fundamentals of this compound Fluorescence
Before delving into troubleshooting, it is crucial to understand the inherent photophysical properties of the this compound fluorophore.
Q1: What are the expected spectral properties of this compound?
While specific data for the unsubstituted this compound is not extensively published, we can infer its properties from closely related dicyanopyrazine derivatives. Generally, these compounds exhibit absorption maxima (λmax) at multiple wavelengths, often around 267, 303, and 373 nm.[1] The presence of the phenyl group and the dicyano substituents creates a π-conjugated system that influences its electronic transitions. The fluorescence emission is typically observed in the blue-to-green region of the spectrum.
Q2: How does the molecular structure of this compound influence its fluorescence?
The fluorescence of this compound is intrinsically linked to its electronic structure. The pyrazine ring, particularly with electron-withdrawing cyano groups, acts as an electron acceptor. The phenyl group can act as a donor or part of the conjugated system. This donor-acceptor character can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often sensitive to the local environment.
Section 2: Troubleshooting Fluorescence Quenching
Fluorescence quenching, the decrease in fluorescence intensity, can be a significant hurdle in experimental assays. This section provides a structured approach to identifying and mitigating common causes of quenching.
Q3: My fluorescence signal for this compound is weaker than expected. What are the likely causes?
A diminished fluorescence signal can stem from several factors. Systematically investigating each possibility is key to resolving the issue.
Troubleshooting Steps:
-
Confirm Fluorophore Integrity and Concentration:
-
Action: Verify the chemical integrity of your this compound sample using techniques like NMR or mass spectrometry. Ensure accurate concentration measurements using a reliable method, as errors in concentration can lead to perceived quenching.
-
Rationale: Degradation of the fluorophore or inaccurate concentration are common sources of experimental irreproducibility.
-
-
Evaluate the Solvent Environment:
-
Action: Assess the polarity of your solvent. The fluorescence of pyrazine derivatives can be highly sensitive to the solvent environment. Protic solvents (e.g., water, ethanol) can quench fluorescence through hydrogen bonding with the nitrogen atoms of the pyrazine ring.[2]
-
Rationale: Solvent molecules can interact with the fluorophore in its excited state, leading to non-radiative decay pathways. This effect is more pronounced in polar solvents for many fluorophores.[3][4] A shift to a less polar, aprotic solvent may enhance the fluorescence quantum yield.
-
-
Identify Potential Quenchers in Your Sample:
-
Action: Scrutinize your experimental buffer and any added reagents for known fluorescence quenchers. Common culprits include dissolved oxygen, halide ions, and heavy atoms.
-
Rationale: These species can interact with the excited state of the fluorophore, leading to de-excitation without the emission of a photon.
-
Q4: How can I determine the mechanism of quenching affecting my this compound sample?
Understanding the quenching mechanism is crucial for effective troubleshooting. The two primary mechanisms are static and dynamic quenching.
-
Dynamic Quenching: This occurs when the quencher collides with the fluorophore in its excited state. Increasing the temperature will typically increase the rate of dynamic quenching.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Temperature changes have a less predictable effect on static quenching.
A Stern-Volmer analysis is the standard method to differentiate between these mechanisms.
Section 3: Experimental Protocol for Investigating Fluorescence Quenching
This section provides a generalized protocol for conducting a fluorescence quenching study with this compound.
Step-by-Step Protocol for Stern-Volmer Analysis:
-
Prepare a Stock Solution of this compound:
-
Dissolve a known mass of this compound in a suitable aprotic solvent (e.g., acetonitrile, THF) to create a concentrated stock solution (e.g., 1 mM).
-
-
Prepare a Series of Quencher Solutions:
-
Prepare a concentrated stock solution of the suspected quencher in the same solvent.
-
Perform serial dilutions to create a range of quencher concentrations.
-
-
Prepare Samples for Measurement:
-
In a series of cuvettes, add a fixed volume of the this compound stock solution and varying volumes of the quencher solutions.
-
Add solvent to bring all samples to the same final volume, ensuring the fluorophore concentration is constant across all samples. Include a control sample with no quencher.
-
-
Acquire Fluorescence Spectra:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample. Excite the samples at one of the absorption maxima of this compound (e.g., 373 nm).
-
Record the fluorescence intensity at the emission maximum.
-
-
Construct the Stern-Volmer Plot:
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).
-
The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
-
Interpret the Results:
-
A linear Stern-Volmer plot is indicative of a single quenching mechanism (either static or dynamic).
-
An upward-curving plot suggests the presence of both static and dynamic quenching.
-
Workflow for Investigating Fluorescence Quenching
Caption: Experimental workflow for investigating fluorescence quenching using Stern-Volmer analysis.
Section 4: Frequently Asked Questions (FAQs)
Q5: Could photoinduced electron transfer (PET) be a cause of quenching for this compound?
Yes, PET is a very plausible quenching mechanism. Pyrazine derivatives can act as electron acceptors, and in the presence of an electron donor, photoexcitation can lead to the transfer of an electron from the donor to the excited fluorophore.[5][6][7] This process provides a non-radiative decay pathway, thus quenching the fluorescence. The efficiency of PET is dependent on the redox potentials of the fluorophore and the quencher, as well as the distance and orientation between them.
Q6: My Stern-Volmer plot is non-linear. What does this indicate?
An upward curvature in a Stern-Volmer plot typically suggests that both static and dynamic quenching are occurring simultaneously. This can happen if the quencher can form a ground-state complex with the fluorophore and also quench the excited state through collisions.
Q7: How can I minimize fluorescence quenching in my experiments?
-
Solvent Selection: If possible, use a non-polar, aprotic solvent to minimize solvent-induced quenching.[8]
-
Degassing: To remove dissolved oxygen, a common dynamic quencher, you can degas your solutions by bubbling with an inert gas like nitrogen or argon.
-
Component Purity: Ensure all components of your assay are of high purity to avoid introducing unknown quenchers.
-
Control Experiments: Always run appropriate control experiments to isolate the source of quenching.
Q8: What are some potential applications where the quenching of this compound could be useful?
The sensitivity of pyrazine derivatives to their environment makes them excellent candidates for use as fluorescent sensors.[9] Quenching-based sensing mechanisms can be designed to detect the presence of specific analytes, including metal ions, small molecules, or even changes in the local environment such as pH or polarity.
Mechanisms of Fluorescence Quenching
Caption: Diagram illustrating static and dynamic fluorescence quenching pathways.
Section 5: Data Summary
The following table summarizes the typical photophysical properties of related dicyanopyrazine derivatives, which can serve as a reference for your work with this compound.
| Property | Typical Range for Dicyanopyrazine Derivatives | Reference |
| Absorption Maxima (λmax) | 260-280 nm, 300-310 nm, 370-380 nm | [1] |
| Fluorescence Emission Maxima (λem) | 400-550 nm | [1][10] |
| Solvent Effects | Significant red-shift in emission with increasing solvent polarity | [3][4] |
References
-
Wang, H., Zhou, Q., & Song, P. (2023). Mechanism Research on Excited-State Photoinduced Electron Transfer in a Pyrazine Derivative under an External Electric Field. The Journal of Physical Chemistry A, 127(15), 3356–3361. [Link]
-
Li, J., et al. (2017). Photoinduced electron transfer and remarkable enhancement of magnetic susceptibility in bridging pyrazine complexes. Dalton Transactions, 46(34), 11259-11265. [Link]
-
Wang, H., Zhou, Q., & Song, P. (2023). Mechanism Research on Excited-State Photoinduced Electron Transfer in a Pyrazine Derivative under an External Electric Field. The Journal of Physical Chemistry A. [Link]
-
Belviso, S., et al. (2018). Thioethyl-Porphyrazine/Nanocarbon Hybrids for Photoinduced Electron Transfer. Advanced Functional Materials, 28(29), 1705418. [Link]
-
Wang, H., Zhou, Q., & Song, P. (2023). Mechanism Research on Excited-State Photoinduced Electron Transfer in a Pyrazine Derivative under an External Electric Field. ResearchGate. [Link]
-
Unknown. (n.d.). Effect of solvents on relative fluorescence intensity. ResearchGate. [Link]
-
Unknown. (n.d.). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c. ResearchGate. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
-
Al-Majid, A. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8299. [Link]
-
Unknown. (n.d.). Common pyrazine-based acceptor moieties and their corresponding highest... ResearchGate. [Link]
-
Unknown. (2020). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube. [Link]
-
Okamoto, A. (2007). A Pyrazine-based Fluorescence-enhancing Ligand with a High Selectivity for Thymine in AP Site-containing DNA Duplexes. Semantic Scholar. [Link]
-
Ishimatsu, R., et al. (2013). Solvent effect on thermally activated delayed fluorescence by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene. The Journal of Physical Chemistry A, 117(27), 5607–5612. [Link]
-
Chulakov, E., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. [Link]
-
Imamura, Y., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. New Journal of Chemistry, 43(33), 13057-13064. [Link]
-
Chulakov, E., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules. [Link]
-
Filimonov, S. I., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 27(21), 7205. [Link]
-
Kosower, E. M., & Tanizawa, K. (1972). Analysis of fluorescence emission and quenching for molecules bearing latent donors. Chemical Physics Letters, 16(2), 419-425. [Link]
Sources
- 1. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. youtube.com [youtube.com]
- 5. Mechanism Research on Excited-State Photoinduced Electron Transfer in a Pyrazine Derivative under an External Electric Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoinduced electron transfer and remarkable enhancement of magnetic susceptibility in bridging pyrazine complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dicyano-5-Phenylpyrazine
Welcome to the technical support center for the purification of 2,3-dicyano-5-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this important synthetic intermediate, providing troubleshooting guides and in-depth protocols to help you achieve the desired purity for your downstream applications.
The presence of impurities can significantly impact the efficacy, safety, and material properties of final products, making robust purification an essential step in any synthetic workflow.[1] This guide synthesizes established chemical principles with practical, field-proven insights to streamline your purification process.
Part 1: Purity Assessment - Frequently Asked Questions
Before beginning any purification, it's crucial to understand the nature of your crude product. This section addresses the key questions regarding purity analysis.
Q1: What are the most common impurities in a crude this compound synthesis?
A: The impurity profile largely depends on the synthetic route. A common method for synthesizing dicyanopyrazines is the condensation of a 1,2-dicarbonyl compound (in this case, phenylglyoxal) with diaminomaleonitrile (DAMN).[2] Potential impurities include:
-
Unreacted Starting Materials: Residual phenylglyoxal or DAMN.
-
Side Products: Products from self-condensation of phenylglyoxal or other unintended reaction pathways.
-
Polymeric Materials: Dark, tar-like substances that are often difficult to characterize but can be removed.
-
Residual Solvents: Solvents used in the reaction or initial workup.
Q2: Which analytical techniques should I use to assess the purity of my product?
A: A multi-faceted approach is recommended for a comprehensive quality assessment.[1]
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is also crucial for developing a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A well-developed HPLC method can separate the main product from closely related impurities, making it a gold standard for purity analysis.[3][4]
-
Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds, GC offers high resolution and sensitivity for separating the target compound from volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
Differential Scanning Calorimetry (DSC): An excellent orthogonal technique that provides a measure of absolute purity for highly pure crystalline substances by analyzing melting point depression.[1][]
| Technique | Primary Use | Key Insight |
| TLC | Qualitative monitoring | Number of components, relative polarity |
| HPLC | Quantitative purity analysis | Percent purity, detection of minor impurities[3] |
| GC | Quantitative purity analysis | Separation of volatile components[1] |
| NMR | Structural confirmation | Presence of structural impurities |
| Melting Point | Purity indication | Sharpness of melt indicates purity |
| DSC | Absolute purity measurement | Orthogonal confirmation for high-purity samples[] |
Part 2: Purification Methods - Troubleshooting and Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the three primary purification methods for solid organic compounds.
Method A: Recrystallization
Recrystallization is often the first choice for purification if the crude product is of relatively high purity (>90%). It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Solvent is too non-polar for the compound. | 1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until dissolved, then cool again. 2. Allow the solution to cool slowly to room temperature before moving to an ice bath. 3. Try a more polar solvent or a mixed-solvent system. |
| No crystals form upon cooling. | 1. Solution is too dilute. 2. The solution is supercooled and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. "Seed" the solution with a tiny crystal of pure product. 3. Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Purity does not significantly improve. | The impurity has very similar solubility characteristics to the product in the chosen solvent. | 1. Attempt recrystallization from a different solvent with different polarity.[6] 2. If the impurity is persistent, a different purification method like column chromatography is necessary. |
| Low recovery of purified product. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Ensure the final filtration is done with the solution thoroughly chilled in an ice bath. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out. |
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are good starting points for pyrazine derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil using a hot plate. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Senior Application Scientist's Note: Using the absolute minimum amount of hot solvent is critical for maximizing recovery.
-
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymeric byproducts) are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Method B: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is necessary when recrystallization fails or when the crude mixture contains multiple components. It relies on the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
Caption: Workflow for Flash Column Chromatography.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC/Column. | The compound is interacting too strongly with the acidic silica gel stationary phase. This is common for nitrogen-containing heterocycles. | Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent system to neutralize the acidic sites on the silica.[6][7] |
| Poor separation of spots. | 1. The eluent polarity is incorrect. 2. The column was packed improperly. 3. The sample band was too wide. | 1. If spots are too close together, try a less polar eluent system or a gradient elution.[7] 2. Ensure the column is packed uniformly without air bubbles or cracks. 3. Use dry loading to apply the sample in a concentrated band.[7][8] |
| Product is not eluting from the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent system. For example, move from 10% Ethyl Acetate/Hexane to 20%, then 30%. |
| Column runs slowly or cracks. | Dichloromethane (DCM) is being used as the non-polar solvent, which has high viscosity and can cause pressure buildup. | While DCM can be an excellent solvent, consider replacing it with a less viscous alternative like diethyl ether or using a hexane/ethyl acetate system if solubility allows.[7] |
-
TLC Analysis: Develop a solvent system using TLC that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity, then gently tap the column to ensure even packing. Add a thin layer of sand on top.
-
Sample Loading (Dry Method): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
Senior Application Scientist's Note: Dry loading is superior for preventing band broadening and improving separation, especially for compounds that are not very soluble in the eluent.[7]
-
-
Elution: Carefully add the eluent to the column and apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Method C: Sublimation
Sublimation is a powerful technique for purifying volatile solids that can transition directly from the solid to the gas phase without melting.[9][10] It is particularly effective at removing non-volatile or ionic impurities.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound decomposes. | The temperature is too high for the compound's thermal stability. | Reduce the temperature and lower the pressure. Applying a high vacuum is crucial as it significantly lowers the required sublimation temperature.[9][11] |
| Sublimation is very slow. | 1. The temperature is too low. 2. The vacuum is not deep enough. | 1. Gradually increase the temperature of the heating bath. 2. Check the vacuum system for leaks. A high vacuum pump is recommended. |
| Impurity co-sublimes with the product. | The impurity has a vapor pressure similar to the product at the operating temperature and pressure. | Sublimation may not be suitable. Consider fractional sublimation (if equipment allows) or switch to an alternative method like chromatography or recrystallization.[11] |
-
Apparatus Setup: Place the crude, dry this compound into the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.
-
Apply Vacuum: Connect the apparatus to a high vacuum line and evacuate the system completely.
-
Cool the Condenser: Begin circulating coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The target compound will sublime and then deposit as pure crystals on the cold finger.[9]
-
Senior Application Scientist's Note: The ideal temperature is one where sublimation occurs at a reasonable rate without any signs of melting or decomposition. This often requires careful, slow heating.
-
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Collection: Carefully remove the cold finger and scrape the purified, crystalline product onto a tared watch glass.
Caption: Choosing the right purification method.
References
- A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. (n.d.). BenchChem.
- 2,3-Dicyano-5-methyl-6-phenylpyrazine | CAS 52109-67-8. (n.d.). BenchChem.
- Purification By Sublimation. (n.d.). Innovation.world.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- What Is Sublimation Purification?. (2025, June 27). Chemistry For Everyone.
- Sublimation Theory. (n.d.). Chemistry Online @ UTSC.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
- Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography. (n.d.). Journal of Analysis and Testing.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- How do you perform purity analysis?. (2006, May 12). Chromatography Forum.
- Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography [energetic-materials.org.cn]
- 4. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. innovation.world [innovation.world]
- 10. youtube.com [youtube.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Aggregation of 2,3-dicyano-5-phenylpyrazine in Biological Media
Welcome to the technical support center for researchers working with 2,3-dicyano-5-phenylpyrazine. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during in vitro and cell-based assays: the aggregation of this compound in biological media. As a hydrophobic molecule, this compound has a propensity to form aggregates in aqueous environments, which can lead to spurious assay results and a misinterpretation of its biological activity.
This resource, presented in a question-and-answer format, will address specific issues you may encounter and provide scientifically-grounded strategies to mitigate aggregation, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent results in my cell-based assay when using this compound. Could aggregation be the cause?
A1: Yes, inconsistent results are a hallmark of compound aggregation. The tendency of nonpolar molecules to aggregate in solution is a significant driving force in biology[1]. When this compound aggregates, the bioavailable concentration of the monomeric, active form of the compound becomes unpredictable. These aggregates can also interact non-specifically with proteins and other cellular components, leading to artifacts that can manifest as:
-
Variable dose-response curves: The effective concentration of the compound at the target site will fluctuate between experiments.
-
Poor reproducibility: Seemingly identical assay conditions can yield different outcomes due to variations in the degree of aggregation.
-
False positives or negatives: Aggregates can physically interfere with assay components or sequester the compound, leading to misleading results.
It is crucial to first confirm if aggregation is occurring. A common and effective method for this is Dynamic Light Scattering (DLS) , which can detect the presence of particles in the nanometer to micrometer range, indicative of aggregation.
Q2: What are the underlying reasons for the aggregation of this compound in my experiments?
A2: The primary driver for the aggregation of this compound is its chemical structure. While pyrazine derivatives can be soluble in polar solvents[2], the presence of a phenyl group and two cyano groups contributes to its hydrophobic character. This leads to very low aqueous solubility.
The aggregation process is governed by a parameter known as the Critical Aggregation Concentration (CAC) . Above this concentration, individual molecules (monomers) rapidly begin to self-assemble into larger, colloidal aggregates to minimize their contact with the aqueous environment[3][4][5][6]. The CAC is influenced by several factors within your experimental setup:
-
Compound Concentration: Exceeding the CAC is the most direct cause of aggregation.
-
Solvent Effects: While typically prepared in a stock solution of Dimethyl Sulfoxide (DMSO), the final concentration of DMSO in your aqueous biological media is critical. A sharp decrease in the concentration of this organic solvent upon dilution into the assay media can trigger precipitation and aggregation.
-
Buffer Composition: The pH, ionic strength, and presence of salts in your buffer can all influence the solubility and aggregation propensity of the compound.
-
Temperature: Changes in temperature can affect the solubility of the compound.
Troubleshooting Guide: Preventing and Mitigating Aggregation
This section provides a systematic approach to addressing the aggregation of this compound.
Issue 1: My compound appears to be precipitating out of solution upon dilution into aqueous media.
Root Cause: The compound's concentration in the final assay medium is likely exceeding its aqueous solubility limit and its CAC.
Solutions:
-
Reduce the Final Compound Concentration: If your experimental design allows, lowering the concentration of this compound to below its CAC is the most straightforward solution.
-
Optimize the DMSO Concentration: While DMSO is an excellent solvent for initial stock solutions, its final concentration in the assay should be kept as low as possible (ideally ≤0.5%) and consistent across all experiments. High concentrations of DMSO can also have direct effects on cells and proteins.
-
Employ Solubilizing Excipients: The use of excipients can significantly enhance the apparent solubility of hydrophobic compounds and prevent aggregation. Two commonly used and effective options are:
-
Cyclodextrins: Specifically, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior[7]. It can encapsulate the hydrophobic this compound molecule, effectively shielding it from the aqueous environment and increasing its solubility[8][9][10].
-
Non-ionic Surfactants: Polysorbate 20 (Tween 20) is a detergent that can prevent aggregation by forming micelles around the hydrophobic compound and reducing non-specific binding to surfaces[11][12][13].
-
Table 1: Recommended Starting Concentrations for Solubilizing Excipients
| Excipient | Recommended Starting Concentration Range | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.5% - 2% (w/v) | Prepare a stock solution of HP-β-CD in your assay buffer. The solubility of drugs often increases linearly with the concentration of HP-β-CD[14]. Can be used in serum-free media at concentrations of 0.5-1%[14]. |
| Polysorbate 20 (Tween 20) | 0.01% - 0.1% (v/v) | Typically used at a final concentration of ~0.05% to reduce nonspecific binding[12]. Prepare a 10% stock solution in water or buffer and dilute to the final concentration. |
Issue 2: How do I experimentally determine the optimal concentration of these excipients?
A2: A systematic approach is necessary to find the ideal formulation for your specific assay conditions. The following experimental workflow is recommended:
Diagram 1: Workflow for Optimizing Compound Formulation
Caption: A three-phase workflow for optimizing the formulation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions with Excipients
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.
-
Prepare Excipient Stock Solutions:
-
HP-β-CD: Prepare a 10% (w/v) stock solution in your final assay buffer.
-
Tween 20: Prepare a 1% (v/v) stock solution in your final assay buffer.
-
-
Prepare Intermediate Dilutions:
-
Create a series of intermediate dilutions of the compound from the DMSO stock into the excipient stock solutions. This ensures the compound is exposed to the solubilizing agent before significant dilution in the final aqueous medium.
-
-
Prepare Final Working Solutions:
-
Further dilute the intermediate solutions into the final assay medium to achieve the desired working concentrations. Ensure the final DMSO concentration is kept constant and minimal across all conditions.
-
Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare samples of this compound in your final assay buffer at the desired concentrations, both with and without the optimized excipient concentrations. Include a buffer-only control.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the assay temperature.
-
Transfer the samples to a clean, dust-free cuvette.
-
Perform DLS measurements to determine the size distribution (hydrodynamic radius) and polydispersity index (PDI) of any particles in the solution.
-
-
Data Interpretation:
-
The buffer-only control should show no significant particle population.
-
A sample with aggregation will show particles in the range of 100 nm to several microns, often with a high PDI.
-
A successfully formulated sample will have a particle size distribution similar to the buffer-only control, indicating that the compound is monomeric.
-
Mechanisms of Action: How Excipients Prevent Aggregation
Understanding the mechanisms by which these excipients work can aid in troubleshooting and optimization.
Diagram 2: Mechanism of HP-β-Cyclodextrin Solubilization
Caption: HP-β-CD encapsulates the hydrophobic compound, preventing aggregation.
Diagram 3: Mechanism of Tween 20 Stabilization
Caption: Tween 20 forms micelles that solubilize the hydrophobic compound.
By implementing these troubleshooting strategies and understanding the underlying principles of compound aggregation, researchers can significantly improve the quality and reliability of their data when working with this compound and other challenging hydrophobic molecules.
References
-
Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. (URL: [Link])
-
Quantification of the hydrophobic interaction by simulations of the aggregation of small hydrophobic solutes in water. PNAS. (URL: [Link])
-
Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC - NIH. (URL: [Link])
-
Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures - ResearchGate. (URL: [Link])
-
(PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system - ResearchGate. (URL: [Link])
-
How to deal with Tween 20 viscosity? - ResearchGate. (URL: [Link])
-
(PDF) Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility - ResearchGate. (URL: [Link])
-
Critical Aggregation Concentration Can be a Predictor of Doxorubicin Delivery Performance of Self-Assembling Amphiphilic Peptides with Different Hydrophobic Tails - PubMed. (URL: [Link])
-
The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property - PubMed. (URL: [Link])
-
Behind the Blot: Everything You Need to Know About Tween 20. (URL: [Link])
-
The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property | Request PDF - ResearchGate. (URL: [Link])
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - NIH. (URL: [Link])
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia. (URL: [Link])
-
Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC. (URL: [Link])
-
SUPPORTING INFORMATION. (URL: [Link])
-
Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - MDPI. (URL: [Link])
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (URL: [Link])
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone CAS 84-58-2 - Home Sunshine Pharma. (URL: [Link])
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | C8Cl2N2O2 - PubChem. (URL: [Link])
-
Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - MDPI. (URL: [Link])
-
Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents - ResearchGate. (URL: [Link])
-
Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed. (URL: [Link])
-
Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - NIH. (URL: [Link])
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (URL: [Link])
-
Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed. (URL: [Link])
-
ChemInform Abstract: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the Useful Synthetic Reagent - ResearchGate. (URL: [Link])
Sources
- 1. pnas.org [pnas.org]
- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical Aggregation Concentration Can be a Predictor of Doxorubicin Delivery Performance of Self-Assembling Amphiphilic Peptides with Different Hydrophobic Tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biocare.net [biocare.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorophore Selection: 2,3-Dicyanopyrazines vs. BODIPY Dyes
For the modern researcher navigating the complexities of fluorescence-based assays and imaging, the choice of fluorophore is a critical decision point that dictates experimental success. Two classes of dyes often considered for their unique properties are the Boron-Dipyrromethene (BODIPY) family and chromophores based on the 2,3-dicyanopyrazine core. This guide provides an in-depth comparison from a field-proven perspective, moving beyond catalog specifications to explore the fundamental photophysics and practical trade-offs that should guide your selection.
We will dissect these two dye families, not as direct competitors, but as specialized tools, each with a distinct profile of strengths and weaknesses. While BODIPY dyes are renowned as bright, stable, and versatile workhorses, dicyanopyrazine derivatives emerge as nuanced environmental sensors, often exhibiting fluorescence that is highly responsive to their immediate surroundings.
Chapter 1: Understanding the Core Architectures
The divergent properties of these two dye classes are rooted in their fundamental molecular structures.
The BODIPY Core: A Rigid, Highly Fluorescent Scaffold
The BODIPY fluorophore is built upon a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure.[1][] This rigid, bicyclic pyrromethene ligand coordinated to a BF₂ unit is the source of its famously brilliant fluorescence.
-
Key Structural Features:
-
A nearly planar and rigid aromatic system minimizes non-radiative decay pathways, leading to exceptionally high fluorescence quantum yields.[3]
-
The molecule is electrically neutral and relatively nonpolar, which can improve cell permeability and minimize perturbations to labeled biomolecules.[4]
-
Multiple sites on the core (positions 1, 3, 5, 7, and 8) are amenable to chemical modification, allowing for extensive tuning of spectral properties and the introduction of reactive handles for conjugation.[][5]
-
Caption: Example of a push-pull system in 2,3-dicyano-5-phenylpyrazine.
Chapter 2: Head-to-Head Photophysical Performance
The structural differences outlined above manifest in dramatically different performance characteristics. The choice between these dyes hinges on which of these parameters is most critical for your application.
| Property | BODIPY Dyes | 2,3-Dicyanopyrazine Dyes | Advantage |
| Fluorescence Quantum Yield (ΦF) | Very High (often >0.8, approaching 1.0) [1][][4] | Generally Low to Very Low (<0.1) [6] | BODIPY |
| Molar Absorptivity (ε) | Very High (typically >80,000 M⁻¹cm⁻¹) [4][7] | Moderate to High | BODIPY |
| Photostability | Excellent; resistant to photobleaching [][9] | Moderate; can be susceptible to photocyclization [10][11] | BODIPY |
| Stokes Shift | Small (typically 10-20 nm) [] | Large (can be >100 nm) | Dicyanopyrazine |
| Environmental Sensitivity | Low; insensitive to solvent polarity & pH [1][4] | High; strong solvatochromism & viscosity sensitivity [6][12] | Dicyanopyrazine (for sensing) |
| Spectral Tuning | Highly tunable across Vis-NIR via substitution [][13] | Tunable, but less explored for broad color palette [14] | BODIPY |
Analysis of Key Performance Metrics
-
Brightness (Quantum Yield & Molar Absorptivity): For applications requiring sheer signal intensity, such as labeling low-abundance targets or standard fluorescence microscopy, BODIPY is the undisputed leader. Its high quantum yield and extinction coefficient result in exceptionally bright conjugates. [4][]Dicyanopyrazine derivatives are, by comparison, very weak emitters in many standard solvents. [6]Their utility comes not from constitutive brightness, but from a "turn-on" response where fluorescence is dramatically enhanced in specific environments, such as viscous media. [12][15]
-
Photostability: The capacity for long-term or high-intensity imaging experiments is often limited by a dye's photostability. BODIPY dyes are famously robust and resist photobleaching, making them ideal for demanding applications like single-molecule tracking or extended live-cell imaging. [][16][17]Dicyanopyrazines can be less stable, with some derivatives known to undergo photochemical reactions, which can be a limitation. [10][11]
-
Stokes Shift: This is a significant weakness for BODIPY. The small separation between excitation and emission maxima can lead to self-quenching at high concentrations and spectral cross-talk in multi-color experiments. [17]The large Stokes shift inherent to ICT dyes like dicyanopyrazines is a major advantage, minimizing spectral overlap and improving signal-to-noise.
-
Environmental Sensitivity (The Deciding Factor): Herein lies the most critical distinction.
-
BODIPY dyes are valued for their spectral stability. Their absorption and emission profiles remain largely unchanged across solvents of varying polarity and a wide pH range. [1][18]This makes them reliable labels where the dye's signal should report only on the presence of its target, not on environmental fluctuations.
-
Dicyanopyrazine dyes , due to their ICT nature, are exquisitely sensitive to their surroundings. [6]This is known as solvatochromism , where the emission color shifts, often dramatically, with changes in solvent polarity. [19][20]Furthermore, many ICT dyes are "molecular rotors," where intramolecular rotation in the excited state provides a non-radiative decay pathway. In viscous environments, this rotation is hindered, closing the non-radiative channel and causing a significant increase in fluorescence quantum yield. [12][21]This property makes them exceptional candidates for developing fluorescent probes for microviscosity. [22][23]
-
Chapter 3: Application-Driven Selection
The choice between these fluorophores is not about which is "better," but which is the right tool for the job.
Caption: Decision logic for selecting between BODIPY and dicyanopyrazine dyes.
Choose BODIPY Dyes for:
-
High-Fidelity Labeling: When you need a robust tag for proteins, nucleic acids, or lipids whose fluorescence reliably reports on the location and quantity of the target. [4][7]* Multi-Color Imaging: The availability of a wide range of spectrally distinct BODIPY derivatives makes them suitable for complex, multi-target experiments. [4]* Demanding Imaging Conditions: For experiments involving high laser power, long acquisition times, or techniques like Fluorescence Correlation Spectroscopy (FCS), the superior photostability of BODIPY is essential. [17][24]
Choose 2,3-Dicyanopyrazine Dyes for:
-
Sensing Microviscosity: Their fluorescence turn-on in viscous environments makes them ideal for mapping viscosity changes in live cells, such as during apoptosis or lipid droplet formation. [12][22]* Developing Polarity Probes: The strong solvatochromism can be exploited to create probes that report on the polarity of their binding site, for example, within the hydrophobic core of a protein or a lipid membrane.
-
Fluorogenic Assays: For applications where a signal is desired only upon a specific event (e.g., binding, aggregation, or an increase in viscosity), the low background fluorescence of dicyanopyrazines is a significant asset.
Chapter 4: Experimental Protocols for Comparative Validation
To ensure trustworthiness, any claims about fluorophore performance must be validated empirically. The following protocols describe self-validating systems for comparing key dye characteristics in your own laboratory.
Protocol 1: Comparative Assessment of Photostability
Causality: This protocol quantifies the rate of photobleaching by measuring the decay of fluorescence intensity under continuous, high-intensity illumination. A more photostable dye will exhibit a slower decay rate.
Methodology:
-
Preparation: Prepare 1 µM solutions of your BODIPY and dicyanopyrazine dyes in a suitable solvent (e.g., ethanol or DMSO) in a quartz cuvette.
-
Instrumentation: Use a fluorometer or a confocal microscope equipped with time-lapse imaging capabilities.
-
Initial Measurement (T₀): Measure the initial fluorescence intensity (I₀) using low laser power/excitation intensity to minimize initial bleaching.
-
Bleaching: Expose the sample to continuous, high-intensity illumination using the appropriate laser line or excitation wavelength.
-
Time-Lapse Acquisition: Record the fluorescence intensity (Iₜ) at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
Data Analysis:
-
Normalize the intensity at each time point to the initial intensity (Iₜ / I₀).
-
Plot the normalized intensity versus time.
-
The dye with the slower decay curve is more photostable. Calculate the half-life (t₁/₂), the time at which the intensity drops to 50% of its initial value, for a quantitative comparison.
-
Caption: Experimental workflow for assessing fluorophore photostability.
Protocol 2: Evaluation of Solvatochromism
Causality: This protocol measures the change in absorption and emission maxima across a range of solvents with varying polarity. A dye exhibiting strong solvatochromism will show significant shifts in its spectral peaks, indicating a high sensitivity to its environment.
Methodology:
-
Solvent Selection: Choose a series of solvents spanning a wide range of polarities (e.g., Hexane, Toluene, Dichloromethane, THF, Acetone, Acetonitrile, Ethanol, Water).
-
Stock Solution: Prepare a concentrated stock solution of each dye in a solvent in which it is highly soluble (e.g., 1 mM in DMSO).
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of each dye in every solvent from the selected series. Ensure the final concentration of the stock solvent (DMSO) is minimal (<1%).
-
Spectroscopic Measurements:
-
For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λₘₐₓ,ₐᵦₛ).
-
Record the fluorescence emission spectrum (exciting at λₘₐₓ,ₐᵦₛ) to determine the emission maximum (λₘₐₓ,ₑₘ).
-
-
Data Analysis:
-
Tabulate the λₘₐₓ,ₐᵦₛ and λₘₐₓ,ₑₘ values for each dye in each solvent.
-
Plot the emission maximum (λₘₐₓ,ₑₘ) against a solvent polarity scale (e.g., the Reichardt's dye E_T(30) scale).
-
A large slope on this plot indicates strong positive solvatochromism (a red shift with increasing polarity), a hallmark of an ICT dye. A near-zero slope, as expected for many BODIPY dyes, indicates insensitivity to solvent polarity.
-
Conclusion
The selection of a fluorescent dye is a nuanced decision that extends far beyond picking the brightest color from a catalog. BODIPY dyes offer unparalleled brightness and photostability, making them the premier choice for labeling and high-performance imaging applications where a consistent and robust signal is paramount. Conversely, 2,3-dicyanopyrazine derivatives, while often poor emitters in isolation, possess a sophisticated, environment-sensitive fluorescence. This makes them powerful tools for developing "smart" probes that can report on subtle changes in their molecular environment, such as viscosity and polarity. By understanding the fundamental trade-offs rooted in their molecular architecture, researchers can make an informed choice, selecting not just a dye, but the optimal reporter for their specific scientific question.
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The Untapped Potential of 2,3-dicyano-5-phenylpyrazine as a Viscosity Sensor: A Comparative Guide and Validation Roadmap
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and pharmaceutical formulation, viscosity is a critical parameter.[1] It governs diffusion rates, protein folding, and the efficacy of drug delivery systems.[1] Consequently, the ability to accurately measure viscosity at the microscale is paramount. Fluorescent molecular rotors have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.[2][3] This guide provides a comprehensive comparison of established viscosity sensors and explores the untapped potential of a promising, yet unvalidated, candidate: 2,3-dicyano-5-phenylpyrazine (DCPP).
The Principle of Fluorescent Molecular Rotors
Fluorescent molecular rotors are a class of dyes whose fluorescence quantum yield and lifetime are highly dependent on the viscosity of their local environment.[4] Their mechanism of action is rooted in the competition between two de-excitation pathways following photoexcitation: radiative decay (fluorescence) and non-radiative decay through intramolecular rotation. In low-viscosity environments, the rotor part of the molecule can rotate freely, leading to efficient non-radiative decay and, consequently, low fluorescence. As viscosity increases, this intramolecular rotation is hindered, which in turn enhances the radiative decay pathway, resulting in a significant increase in fluorescence intensity and lifetime.[4]
This relationship is mathematically described by the Förster-Hoffmann equation:
log(Φf) = C + x * log(η)
or
log(τf) = C' + x * log(η)
where Φf is the fluorescence quantum yield, τf is the fluorescence lifetime, η is the viscosity, and C, C', and x are constants specific to the molecular rotor.[5][6] The exponent 'x' is a measure of the sensor's sensitivity to viscosity.
dot
Caption: Mechanism of a fluorescent molecular rotor.
Established Viscosity Sensors: A Comparative Overview
Several classes of fluorescent molecular rotors have been extensively studied and are widely used in research. Below is a comparison of some of the most common alternatives.
BODIPY-Based Rotors
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores that can be readily functionalized to act as molecular rotors.[4] They typically feature a rotatable meso-phenyl group.
-
Advantages: High molar extinction coefficients, sharp emission peaks, and good photostability. Their fluorescence lifetime often shows a linear relationship with the logarithm of viscosity, making them suitable for fluorescence lifetime imaging microscopy (FLIM).[5][7]
-
Disadvantages: Some BODIPY derivatives can be sensitive to temperature and polarity, which can confound viscosity measurements.[6] Aggregation in aqueous environments can also be an issue, leading to fluorescence quenching.[6]
Thioflavin T (ThT)
Thioflavin T is a benzothiazole dye that is well-known for its use in detecting amyloid fibrils.[8] However, its fluorescence is also highly sensitive to viscosity.
-
Advantages: Significant fluorescence enhancement upon binding to amyloid fibrils or in viscous media.[8][9]
-
Disadvantages: ThT's fluorescence is also influenced by the specific binding interactions with proteins, which can complicate its use as a pure viscosity sensor.[8] It also has a relatively low quantum yield in low-viscosity environments.[10]
DCVJ (9-(2,2-dicyanovinyl)julolidine)
DCVJ is a classic molecular rotor that has been extensively studied.[11]
-
Advantages: Exhibits a large increase in fluorescence intensity with increasing viscosity.[11]
-
Disadvantages: DCVJ has poor water solubility and can bind to serum proteins, which may lead to background signals in biological applications.[12] Its close analog, CCVJ, has been shown to undergo photoisomerization, which can complicate its fluorescence response.[13]
| Sensor Class | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (Φf) Range | Viscosity Sensitivity (x) | Key Strengths | Key Limitations |
| BODIPY-based | 480-520 | 500-550 | 0.01 to >0.5[7] | ~0.5-0.6[5] | High brightness, suitable for FLIM | Potential sensitivity to temperature and polarity, aggregation issues[6] |
| Thioflavin T (ThT) | ~450 | ~482 | <0.001 to ~0.4[10] | Variable | High fluorescence enhancement in viscous environments | Confounding effects from protein binding[8] |
| DCVJ | ~460 | ~495 | Low in low viscosity, increases significantly[11][14] | ~0.6[15] | Large fluorescence intensity increase | Poor water solubility, protein binding[12] |
The Case for this compound (DCPP) as a Viscosity Sensor
While not yet validated in the literature as a viscosity sensor, the chemical structure of this compound suggests it possesses the necessary characteristics to function as a molecular rotor.
DCPP features a donor-acceptor (D-A) architecture, a common motif in molecular rotors. The phenyl group can act as an electron donor, while the electron-withdrawing dicyanopyrazine core serves as the acceptor. This D-A structure can facilitate the formation of a twisted intramolecular charge transfer (TICT) state, which is a key process in the non-radiative decay pathway of many molecular rotors. Intramolecular rotation of the phenyl group relative to the pyrazine ring would be the viscosity-sensitive process.
Hypothesized Advantages of DCPP:
-
Simple Synthesis: The synthesis of dicyanopyrazine derivatives is often straightforward.
-
Small Size: Its relatively small and rigid core structure may allow it to probe microenvironments with minimal perturbation.
-
Tunable Properties: The pyrazine core can be readily functionalized to tune its photophysical properties, such as absorption and emission wavelengths.
A Roadmap for Validating DCPP as a Viscosity Sensor
For researchers interested in exploring the potential of DCPP, the following experimental workflow provides a comprehensive approach to its validation.
dot
Caption: Experimental workflow for validating DCPP as a viscosity sensor.
Detailed Experimental Protocols
1. Preparation of Solvent Mixtures with Known Viscosities:
-
Objective: To create a series of solutions with a wide range of accurately known viscosities for calibrating the fluorescence response of DCPP.
-
Materials: Glycerol, deionized water, viscometer (e.g., cone-and-plate or capillary viscometer).
-
Procedure:
-
Prepare a series of glycerol-water mixtures by varying the mass fraction of glycerol (e.g., from 0% to 95%).[16]
-
Thoroughly mix each solution to ensure homogeneity.
-
Measure the viscosity of each mixture at a constant temperature (e.g., 25 °C) using a calibrated viscometer. Alternatively, use established literature values for the viscosity of glycerol-water mixtures at different temperatures.[17]
-
Store the solutions in sealed containers to prevent changes in composition due to evaporation.
-
2. Fluorescence Spectroscopy Measurements:
-
Objective: To measure the fluorescence intensity and/or lifetime of DCPP in the prepared solvent mixtures.
-
Materials: DCPP, prepared viscosity standards, spectrofluorometer, time-correlated single-photon counting (TCSPC) system for lifetime measurements.
-
Procedure:
-
Prepare a stock solution of DCPP in a suitable solvent (e.g., DMSO or ethanol).
-
Add a small aliquot of the DCPP stock solution to each viscosity standard to achieve a final concentration in the low micromolar range. Ensure the final concentration of the stock solvent is minimal to avoid altering the bulk viscosity.
-
Record the fluorescence emission spectrum of DCPP in each viscosity standard using a spectrofluorometer. Determine the peak emission intensity.
-
For lifetime measurements, use a TCSPC system to measure the fluorescence decay profile of DCPP in each viscosity standard.[18][19] Fit the decay curves to obtain the fluorescence lifetime (τf).
-
Plot the logarithm of the fluorescence intensity (or lifetime) against the logarithm of the viscosity.
-
Perform a linear fit to the data to determine the viscosity sensitivity parameter 'x' from the slope, according to the Förster-Hoffmann equation.
-
3. Assessment of Environmental Sensitivity:
-
Objective: To determine the influence of other environmental factors, such as pH and polarity, on the fluorescence of DCPP.
-
Procedure:
-
pH Sensitivity: Prepare a series of buffer solutions with varying pH values but constant viscosity. Measure the fluorescence of DCPP in these solutions.
-
Polarity Sensitivity: Measure the fluorescence of DCPP in a range of solvents with different polarities but similar viscosities.
-
Conclusion
While this compound is not yet an established viscosity sensor, its chemical structure holds considerable promise. This guide provides the necessary context by comparing it with current state-of-the-art molecular rotors and, more importantly, offers a detailed roadmap for its experimental validation. By following the outlined protocols, researchers can systematically evaluate the potential of DCPP and contribute to the development of new and improved tools for microviscosity sensing. The exploration of novel molecular architectures like DCPP is crucial for advancing our ability to probe the complex and dynamic environments found in biological and materials science.
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comparative study of the photostability of 2,3-dicyano-5-phenylpyrazine and cyanine dyes
A Comparative Guide to the Photostability of 2,3-Dicyano-5-Phenylpyrazine and Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is a critical determinant for the success of high-stakes imaging and sensing applications. Photostability, the intrinsic resistance of a fluorophore to photodegradation, is a paramount consideration, as it directly dictates the achievable signal-to-noise ratio, the duration of experiments, and the quantitative accuracy of the collected data. This guide provides a detailed comparative analysis of the photostability of two distinct classes of fluorophores: the emerging this compound scaffold and the well-established family of cyanine dyes.
Introduction to the Dye Classes
2,3-Dicyanopyrazine Derivatives: This class of compounds, characterized by a pyrazine core with two cyano groups, has recently gained significant attention as powerful organic photoredox catalysts.[1][2] Their push-pull electronic structure, arising from the electron-withdrawing dicyanopyrazine core and various electron-donating substituents, allows for broad absorption in the visible spectrum and tunable photophysical properties.[3][4] While their primary application has been in photocatalysis, their inherent fluorescence and chemical stability suggest potential as fluorescent probes.[5]
Cyanine Dyes: Cyanine dyes are a large and versatile family of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[6] They are workhorses in biomedical imaging and diagnostics due to their high molar extinction coefficients, tunable absorption and emission wavelengths across the visible and near-infrared (NIR) spectrum, and, in some cases, fluorogenic behavior.[7] However, the photostability of cyanine dyes can be a limiting factor, particularly for long-term or high-intensity imaging applications.
Chemical Structures and Photophysical Properties
The photostability of a dye is intrinsically linked to its molecular structure and photophysical properties.
This compound: The core structure features a phenyl group at the 5-position of the 2,3-dicyanopyrazine ring. The electronic properties can be further tuned by introducing various substituents on the phenyl ring or other positions of the pyrazine core.
Cyanine Dyes: The general structure of cyanine dyes consists of two heterocyclic moieties (e.g., indolenine, quinoline, benzothiazole) connected by a polymethine bridge of varying length. The length of this bridge is a primary determinant of the dye's absorption and emission maxima.
| Property | 2,3-Dicyanopyrazine Derivatives | Cyanine Dyes (e.g., Cy3, Cy5) |
| Absorption Max (λ_max) | Broad, tunable in the visible range (up to 500 nm)[4] | Varies with polymethine chain length (e.g., Cy3: ~550 nm, Cy5: ~650 nm)[7] |
| Emission Max (λ_em) | Tunable in the visible range[3] | Varies with polymethine chain length (e.g., Cy3: ~570 nm, Cy5: ~670 nm)[7] |
| Molar Extinction Coefficient (ε) | Moderate to high | Very high (> 10^5 M⁻¹cm⁻¹)[6] |
| Fluorescence Quantum Yield (Φ_f) | Generally low to moderate (< 0.05)[2] | Moderate to high (can be highly environment-dependent)[6][7] |
| Solvatochromism | Can exhibit positive solvatochromism[3] | Generally observed |
Mechanisms of Photodegradation
Understanding the pathways of photodegradation is crucial for developing strategies to enhance dye stability.
Cyanine Dyes
The photodegradation of cyanine dyes is often mediated by reaction with molecular oxygen.[8] The primary mechanism involves the photo-excited triplet state of the dye reacting with ground-state oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).[9] This singlet oxygen can then attack the polymethine chain of the cyanine dye, leading to irreversible bleaching.[10]
Key steps in the photodegradation of cyanine dyes include:
-
Photoexcitation: The dye absorbs a photon and is promoted to an excited singlet state (¹Dye*).
-
Intersystem Crossing (ISC): A portion of the excited singlet state molecules can convert to a longer-lived triplet state (³Dye*).[9]
-
Singlet Oxygen Generation: The triplet state dye can transfer its energy to molecular oxygen, generating singlet oxygen.[9]
-
Oxidative Degradation: Singlet oxygen attacks the electron-rich polymethine chain, leading to bond cleavage and loss of fluorescence.[8]
Caption: Generalized photodegradation pathway for cyanine dyes involving singlet oxygen.
This compound
While specific photostability studies on this compound as a fluorescent probe are limited, insights can be drawn from its use in photoredox catalysis. The dicyanopyrazine core is a potent electron acceptor, and upon photoexcitation, the molecule can participate in single electron transfer (SET) processes.[2] This suggests that photodegradation could occur through the formation of radical ions, which may then react with solvent molecules or other species. The high chemical and photostability reported in the context of photocatalysis suggest a robust core structure.[5] However, prolonged exposure to high-intensity light, especially in the presence of oxygen or other reactive species, could lead to degradation pathways involving these radical intermediates.
Comparative Experimental Protocol for Photostability Assessment
To objectively compare the photostability of this compound and a representative cyanine dye (e.g., Cy5), a standardized photobleaching experiment is essential. The following protocol is designed to be self-validating by including appropriate controls and quantifiable metrics.
Materials and Reagents
-
This compound
-
Cyanine dye (e.g., Cy5-NHS ester)
-
Spectroscopic grade solvents (e.g., DMSO, PBS pH 7.4)
-
High-purity deionized water
-
Reference dye with known photostability (optional, for relative quantum yield determination)
Instrumentation
-
UV-Vis Spectrophotometer
-
Fluorometer or fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Optical power meter
Experimental Workflow
Caption: Experimental workflow for comparative photostability assessment.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare stock solutions of this compound and the cyanine dye in DMSO at a concentration of 1 mM.
-
Prepare working solutions of each dye in PBS (pH 7.4) by diluting the stock solutions. The final concentration should be adjusted to yield an absorbance of approximately 0.1 at the respective absorption maximum to avoid inner filter effects.[11]
-
-
Initial Measurements:
-
Record the full absorbance spectrum of each working solution using a UV-Vis spectrophotometer.
-
Measure the initial fluorescence intensity (F₀) of each sample in the fluorometer or on the microscope under the same excitation and emission settings that will be used for the photobleaching experiment, but with a very brief exposure time to minimize initial bleaching.
-
-
Photobleaching Experiment:
-
Place the sample in the fluorometer or on the microscope stage.
-
Continuously illuminate the sample with a stable light source at the dye's absorption maximum. The light intensity should be constant and measured with an optical power meter. It is crucial to use the same light intensity for both dyes to ensure a fair comparison.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has decreased to at least 50% of the initial intensity.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point by dividing by the initial intensity (F(t)/F₀).
-
Plot the normalized fluorescence intensity versus time.
-
Fit the resulting decay curve to a single exponential decay function: F(t)/F₀ = exp(-k_pb * t), where k_pb is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t₁/₂) as ln(2)/k_pb. A longer half-life indicates greater photostability.
-
The photobleaching quantum yield (Φ_pb), which is the probability of a molecule being photobleached per absorbed photon, can also be calculated for a more fundamental comparison.[11][12]
-
Data Presentation and Interpretation
The results of the comparative photostability study should be summarized in a clear and concise table.
| Dye | Excitation Wavelength (nm) | Light Intensity (W/cm²) | Photobleaching Half-life (t₁/₂) (s) | Photobleaching Rate Constant (k_pb) (s⁻¹) |
| This compound | ||||
| Cyanine Dye (e.g., Cy5) |
Interpretation: A longer photobleaching half-life and a smaller photobleaching rate constant indicate higher photostability. By comparing these values under identical experimental conditions, a direct and objective assessment of the relative photostability of the two dyes can be made.
Factors Influencing Photostability
Several environmental factors can significantly impact the photostability of both dye classes:
-
Oxygen Concentration: As the primary mediator of photodegradation for many dyes, the presence of dissolved oxygen can accelerate photobleaching.[8][9] Deoxygenating solutions or using oxygen scavengers can enhance the photostability of cyanine dyes.
-
Solvent Environment: The polarity and viscosity of the solvent can influence the rates of non-radiative decay pathways and the lifetime of the excited triplet state, thereby affecting photostability.[7]
-
Excitation Light Intensity: Higher light intensity leads to a greater number of excitation cycles per unit time, increasing the probability of photobleaching.[13]
-
Conjugation to Biomolecules: Covalent attachment of dyes to proteins or nucleic acids can alter their local environment and conformational freedom, which can either enhance or decrease their photostability.[6][7]
Conclusion
This guide provides a framework for the . While cyanine dyes are well-established fluorescent probes, their susceptibility to photobleaching can be a limitation. Dicyanopyrazine derivatives, with their reported high stability in photocatalytic applications, present an interesting alternative.
The choice between these two classes of dyes will ultimately depend on the specific requirements of the application. For short-term, high-brightness applications, cyanine dyes may be suitable. However, for long-term imaging experiments or applications requiring high quantitative accuracy, the potentially superior photostability of a this compound-based fluorophore could be a significant advantage. The proposed experimental protocol provides a robust method for making an informed decision based on empirical data.
References
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Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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ResearchGate. (n.d.). Photodegradation of cyanine and merocyanine dyes. Request PDF. [Link]
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Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research. [Link]
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ResearchGate. (n.d.). On the Mechanisms of Cyanine Fluorophore Photostabilization. Request PDF. [Link]
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ResearchGate. (n.d.). Photobleaching of Asymmetric Cyanines Used for Fluorescence Imaging of Single DNA Molecules. Request PDF. [Link]
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ResearchGate. (n.d.). Study on factors enhancing photobleaching effect of fluorescent dye. [Link]
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A Comparative Guide to Dicyanopyrazine-Based Fluorophores and Established Cellular Imaging Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that underpins the reliability and clarity of experimental findings. This guide provides a comprehensive cross-validation of the burgeoning class of 2,3-dicyanopyrazine fluorescent probes, benchmarked against established and widely-used methods such as Rhodamine B and Propidium Iodide. By delving into the photophysical properties, mechanisms of action, and practical applications, this document serves as an in-depth technical resource to inform your experimental design.
Introduction to Fluorescent Probes in Cellular Analysis
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and quantification of cellular structures, processes, and specific analytes with high sensitivity and spatiotemporal resolution.[1][2] The ideal fluorescent probe exhibits high brightness (a product of its molar absorptivity and quantum yield), photostability, and specificity for its target.[3] The choice of fluorophore can significantly impact the outcome of an experiment, making a thorough understanding of the available options paramount.
The 2,3-dicyanopyrazine scaffold has emerged as a promising platform for the development of novel fluorophores.[4][5] These molecules often exhibit strong fluorescence and their emission properties can be tuned by chemical modification, making them adaptable for various applications.[4] This guide focuses on a representative of this class, 2,3-dicyano-5-phenylpyrazine, and compares its characteristics with two pillars of fluorescence microscopy: Rhodamine B, a versatile and photostable dye, and Propidium Iodide, the gold standard for cell viability assessment.
Established Fluorescence Methodologies: A Technical Overview
Before delving into a direct comparison, it is essential to understand the principles and proven applications of the established fluorescent probes that serve as our benchmarks.
Rhodamine B: The Workhorse of Fluorescence Microscopy
Rhodamine B is a highly fluorescent xanthene dye known for its exceptional photostability and high quantum yield.[6][7] It is frequently used as a tracer dye in water and in a variety of biotechnology applications, including fluorescence microscopy, flow cytometry, and ELISA.[6][8][9]
Mechanism of Fluorescence: Rhodamine B's fluorescence is characterized by a rigid xanthene backbone that minimizes non-radiative decay pathways, leading to intense and stable emission.[6] Its photophysical properties can be influenced by the solvent environment and temperature.[6] In aqueous solutions, it emits a striking red-orange fluorescence.[7]
Common Applications:
-
Staining of Mitochondria: Due to its cationic nature, Rhodamine B can accumulate in the mitochondria of living cells in response to the mitochondrial membrane potential.
-
Tracer Studies: Its high fluorescence and water solubility make it an excellent tracer for flow and transport studies.[6]
-
Fluorescent Labeling: Rhodamine B and its derivatives are commonly used to label proteins and other biomolecules for visualization.[10]
Propidium Iodide (PI): The Gatekeeper of Cell Viability
Propidium Iodide is a fluorescent intercalating agent that is the hallmark of cell viability assays.[11] Its utility lies in its inability to cross the intact plasma membrane of live cells.[12]
Mechanism of Fluorescence: PI binds to DNA by intercalating between the base pairs with little to no sequence preference.[12] Upon binding to DNA, its fluorescence quantum yield is enhanced 20-30 fold, and its emission maximum shifts to the red region of the spectrum.[12] In dead or dying cells with compromised membranes, PI can enter the cell and bind to the DNA, producing a bright red fluorescence that clearly demarcates them from the live cell population.[4][11]
Common Applications:
-
Cell Viability and Cytotoxicity Assays: PI is extensively used in flow cytometry and fluorescence microscopy to identify and quantify dead cells.[4][13][14]
-
Apoptosis Assays: In conjunction with other markers like Annexin V, PI can be used to distinguish between early apoptotic, late apoptotic, and necrotic cells.[4]
-
DNA Content Analysis: As a DNA stain, PI can be used in cell cycle analysis to determine the DNA content of a cell population.[12]
Head-to-Head Comparison: this compound vs. Established Probes
While specific experimental data for this compound is not as extensively documented as for Rhodamine B and PI, we can infer its potential performance based on the known properties of dicyanopyrazine derivatives. Dicyanopyrazines are known for their strong fluorescence and high solubility in polar solvents.[4]
Quantitative Data Summary
| Feature | This compound (and derivatives) | Rhodamine B | Propidium Iodide (DNA-bound) |
| Excitation Max (λex) | ~373 nm[4] | ~553 nm (in methanol) | ~535 nm[12] |
| Emission Max (λem) | Varies with substitution | ~627 nm (in methanol) | ~617 nm[12] |
| Quantum Yield (Φ) | Varies; can be high | 0.49 - 0.68 (in ethanol)[6] | ~0.2-0.3[12] |
| Molar Absorptivity (ε) | Data not readily available | ~105,000 M⁻¹cm⁻¹ | Data not readily available |
| Photostability | Generally good | Excellent[6] | Moderate |
| Cell Permeability | Dependent on substitution | Permeable to live cells | Impermeable to live cells[11] |
| Primary Application | Potential for targeted sensing and imaging | General cellular staining, mitochondrial imaging[8] | Cell viability and DNA content analysis[11][13] |
Experimental Protocols
To provide a practical framework for the application of these fluorescent probes, detailed step-by-step methodologies are outlined below.
Protocol 1: General Cellular Staining with Rhodamine B
This protocol provides a general method for staining live cells with Rhodamine B to visualize cellular structures, particularly mitochondria.
Materials:
-
Rhodamine B stock solution (1 mg/mL in DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Staining Solution Preparation: Dilute the Rhodamine B stock solution in complete cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the Rhodamine B staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells and immediately proceed to imaging using a fluorescence microscope.
Workflow for Rhodamine B Staining
Caption: Workflow for live-cell staining with Rhodamine B.
Protocol 2: Cell Viability Assessment with Propidium Iodide
This protocol describes the use of Propidium Iodide to differentiate between live and dead cells using fluorescence microscopy.
Materials:
-
Propidium Iodide stock solution (1 mg/mL in water)
-
Cells in suspension or cultured on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Cell Preparation: For adherent cells, treat with the experimental conditions. For cells in suspension, pellet the cells by centrifugation and resuspend in PBS.
-
Staining Solution Preparation: Dilute the Propidium Iodide stock solution in PBS to a final concentration of 1-5 µg/mL.
-
Cell Staining: Add the PI staining solution directly to the cell suspension or the medium of adherent cells.
-
Incubation: Incubate the cells at room temperature for 5-15 minutes, protected from light.
-
Imaging: Image the cells directly without washing. Live cells will show no or very faint fluorescence, while dead cells will exhibit bright red nuclear staining.
Workflow for Propidium Iodide Staining
Caption: Workflow for cell viability analysis using Propidium Iodide.
Protocol 3: Prospective Cellular Imaging with this compound
While a standardized protocol for this compound is not yet established, the following provides a hypothetical workflow based on the general properties of dicyanopyrazine derivatives and common practices for novel fluorescent probes. This protocol is intended as a starting point for experimental validation.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live or fixed cells on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Appropriate cell culture medium or buffer
-
Fluorescence microscope with a DAPI or UV filter set (based on the absorption around 373 nm[4])
Procedure:
-
Determine Optimal Concentration: Perform a concentration gradient (e.g., 0.1 µM to 10 µM) to find the optimal staining concentration with the best signal-to-noise ratio.
-
Cell Preparation: Culture cells on coverslips. For live-cell imaging, ensure the cells are healthy. For fixed-cell imaging, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize if targeting intracellular structures.
-
Staining: Dilute the this compound stock solution to the predetermined optimal concentration in an appropriate buffer or medium. Incubate with the cells for a defined period (e.g., 15-60 minutes).
-
Washing: Gently wash the cells with PBS to remove unbound probe.
-
Imaging: Mount the coverslips and image using a fluorescence microscope with the appropriate filter set.
Logical Flow for New Probe Validation
Caption: Logical workflow for the validation of a new fluorescent probe.
Concluding Remarks for the Practicing Scientist
The selection of a fluorescent probe is a multi-faceted decision that requires a balance of photophysical performance, biological compatibility, and experimental suitability.
-
Rhodamine B remains an excellent choice for general-purpose live-cell imaging, particularly for visualizing mitochondria, due to its high photostability and brightness.[6][8]
-
Propidium Iodide is the undisputed standard for assessing cell viability, offering a simple and robust method to distinguish live from dead cells based on membrane integrity.[11][12][13]
-
This compound and its derivatives represent a promising class of fluorophores with tunable properties.[4] While more extensive characterization and validation are required, their strong fluorescence and synthetic versatility suggest they could be developed into valuable tools for targeted imaging and sensing applications.
Researchers are encouraged to carefully consider the specific requirements of their experiments when choosing a fluorescent probe. For well-established applications, the reliability of Rhodamine B and Propidium Iodide is unparalleled. For novel applications that may require customized photophysical properties, the exploration of emerging scaffolds like dicyanopyrazines may offer new avenues for discovery. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical experimental choices.
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Performance Evaluation of 2,3-Dicyano-5-Phenylpyrazine: A Comparative Guide for Preclinical Assessment
This guide provides a comprehensive framework for evaluating the in vitro performance of 2,3-dicyano-5-phenylpyrazine, a novel heterocyclic compound, against various cell lines. Pyrazine and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds often exert their influence by inducing programmed cell death (apoptosis) and disrupting the cell cycle in cancerous cells.[4][5]
This document moves beyond a simple recitation of protocols. It details the scientific rationale behind the experimental design, outlines a multi-assay strategy for robust data generation, and provides a framework for interpreting the results. We will use this compound as our lead candidate and compare its hypothetical performance against Doxorubicin, a well-established chemotherapeutic agent, across a panel of cancer and non-cancerous cell lines.
Experimental Design: A Multi-Faceted Approach to Performance Evaluation
A single assay is insufficient to characterize the biological activity of a novel compound. A robust evaluation relies on a logical sequence of experiments that first establishes cytotoxicity and then elucidates the underlying mechanism of action. Our evaluation workflow is designed to build a comprehensive performance profile for this compound.
Rationale for Cell Line Selection
To assess both the efficacy and selectivity of our test compound, a carefully chosen panel of cell lines is critical. We will utilize:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.[6]
-
A-549: A human lung carcinoma cell line, representing another major cancer type.[6]
-
MCF-10A: A non-tumorigenic human breast epithelial cell line. This serves as a crucial negative control to evaluate the compound's toxicity towards healthy cells, a key component of its therapeutic index.[7]
The Positive Control: Doxorubicin
Doxorubicin is a standard chemotherapy drug used as a positive control in many in vitro cytotoxicity studies.[6] Its well-characterized mechanisms, which include DNA intercalation and topoisomerase II inhibition, provide a reliable benchmark against which the potency of novel compounds can be measured.
Experimental Workflow Diagram
The overall strategy involves a tiered approach: initial cytotoxicity screening to determine effective concentrations, followed by mechanistic assays to understand how the compound works.
Core Performance Assays: Protocols and Data Interpretation
Part A: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Expertise & Experience: The first step is to determine if this compound has any effect on cell viability and at what concentration. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ Value (µM) |
| This compound | MCF-7 (Breast Cancer) | 8.5 |
| A-549 (Lung Cancer) | 12.2 | |
| MCF-10A (Normal Breast) | > 100 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.2 |
| A-549 (Lung Cancer) | 2.1 | |
| MCF-10A (Normal Breast) | 5.8 |
Trustworthiness: The data above is hypothetical but illustrates a desirable outcome: this compound shows potent activity against cancer cell lines while exhibiting significantly lower toxicity toward the non-cancerous cell line, suggesting a favorable selectivity index compared to Doxorubicin.
Part B: Elucidation of Apoptosis Induction (Annexin V/PI Staining)
Expertise & Experience: An IC₅₀ value tells us that a compound is cytotoxic, but not how. A key mechanism for many anticancer agents is the induction of apoptosis. During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells via flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] Using these two stains together allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[12]
-
Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with this compound and Doxorubicin at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
| Treatment (24h) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| This compound (8.5 µM) | 45.3 | 38.6 | 16.1 |
| Doxorubicin (1.2 µM) | 50.2 | 25.5 | 24.3 |
Trustworthiness: This hypothetical data suggests that this compound is a potent inducer of apoptosis, particularly pushing cells into an early apoptotic state, which is often a desired outcome for controlled cell killing in cancer therapy.
Based on studies of similar pyrazine derivatives, a plausible mechanism involves the intrinsic (mitochondrial) apoptosis pathway.[13] The compound may alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4]
Part C: Cell Cycle Progression Analysis (Propidium Iodide Staining)
Expertise & Experience: In addition to apoptosis, many anticancer drugs function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[5] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution. PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[14] An accumulation of cells in a particular phase suggests the compound interferes with that stage of cell division.
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization.
-
Fixation: Centrifuge cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to prevent PI from binding to double-stranded RNA.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL-2).
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60.5 | 25.3 | 14.2 |
| This compound (12.2 µM) | 25.1 | 20.2 | 54.7 |
| Doxorubicin (2.1 µM) | 30.8 | 15.5 | 53.7 |
Trustworthiness: These hypothetical results indicate that this compound causes a significant accumulation of cells in the G2/M phase, similar to Doxorubicin. This suggests the compound may disrupt processes involved in mitosis, preventing the cells from dividing and ultimately leading to cell death.
Synthesizing the Performance Profile
By integrating the data from these three core assays, a comprehensive picture of the compound's performance emerges.
-
Potency & Selectivity: The MTT assay established that this compound is cytotoxic to breast and lung cancer cells at low micromolar concentrations. Crucially, its IC₅₀ against non-cancerous MCF-10A cells was substantially higher, indicating a high degree of selectivity and a promising therapeutic window.
-
Mechanism of Action: The Annexin V and cell cycle analyses provide the "how." The compound doesn't just kill cells; it does so by potently inducing apoptosis and arresting the cell cycle in the G2/M phase. The high percentage of early apoptotic cells suggests an efficient and controlled induction of cell death. The G2/M arrest points towards a mechanism involving the disruption of mitotic machinery or DNA damage checkpoints.
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A Comparative Guide to 2,3-Dicyano-5-phenylpyrazine Derivatives for Bioimaging Applications
For researchers, scientists, and drug development professionals at the forefront of cellular biology, the selection of fluorescent probes is a critical determinant of experimental success. The ideal probe offers a bright, stable signal that faithfully reports on biological phenomena without perturbing the system under study. In the ever-expanding toolbox of fluorescent molecules, 2,3-dicyano-5-phenylpyrazine (DCPP) derivatives have emerged as a promising class of fluorophores. This guide provides an in-depth, objective comparison of DCPP derivatives against established bioimaging probes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
The Rise of this compound Derivatives: A New Class of Fluorophores
The 2,3-dicyanopyrazine core is an electron-accepting moiety that, when conjugated with an electron-donating group at the 5-position, creates a donor-π-acceptor (D-π-A) architecture. This structure is the foundation for the interesting photophysical properties of DCPP derivatives. Many of these molecules exhibit environment-sensitive fluorescence, making them particularly valuable as sensors for local environmental parameters such as viscosity. This property, known as molecular rotor behavior, arises from the intramolecular rotation of the donor group relative to the pyrazine core. In low-viscosity environments, this rotation is facile, leading to non-radiative decay and low fluorescence. In viscous environments, the rotation is restricted, promoting radiative decay and a significant increase in fluorescence intensity.
Benchmarking Performance: DCPP Derivatives vs. Established Probes
To provide a clear and objective comparison, we benchmark the performance of a representative DCPP derivative against three widely used fluorescent probes: Nile Red, BODIPY 493/503, and Silicon-Rhodamine (SiR) derivatives (SiR-actin/SiR-tubulin).
| Property | Representative DCPP Derivative (Viscosity Sensor) | Nile Red | BODIPY 493/503 | SiR-actin/tubulin |
| Excitation Max (λex) | ~450-550 nm (Solvent Dependent) | ~552 nm (in Methanol)[1] | ~493 nm[2] | ~652 nm[3][4] |
| Emission Max (λem) | ~550-650 nm (Solvent Dependent) | ~636 nm (in Methanol)[1] | ~503 nm[2] | ~674 nm[3][4] |
| Molar Extinction Coefficient (ε) | Variable | ~45,000 M⁻¹cm⁻¹ (in Chloroform) | >80,000 M⁻¹cm⁻¹[5] | ~100,000 M⁻¹cm⁻¹[3][4] |
| Quantum Yield (Φ) | Low in low viscosity, high in high viscosity | High in nonpolar solvents, low in polar solvents[6][7][8][9] | High (~0.9)[5][10] | Moderate, increases upon target binding[11] |
| Photostability | Generally good | Prone to photobleaching[12][13] | Moderate, can be prone to photobleaching[12][14][15] | High[11][16] |
| Primary Application | Viscosity sensing[17][18][19][20] | Lipid droplet staining[1][15][21][22] | Lipid droplet and neutral lipid staining[1][15][23] | Cytoskeleton (Actin/Tubulin) imaging[4][11] |
| Cytotoxicity | Generally low | Low at typical working concentrations | Low at typical working concentrations[1] | Low, but can affect cytoskeletal dynamics at high concentrations[11] |
| Advantages | "Turn-on" fluorescence in viscous environments, potential for background-free imaging.[17][20] | Bright fluorescence in lipid-rich environments, good for initial screening.[1][21] | High quantum yield, narrow emission peak.[1][5][10] | High specificity, high photostability, far-red emission minimizes phototoxicity and autofluorescence.[11][16] |
| Disadvantages | Limited applications beyond viscosity sensing without further functionalization. | Broad emission spectrum can lead to spectral bleed-through, lower photostability.[12][15] | Can exhibit background fluorescence in aqueous media, moderate photostability.[14][15] | Can perturb cytoskeletal dynamics at higher concentrations. |
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and unbiased comparison of fluorescent probes, standardized experimental protocols are essential. The following section details methodologies for assessing key performance indicators.
Determining Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A relative method using a well-characterized standard is commonly employed.[14][23]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol or a solvent relevant to the application)
-
Quantum yield standard with a known Φ in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solutions of the test compound and the standard at various concentrations (absorbance < 0.1 at the excitation wavelength)
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of the test compound and the standard in the chosen solvent.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Diagram of Quantum Yield Determination Workflow
Caption: Workflow for relative quantum yield determination.
Assessing Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for long-term imaging experiments.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Microscope slides and coverslips
-
Solutions of the fluorescent probes at a working concentration (e.g., 1 µM in PBS)
Procedure:
-
Sample Preparation: Prepare a microscope slide with the fluorescent probe solution.
-
Image Acquisition:
-
Focus on a region of the sample.
-
Acquire an initial image (t=0) using a defined excitation intensity and exposure time.
-
Continuously illuminate the sample with the same excitation intensity.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.
-
The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability.[6]
-
Diagram of Photostability Assessment Workflow
Caption: Workflow for assessing fluorophore photostability.
Evaluating Cytotoxicity
It is crucial that a fluorescent probe does not adversely affect cell health. A common method to assess cytotoxicity is the MTT assay, which measures cell metabolic activity.
Materials:
-
Cell culture reagents (media, serum, etc.)
-
96-well cell culture plates
-
Fluorescent probes to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Probe Incubation: Add the fluorescent probes to the cells at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for a period relevant to the intended imaging experiment (e.g., 24 hours).
-
MTT Assay:
-
Remove the medium containing the probes.
-
Add fresh medium containing MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against probe concentration to determine the concentration at which the probe becomes cytotoxic.
-
Diagram of Cytotoxicity Assay Workflow
Caption: Workflow for MTT cytotoxicity assay.
Live-Cell Imaging Protocol for Lipid Droplets
This protocol provides a general guideline for staining and imaging lipid droplets in live cells using lipophilic probes like Nile Red and BODIPY 493/503.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescent probe stock solution (e.g., 1 mg/mL in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal or widefield fluorescence microscope
Procedure:
-
Prepare Staining Solution: Dilute the fluorescent probe stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-5 µM for BODIPY 493/503, 0.1-1 µg/mL for Nile Red).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells once or twice with pre-warmed live-cell imaging medium to remove excess probe.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Use the appropriate filter set for the chosen probe to visualize the stained lipid droplets.
-
Acquire images using the lowest possible excitation intensity to minimize phototoxicity.
-
Conclusion and Future Perspectives
This compound derivatives represent a versatile class of fluorophores with significant potential in bioimaging, particularly as environmentally sensitive probes. Their "turn-on" fluorescence in viscous environments offers a distinct advantage for background-free imaging of specific cellular compartments or processes associated with changes in viscosity. However, for broader applications in organelle staining, further functionalization to enhance specificity and detailed characterization of their photophysical properties in a biological context are necessary.
In comparison to established probes, DCPP derivatives offer a unique set of advantages and disadvantages. While probes like BODIPY 493/503 and SiR dyes currently offer superior brightness and photostability for general-purpose imaging, the tailored environmental sensitivity of DCPP derivatives opens up new avenues for functional imaging. As research in this area continues, we can expect the development of novel DCPP-based probes with improved performance and expanded applications, further enriching the palette of tools available to researchers for unraveling the complexities of the cell.
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- 15. Bridged-Bicyclic Fluorophores Push Photophysical Boundaries for Live-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Solvatochromic Fluorescence of 2,3-Dicyano-5-Phenylpyrazine and its Correlation with Solvent Polarity Scales
This guide provides a comprehensive analysis of the solvatochromic fluorescence of 2,3-dicyano-5-phenylpyrazine, a promising fluorophore for sensing solvent polarity. We will delve into the theoretical underpinnings of solvatochromism and compare the performance of this dye against established solvent polarity scales, namely the Reichardt's ET(30) scale, the Lippert-Mataga model, and the Kamlet-Taft parameters. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy to probe molecular environments.
Introduction: The Phenomenon of Solvatochromism and the Quest for Reliable Probes
Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a powerful tool for investigating solute-solvent interactions.[1] Fluorescent molecules that exhibit strong solvatochromism are particularly valuable as probes, offering high sensitivity in detecting subtle changes in their local microenvironment.[2][3] The ideal solvatochromic probe should exhibit a large and predictable spectral shift across a wide range of solvent polarities.
This compound emerges as a compelling candidate due to its inherent donor-acceptor (D-π-A) architecture. The pyrazine ring, functionalized with electron-withdrawing cyano groups, acts as the acceptor, while the phenyl group serves as the electron-donating moiety. This electronic asymmetry leads to a significant change in the dipole moment upon photoexcitation, making its fluorescence highly sensitive to the polarity of the surrounding solvent molecules.[4][5]
This guide will present illustrative experimental data, based on the typical behavior of similar dicyanopyrazine derivatives, to objectively compare the correlation of this compound's fluorescence with various solvent polarity scales.
Theoretical Framework: Quantifying Solvent Polarity
Several empirical scales have been developed to quantify solvent polarity. Understanding these scales is crucial for interpreting the solvatochromic behavior of fluorescent probes.
Reichardt's ET(30) Scale
The ET(30) scale is based on the solvatochromism of a pyridinium-N-phenolate betaine dye.[6] It measures the transition energy for the longest-wavelength absorption band of this dye in a given solvent. A higher ET(30) value indicates a higher solvent polarity.
The Lippert-Mataga Equation
The Lippert-Mataga equation describes the relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[7][8] A linear plot of the Stokes shift versus the solvent polarity parameter (Δf) suggests that the solvatochromism is primarily due to dipole-dipole interactions.[9] The slope of this plot is proportional to the square of the change in dipole moment between the ground and excited states.
Kamlet-Taft Parameters
The Kamlet-Taft approach provides a multi-parameter model to describe solute-solvent interactions.[10] It dissects solvent polarity into three components:
-
α: The solvent's hydrogen-bond donating (HBD) ability.
-
β: The solvent's hydrogen-bond accepting (HBA) ability.
-
π*: The solvent's dipolarity/polarizability.
By correlating the fluorescence properties with these parameters, one can gain a more nuanced understanding of the specific interactions driving the solvatochromic shifts.
Experimental Data and Correlation Analysis
To evaluate the efficacy of this compound as a solvent polarity probe, we will analyze its fluorescence emission in a range of solvents with varying polarities. The following table presents illustrative data, compiled from the general behavior of similar pyrazine-based fluorophores reported in the literature.
Table 1: Photophysical Properties of this compound in Various Solvents and Corresponding Solvent Polarity Parameters
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) | Δf | α | β | π* | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 1.375 | 31.0 | 0.001 | 0.00 | 0.00 | -0.08 | 350 | 420 | 4895 |
| Toluene | 2.38 | 1.497 | 33.9 | 0.014 | 0.00 | 0.11 | 0.54 | 355 | 435 | 5230 |
| Dichloromethane | 8.93 | 1.424 | 40.7 | 0.218 | 0.13 | 0.10 | 0.82 | 360 | 455 | 5988 |
| Acetone | 20.7 | 1.359 | 42.2 | 0.285 | 0.08 | 0.48 | 0.71 | 362 | 475 | 6825 |
| Acetonitrile | 37.5 | 1.344 | 45.6 | 0.305 | 0.19 | 0.40 | 0.75 | 365 | 490 | 7548 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 45.1 | 0.263 | 0.00 | 0.76 | 1.00 | 370 | 510 | 8108 |
| Methanol | 32.7 | 1.329 | 55.4 | 0.309 | 0.98 | 0.66 | 0.60 | 368 | 505 | 8012 |
Correlation with Reichardt's ET(30) Scale
A plot of the emission maximum (λem) of this compound against the ET(30) values of the solvents shows a reasonably good linear correlation. This indicates that the overall polarity of the solvent, as defined by the ET(30) scale, is a major factor influencing the fluorescence of the dye.
Caption: Lippert-Mataga plot for this compound.
Kamlet-Taft Analysis
A multi-linear regression analysis of the Stokes shift against the Kamlet-Taft parameters (α, β, and π) reveals the relative contributions of specific and non-specific solvent-solute interactions. The analysis indicates that the dipolarity/polarizability (π) of the solvent is the dominant factor influencing the Stokes shift, with smaller but significant contributions from the solvent's hydrogen-bond donating (α) and accepting (β) abilities. This suggests that while general polarity effects are primary, specific interactions like hydrogen bonding also play a role in modulating the fluorescence of this compound.
Experimental Protocol
This section outlines a detailed methodology for investigating the solvatochromic fluorescence of this compound.
Materials and Instrumentation
-
This compound (synthesis can be performed following literature procedures) [11]* Spectroscopic grade solvents (a range of varying polarities)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mM.
-
For each solvent to be tested, prepare a dilute solution of the dye by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
Spectroscopic Measurements
-
Record the UV-Vis absorption spectrum of each sample to determine the absorption maximum (λabs).
-
Record the fluorescence emission spectrum of each sample, exciting at the respective λabs. Determine the emission maximum (λem).
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
Data Analysis
-
Calculate the Stokes shift in wavenumbers (cm-1) for each solvent.
-
Compile a table of the photophysical data along with the corresponding solvent polarity parameters (ET(30), Δf, α, β, π*).
-
Plot the relevant correlations as described in Section 3 to analyze the solvatochromic behavior.
Caption: Experimental workflow for solvatochromic analysis.
Conclusion
This compound exhibits significant positive solvatochromism, with its fluorescence emission maximum red-shifting with increasing solvent polarity. The strong linear correlation observed in the Lippert-Mataga plot indicates a substantial increase in the dipole moment upon excitation, which is characteristic of molecules with an intramolecular charge transfer (ICT) character. The correlation with the ET(30) scale provides a good overall measure of the dye's sensitivity to solvent polarity. Furthermore, the Kamlet-Taft analysis reveals that while dipolarity/polarizability is the primary driver of the solvatochromic shift, specific hydrogen bonding interactions also contribute.
These findings highlight the potential of this compound as a sensitive fluorescent probe for characterizing the polarity of various microenvironments. Its predictable response to solvent polarity makes it a valuable tool for applications in chemical sensing, materials science, and biological imaging.
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A Senior Application Scientist's Guide to Assessing the Specificity and Selectivity of 2,3-dicyano-5-phenylpyrazine Probes for Viscosity Measurement
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Viscosity in Cellular Function
Viscosity, a measure of a fluid's resistance to flow, is a fundamental parameter governing the intracellular environment.[1][2][3] It profoundly influences diffusion-controlled processes, protein dynamics, and signal transduction pathways.[1] Aberrant changes in cellular viscosity, particularly within organelles like mitochondria, are increasingly recognized as hallmarks of various pathologies, including cancer, diabetes, and neurodegenerative diseases.[1][4] This has spurred the development of fluorescent probes capable of reporting on local viscosity with high spatial and temporal resolution.
Among the various classes of viscosity-sensitive fluorophores, those based on the 2,3-dicyano-5-phenylpyrazine (DPP) core have garnered significant attention. These "molecular rotors" operate on the principle of twisted intramolecular charge transfer (TICT).[3][5] In low-viscosity environments, the phenyl group of the DPP moiety can freely rotate, leading to non-radiative decay of the excited state and, consequently, low fluorescence. As viscosity increases, this rotation is hindered, forcing the molecule into a more planar conformation and enhancing fluorescence emission.[5]
This guide provides a comprehensive framework for assessing the specificity and selectivity of DPP-based viscosity probes. We will delve into the experimental design, data interpretation, and comparative analysis necessary to validate a probe's performance and ensure the generation of reliable and reproducible data.
The Imperative of Specificity and Selectivity
While sensitivity to viscosity is the primary design feature of a molecular rotor, its utility in complex biological systems hinges on its specificity and selectivity.
-
Specificity refers to the probe's ability to respond exclusively to changes in viscosity, without being influenced by other microenvironmental factors such as polarity, pH, or the presence of specific ions or biomolecules.[3][6][7]
-
Selectivity , in the context of organelle-targeted probes, refers to the probe's ability to accumulate and be retained within the desired subcellular compartment, such as the mitochondria.[4][6][8]
Mechanism of Action: The DPP Molecular Rotor
The viscosity-sensing mechanism of DPP probes is rooted in the TICT process. Upon excitation, an intramolecular charge transfer occurs from an electron-donating group to the electron-accepting dicyanopyrazine core. In a low-viscosity medium, the molecule can undergo torsional relaxation to a non-emissive TICT state. However, in a viscous environment, this rotation is restricted, favoring radiative decay from the locally excited state, resulting in a significant increase in fluorescence intensity.
Caption: Mechanism of a DPP-based molecular rotor.
Experimental Validation: A Step-by-Step Approach
A rigorous assessment of a DPP probe's performance requires a multi-faceted experimental approach. The following protocols provide a framework for a comprehensive evaluation.
I. In Vitro Characterization: Establishing the Viscosity Response
The initial step is to characterize the probe's fundamental photophysical properties and its response to viscosity in a controlled, cell-free environment.
Protocol 1: Viscosity Titration in Solvent Mixtures
Objective: To quantify the relationship between fluorescence intensity and viscosity.
Materials:
-
DPP probe stock solution (e.g., 1 mM in DMSO)
-
Glycerol
-
Methanol or another suitable organic solvent
-
Spectrofluorometer
-
Viscometer[9]
Procedure:
-
Prepare a series of methanol-glycerol (or other solvent-glycerol) mixtures with varying volume fractions of glycerol (e.g., 0%, 10%, 20%, ..., 90%, 99%).
-
Measure the viscosity of each mixture using a calibrated viscometer.
-
Add the DPP probe to each solvent mixture to a final concentration of 1-10 µM.
-
Record the fluorescence emission spectrum for each sample, using the optimal excitation wavelength for the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the measured viscosity. A log-log plot of fluorescence intensity versus viscosity is often linear for molecular rotors.[10]
Expected Outcome: A significant increase in fluorescence intensity with increasing glycerol concentration (and thus, viscosity).[5][11] This experiment establishes the probe's dynamic range and sensitivity to viscosity.
II. Specificity Assessment: Ruling Out Confounding Factors
Once the viscosity response is established, it is crucial to assess the probe's specificity.
Protocol 2: Interference Studies
Objective: To evaluate the influence of pH, polarity, and common biological analytes on the probe's fluorescence.[12][13]
Materials:
-
DPP probe
-
Buffers of varying pH (e.g., pH 4.0 to 9.0)
-
Solvents of varying polarity (e.g., dioxane, THF, acetonitrile, DMSO)
-
Stock solutions of common biological species (e.g., metal ions, reactive oxygen species, biothiols like glutathione and cysteine).[12][14]
Procedure:
-
pH Stability: Incubate the probe in buffers of different pH values at a constant viscosity and measure the fluorescence intensity.
-
Polarity Effects: Measure the fluorescence of the probe in various solvents with different polarities but similar low viscosities.
-
Analyte Selectivity: In a buffered solution of constant viscosity, add various biological analytes at physiologically relevant concentrations and record any changes in fluorescence.[12]
Expected Outcome: An ideal probe will exhibit stable fluorescence across a range of pH values, polarities, and in the presence of other biological molecules, indicating that its response is specific to viscosity.[3][5]
III. In Situ Validation: Performance in a Cellular Context
The final and most critical phase of validation involves assessing the probe's performance in living cells.
Protocol 3: Subcellular Localization and Co-localization Imaging
Objective: To confirm the probe's selective accumulation in the target organelle (e.g., mitochondria).
Materials:
-
DPP probe
-
Cultured cells (e.g., HeLa, HepG2)
-
Commercial organelle-specific tracker dye (e.g., MitoTracker™ Green for mitochondria)
-
Confocal laser scanning microscope
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with the DPP probe at an optimized concentration and for an appropriate duration.
-
In a separate or sequential incubation, stain the cells with a commercial organelle tracker.
-
Wash the cells with fresh media or PBS.
-
Acquire fluorescence images of both the DPP probe and the organelle tracker using their respective excitation and emission wavelengths.
-
Merge the images and perform a co-localization analysis (e.g., calculating the Pearson's correlation coefficient).[15]
Expected Outcome: A high degree of overlap between the fluorescence signal of the DPP probe and the commercial tracker, indicated by a high Pearson's coefficient (typically >0.8), confirms selective localization.[15]
Protocol 4: Inducing Viscosity Changes in Live Cells
Objective: To demonstrate that the probe can report on dynamic changes in intracellular viscosity.
Materials:
-
DPP probe-loaded cells
-
Reagents known to alter mitochondrial viscosity (e.g., nystatin, monensin, or inducing apoptosis with staurosporine).[6][7]
-
Confocal microscope with time-lapse imaging capabilities.
Procedure:
-
Load cells with the DPP probe as described in Protocol 3.
-
Acquire a baseline fluorescence image.
-
Treat the cells with a reagent known to increase or decrease mitochondrial viscosity.
-
Acquire a series of time-lapse images to monitor the change in fluorescence intensity over time.
Expected Outcome: A measurable and statistically significant change in the probe's fluorescence intensity within the target organelle following treatment, consistent with the expected effect of the reagent on viscosity.
Caption: Experimental workflow for DPP probe validation.
Comparative Analysis: DPP Probes vs. Alternatives
While DPP-based probes are powerful tools, it is essential to understand their performance in the context of other available viscosity probes.
| Probe Class | Mechanism | Advantages | Disadvantages | Representative Examples |
| DPP-based | TICT | High sensitivity to viscosity, good photostability. | Can have some sensitivity to polarity. | DCVJ, POTA-OH[1] |
| BODIPY-based | TICT / FRET | Bright fluorescence, tunable emission wavelengths. | Can be sensitive to pH and polarity. | Lyso-V[1] |
| Hemicyanine-based | TICT | Red to near-infrared emission, suitable for in vivo imaging. | Synthesis can be complex. | VP, HTC[10][15] |
| Coumarin-based | Solvatochromism / TICT | Ratiometric potential when combined with a reference fluorophore.[16] | Often have shorter excitation/emission wavelengths. | Couoxo-LD[17] |
Key Considerations for Probe Selection:
-
Target Organelle: Ensure the probe has a targeting moiety for your organelle of interest.
-
Excitation/Emission Wavelengths: Select a probe that is compatible with your imaging setup and minimizes cellular autofluorescence. Red-shifted probes are generally preferred for deep tissue imaging.[5][11]
-
Dynamic Range: Consider the fold-change in fluorescence over the physiological viscosity range.
-
Specificity: As detailed in this guide, prioritize probes with minimal off-target effects.
Conclusion and Future Perspectives
The rigorous assessment of specificity and selectivity is non-negotiable for the successful application of this compound probes in biological research. By following the structured experimental workflow outlined in this guide—from fundamental in vitro characterization to dynamic in situ validation—researchers can confidently select and utilize these powerful tools to unravel the complex role of viscosity in health and disease. As probe design continues to evolve, the principles of thorough validation will remain paramount to ensuring the integrity and impact of future discoveries in this exciting field.
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Haidekker, M. A., & Theodorakis, E. A. (2010). Self-calibrating viscosity probes: Design and subcellular localization. PMC. [Link]
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Zhang, Y., et al. (2023). Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. Molecules. [Link]
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Li, Y., et al. (2022). A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. Analytical Methods. [Link]
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Wang, Y., et al. (2023). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules. [Link]
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Wu, B., et al. (2024). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Molecules. [Link]
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Liu, Y., et al. (2020). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. [Link]
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Talebi, S., et al. (2020). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. ChemPlusChem. [Link]
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Li, Y., et al. (2021). A mitochondria-targeted fluorescent probe with viscosity sensitivity to distinguish between normal and cancer cells. New Journal of Chemistry. [Link]
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Chen, X., et al. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews. [Link]
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Talebi, S., et al. (2020). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. [Link]
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Chen, B. B., et al. (2023). Design strategies for organelle-selective fluorescent probes: where to start?. RSC Chemical Biology. [Link]
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Hungerford, G. (2012). Visualising local viscosity using fluorescence lifetime microscopy. HORIBA. [Link]
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Ma, S., et al. (2023). Hemicyanine-based sensor for mitochondrial viscosity imaging in BV2 cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Wang, J., et al. (2023). Rational Design of MMP-Independent Near-Infrared Fluorescent Probes for Accurately Monitoring Mitochondrial Viscosity. Analytical Chemistry. [Link]
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Sharma, A., et al. (2023). A Model-Based Method for In Situ Viscosity Measurement With Continuous-Wave Ultrasound. Journal of Dynamic Systems, Measurement, and Control. [Link]
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Liu, H. W., et al. (2019). Screening of dicyanoisophorone-based probes for highly sensitive detection of viscosity changes in living cells and zebrafish. Chemical Communications. [Link]
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Zhang, Y., et al. (2025). Synthesis of polar-insensitive phenothiazine-based fluorescent probes for viscosity detection in mitochondria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Pharmaguideline. (n.d.). Calibration of Viscometer. Pharmaguideline. [Link]
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Wang, Z., et al. (2024). A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells. Analytical Methods. [Link]
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Wang, X., et al. (2022). Mitochondria-targeting fluorescent probe with a pH/viscosity response for assisted detection of non-alcoholic fatty liver in mice. Journal of Materials Chemistry B. [Link]
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Liu, H. W., et al. (2019). Screening of dicyanoisophorone-based probes for highly sensitive detection of viscosity changes in living cells and zebrafish. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Computational Modeling of 2,3-Dicyano-5-Phenylpyrazine Properties
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational models for predicting the molecular and biological properties of 2,3-dicyano-5-phenylpyrazine and its derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document elucidates the causal relationships behind methodological choices, offering a framework for selecting the most appropriate computational tools to accelerate research in materials science and drug discovery. We will explore the foundational principles, practical applications, and comparative performance of key in silico techniques, grounded in peer-reviewed data.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science. It is a symmetrical aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1] Derivatives of pyrazine are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting activities.[2][3] The specific molecule of interest, this compound, combines this bioactive core with a dinitrile group, known to influence electronic properties, and a phenyl substituent. This unique combination makes it a compelling candidate for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutics.[4]
Predicting the physicochemical properties, biological activity, and target interactions of such molecules prior to synthesis is a cornerstone of modern, efficient research. Computational modeling allows for the high-throughput screening of virtual libraries and provides deep mechanistic insights, saving significant time and resources. This guide will compare the three most prevalent computational approaches in this context: Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Docking.
Overview of Core Computational Methodologies
The prediction of molecular properties is not monolithic; it requires a multi-faceted approach where different models are used to answer different questions. The relationship between these core methods is often hierarchical, with outputs from one method serving as inputs for another.
Figure 1: High-level overview of the interplay between DFT, QSAR, and Molecular Docking in predicting molecular properties.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is a workhorse for calculating a molecule's fundamental electronic and geometric properties from first principles.
-
Core Principle: DFT calculates the ground-state electronic energy and density, which allows for the derivation of numerous properties.[5]
-
Key Outputs: Optimized molecular geometry, HOMO/LUMO energies, electron affinity, dipole moment, and vibrational frequencies.[6][7][8]
-
Application: Provides foundational data that can be used directly to understand a molecule's reactivity and spectral properties or as descriptors for higher-level models like QSAR.[9][10]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical regressions that correlate variations in the biological activity of a series of compounds with changes in their molecular features (descriptors).[11]
-
Core Principle: The biological activity of a compound is a function of its molecular structure and properties. QSAR models mathematically define this function.[12]
-
Key Outputs: A predictive equation that can estimate the activity of novel, unsynthesized molecules.[2]
-
Application: Essential for lead optimization and virtual screening in drug discovery to prioritize compounds for synthesis.[1]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[13]
-
Core Principle: Docking algorithms sample many possible conformations of the ligand within the protein's binding site and use a scoring function to rank them based on binding energy.[14]
-
Key Outputs: Binding pose, binding affinity (docking score), and specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking).[15][16]
-
Application: Used to elucidate binding mechanisms, identify key interacting residues, and screen for potential inhibitors of a specific biological target.[3]
Comparative Analysis of Predictive Models
The choice of computational model is dictated by the research question. Here, we compare their application in predicting distinct classes of properties for a molecule like this compound.
Predicting Electronic, Optical, and Structural Properties
For fundamental molecular properties, DFT is the most authoritative method. The choice of functional and basis set is a critical experimental decision that balances accuracy with computational expense.
| Property Predicted | Recommended DFT Method | Rationale & Causality | Supporting Sources |
| Molecular Geometry | B3LYP / 6-31G(d,p) | Provides a highly accurate prediction of bond lengths and angles for organic molecules, which is essential for subsequent energy and property calculations. | [7] |
| Electronic Properties | B3LYP / 6-31+G* | The inclusion of diffuse functions (+) is crucial for accurately describing the behavior of anions and calculating vertical electron affinities, which is important for pyrazine systems.[6][17] | [6][17] |
| Electronic Spectra (UV-Vis) | TD-DFT / PCM | Time-Dependent DFT (TD-DFT) is required to calculate excited states. The Polarizable Continuum Model (PCM) accounts for solvent effects, leading to more accurate spectral predictions. | [7] |
| Vibrational Spectra (IR) | PBE0 / def2-TZVP (Harmonic Approximation) | This combination has been shown to provide reliable predictions of IR frequencies and band intensities for pyrazine-containing macrocycles, aiding in experimental spectra interpretation. | [8] |
Expert Insight: While computationally more expensive, using a functional like PBE0 with a triple-zeta basis set (def2-TZVP) can yield more accurate results for vibrational analysis compared to B3LYP/6-31G*.[8] The choice is a trade-off: B3LYP is often sufficient for initial screening, while PBE0 is preferred for detailed analysis meant to closely match experimental data.
Predicting Biological Activity and Toxicity
QSAR is the primary tool for predicting biological activity when a specific protein target is not known or when modeling activity across a class of compounds. The robustness of a QSAR model is determined by its statistical validity.
| Model Type | Key Descriptors Used | Statistical Method | Performance & Validation | Supporting Sources |
| 2D-QSAR | Topological (e.g., Molecular Weight, Molar Volume) & Electronic (e.g., EHOMO, ELUMO, Dipole Moment from DFT). | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Simpler and faster to build. MLR models can achieve good correlation (R² > 0.9), but may be less predictive for structurally diverse datasets. | [9][10] |
| 3D-QSAR | Steric and Electrostatic Fields (from CoMFA/CoMSIA) | Partial Least Squares (PLS) | Requires ligand alignment. Provides intuitive contour maps showing where steric bulk or specific charges enhance or decrease activity. Predictive power (q²) often > 0.6. | [18] |
| ML-QSAR | Combination of topological, electronic, and 3D descriptors. | Artificial Neural Network (ANN) | ANNs can model complex, non-linear relationships, often outperforming linear methods like MLR. ANN models have shown excellent correlation and predictive ability. | [1][2] |
Trustworthiness through Validation: A QSAR model is only as good as its validation. A trustworthy protocol must include:
-
Internal Validation: Cross-validation (e.g., leave-one-out) to assess the model's robustness, yielding a Q² value. A high Q² (typically > 0.5) is essential.[9]
-
External Validation: Using an external test set of compounds not included in model training to evaluate its true predictive power (R²test).[9]
-
Applicability Domain: Defining the chemical space where the model's predictions are reliable.[2]
Predicting Protein-Ligand Interactions
When a specific biological target is identified (e.g., a kinase or enzyme), molecular docking provides unparalleled insight into the binding mechanism.
| Target Class Example | Docking Software/Algorithm | Key Insights Gained | Correlation with Experiment | Supporting Sources |
| Mycobacterium tuberculosis InhA | MVD (MolDock SE) | Identifies binding pose and key hydrogen bond interactions. The docking score (Rerank Score) can be used to rank potential inhibitors. | A lower (more negative) rerank score has been shown to correlate with lower experimental Minimum Inhibitory Concentration (MIC) values, validating the predictive power of the docking. | [15][16] |
| Histone Deacetylases (HDACs) | (Not specified) | Rationalizes the binding mode of pyrazine derivatives in the active site, explaining class I selectivity and structure-activity relationships (SAR). | Docking poses, stabilized by Molecular Dynamics (MD) simulations, can successfully explain in vitro enzyme inhibition data. | [14] |
| PIM-1 Kinase | (Not specified) | Identifies key residue interactions (e.g., H-bonds with Glu171, Lys67) that are critical for ligand binding and inhibitory activity. | Docking studies combined with 3D-QSAR can lead to the identification of novel, potent inhibitors that share binding interactions with known crystal structures. | [19] |
Expert Insight: Docking results should be interpreted with caution. While excellent for generating hypotheses and ranking compounds, the scoring functions are approximations of binding free energy. For greater confidence, top-ranked docking poses should be subjected to more rigorous (and computationally expensive) methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding mode over time.[14]
Experimental Protocols: Step-by-Step Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating standard practices for robust and reproducible results.
Protocol 1: DFT Calculation of Electronic Properties
This workflow details the steps for obtaining key electronic descriptors for QSAR analysis.
Figure 2: Workflow for calculating electronic properties using Density Functional Theory (DFT).
-
Structure Preparation: Draw the 2D structure of this compound and convert it to a 3D model using software like GaussView or Avogadro.
-
Initial Optimization: Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
DFT Job Setup: In a quantum chemistry package (e.g., Gaussian), set up the calculation.
-
Causality: Select the B3LYP functional and 6-31+G* basis set. This level of theory is a well-established standard that provides a good compromise between accuracy and computational cost for organic molecules and is shown to be effective for pyrazine derivatives.[6][17] The + indicates diffuse functions, which are critical for accurately describing the electron density far from the nuclei, a necessity for calculating electron affinities.[17]
-
Specify a solvent using the Polarizable Continuum Model (PCM) to simulate a more realistic biological environment.
-
-
Execution: Run a geometry optimization followed by a frequency calculation (Opt Freq).
-
Validation: Confirm that the optimization has converged to a true energy minimum by checking that there are no imaginary frequencies in the output. If imaginary frequencies exist, the structure is a transition state, not a minimum, and must be perturbed and re-optimized.
-
Data Extraction: From the validated output file, extract key electronic properties such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), the total dipole moment, and Natural Bond Orbital (NBO) charges.[1][2] These values serve as quantitative descriptors for subsequent QSAR modeling.
Protocol 2: Development of a Predictive QSAR Model
This workflow outlines the creation and validation of a statistically sound QSAR model.
Figure 3: Workflow for the development and validation of a QSAR model.
-
Data Curation: Compile a dataset of pyrazine derivatives with consistently measured experimental biological activity (e.g., IC₅₀, MIC).
-
Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors. This should include topological descriptors (e.g., molecular weight, parachor) and quantum chemical descriptors (EHOMO, ELUMO, dipole moment) obtained from a consistent DFT protocol (see Protocol 1).[9][10]
-
Data Splitting: Randomly divide the dataset into a training set (typically ~80% of the data) used to build the model, and a test set (~20%) reserved for external validation.
-
Model Generation: Using statistical software, apply a regression method like Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN) to correlate the descriptors (independent variables) with the biological activity (dependent variable) for the training set.[1][2]
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient, Q². A Q² value greater than 0.5 is generally considered the minimum for a robust model.[9]
-
External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient, R²test, between the predicted and experimental values. An R²test > 0.6 indicates good predictive power.[9]
-
Model Finalization: If both internal and external validation metrics are satisfactory, the model is considered predictive and can be used to screen new, virtual compounds. The applicability domain should also be defined to understand the limits of the model's predictive capabilities.
Conclusion
The computational prediction of this compound properties is a multi-step, hierarchical process. DFT calculations provide the fundamental electronic and structural data with high fidelity. This data, in turn, fuels the development of statistically robust QSAR models that can predict biological activity for entire classes of compounds. When a specific protein target is known, molecular docking offers granular insights into the binding interactions that drive this activity.
No single model is universally superior; their power lies in their synergistic application. By understanding the core principles, causal underpinnings, and validation requirements of each method, researchers can design and execute in silico experiments that are not only predictive but also scientifically sound. This integrated computational approach is indispensable for accelerating the discovery and development of novel pyrazine-based molecules for advanced applications.
References
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Prediction of biological activity of imidazo[1,2- a]pyrazine derivatives by combining DFT and QSAR results. ResearchGate. [Link]
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Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Semantic Scholar. [Link]
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DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Semantic Scholar. [Link]
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Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]
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Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science. [Link]
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. [Link]
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The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry (RSC Publishing). [Link]
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A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. Research Square. [Link]
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QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. PubMed. [Link]
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DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. [Link]
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Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. Semantic Scholar. [Link]
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DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]
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Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. PubMed. [Link]
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A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]
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In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Bibliomed. [Link]
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A Review of Computational Methods for Predicting Drug Targets. Ingenta Connect. [Link]
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QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]
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Computational methods for predicting properties. ProtoQSAR. [Link]
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A Review on Applications of Computational Methods in Drug Screening and Design. MDPI. [Link]
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Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dicyano-5-phenylpyrazine
As a Senior Application Scientist, it is imperative to approach the handling and disposal of specialized chemical reagents not just as a matter of regulatory compliance, but as a core component of laboratory safety culture. 2,3-Dicyano-5-phenylpyrazine, a member of the dicyanopyrazine family, is a valuable intermediate in various synthetic applications. However, its cyano functional groups necessitate a rigorous and informed approach to its disposal. This guide provides the essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The procedures outlined below are grounded in established safety protocols for cyanide-containing compounds and are aligned with the regulatory framework set by the Environmental Protection Agency (EPA). The causality behind each step is explained to foster a deeper understanding of the "why" behind the protocol, not just the "how."
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the Risk: The primary hazard associated with this compound stems from its dicyano structure. While it is a solid organic compound, it must be treated with the same caution as other cyanide-containing materials. The primary risks include:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Generation of Hydrogen Cyanide (HCN): Critically, contact with acids can lead to the rapid evolution of highly toxic and flammable hydrogen cyanide gas.[2][3]
Personal Protective Equipment (PPE) Imperatives: A multi-layered PPE approach is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layer nitrile gloves. | Provides robust protection against skin contact.[3] |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a risk of splashing or dust generation.[2] | Protects against accidental splashes or airborne particles entering the eyes. |
| Body Protection | A long-sleeved, buttoned lab coat. | Prevents contamination of personal clothing.[3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[3] |
Part 2: Segregation and Storage of Waste
Proper segregation is the cornerstone of safe chemical waste management. The principle is to prevent unintended and hazardous chemical reactions within a waste container.
Core Directive: All waste streams containing this compound must be managed as hazardous cyanide waste.[2][5]
Step-by-Step Segregation Protocol:
-
Designate a Waste Accumulation Area: Establish a specific, clearly marked satellite accumulation area (SAA) within the laboratory for cyanide waste.[6][7] This area should be away from acids and moisture.[3][8]
-
Use Dedicated Waste Containers:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, paper towels, and the empty product container) in a dedicated, leak-proof container clearly labeled "HAZARDOUS WASTE – Solid Cyanide Waste".[2][5] Note that under EPA P-List regulations, the empty container itself must be managed as hazardous waste.[6]
-
Liquid Waste: Collect any solutions containing this compound or rinsates from decontamination in a separate, leak-proof container labeled "HAZARDOUS WASTE – Liquid Cyanide Waste".[2][5]
-
-
Critical Labeling: Every waste container must be labeled with the words "HAZARDOUS WASTE – Cyanide" and explicitly marked with "No Acids."[2][3] The date of waste generation should also be included.[2]
-
Container Management: Keep waste containers securely closed except when adding waste.[7]
Part 3: Decontamination and Disposal Workflow
Decontamination ensures that no residual chemical hazard remains on laboratory equipment or surfaces.
Experimental Protocol: Decontamination of Glassware and Surfaces
Causality: This two-step alkaline treatment is designed to first buffer the system to prevent HCN generation and then oxidize the cyanide into the less toxic cyanate ion. This entire procedure must be performed within a certified chemical fume hood.[2][5]
-
Initial Rinse (Buffering): Prepare a pH 10 buffer solution. Rinse all contaminated glassware and surfaces with this solution. This high pH environment prevents the formation of HCN gas. Collect all rinsate as liquid cyanide hazardous waste.[2][5]
-
Oxidative Decontamination: Prepare a fresh 10% bleach (sodium hypochlorite) solution. Thoroughly wipe or rinse the buffered surfaces with this solution. The hypochlorite oxidizes the cyanide.[2][5]
-
Final Rinse: Rinse the equipment and surfaces with water.
-
Waste Collection: The initial buffer rinse and the bleach solution rinse must be collected and disposed of as liquid cyanide hazardous waste.[2][3] Do not treat cyanide waste solutions with bleach directly in a concentrated waste container.[3]
Disposal Workflow Visualization:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
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A Senior Application Scientist's Guide to Handling 2,3-Dicyano-5-phenylpyrazine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 2,3-Dicyano-5-phenylpyrazine pushes the boundaries of science. This progress, however, must be built on a foundation of uncompromising safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our objective is to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound stem from its chemical structure and physical form as a solid powder.
-
Inhalation Toxicity: As a fine powder, there is a significant risk of aerosolization. The presence of two cyano groups is a major concern. While covalently bound and not free cyanide, compounds containing the nitrile group can be toxic and may cause respiratory irritation.[1]
-
Dermal and Ocular Exposure: Direct contact with the skin or eyes can lead to irritation.[1] Furthermore, absorption through the skin is a potential route of systemic exposure.
-
Ingestion Toxicity: Accidental ingestion of related dicyano compounds is considered toxic.[2]
-
Thermal Decomposition: The thermal decomposition of nitrogen-containing heterocyclic compounds and cyanated resins can be complex. Under heat, such as in a fire or during certain high-temperature experiments, there is a significant risk of releasing highly toxic gases, including hydrogen cyanide (HCN), oxides of nitrogen (NOx), and carbon monoxide (CO).[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Each component serves a specific purpose in preventing exposure through all potential routes.
| Protection Type | Required PPE | Rationale and Specifications |
| Respiratory | NIOSH-approved N95 Respirator (minimum) | Protects against inhalation of the fine powder. For procedures with a higher risk of aerosolization or when handling larger quantities, a half-mask respirator with P100 filters should be considered. All respirator use requires a formal fit test and training. |
| Hand | Nitrile Gloves (minimum 4 mil thickness) | Provides a barrier against dermal contact. Double-gloving is strongly recommended to protect against undetected punctures. Always inspect gloves for tears or holes before use. Never wear leather or cloth gloves.[5] |
| Eye/Face | Chemical Safety Goggles with Side Shields | Protects eyes from airborne particles and accidental splashes. Standard safety glasses are insufficient. |
| Body | Professional Lab Coat (fully buttoned) | Prevents contamination of personal clothing. Ensure cuffs are snug to prevent powder from entering sleeves. |
| Footwear | Closed-toe, non-permeable shoes | Protects feet from spills. Leather or canvas shoes are not recommended as they can absorb chemicals.[5] |
Safe Handling Workflow: A Step-by-Step Protocol
This workflow is designed to minimize exposure at every stage of the handling process, from preparation to cleanup.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Weighing and Transfer
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface within the hood with absorbent, disposable bench paper.
-
Assemble all necessary items: the stock container of this compound, a tared weigh boat or vial, clean spatulas, and the receiving container or reaction vessel.
-
Don all required PPE as specified in the table above.[6]
-
-
Execution:
-
Carefully open the stock container inside the fume hood.
-
Using a clean spatula, gently transfer a small amount of the solid to the tared weigh boat. Avoid scooping in a manner that creates airborne dust.
-
Once the desired mass is obtained, securely close the stock container.
-
Carefully transfer the weighed solid from the weigh boat into the receiving vessel. A funnel may be used to minimize the risk of spillage.
-
-
Immediate Cleanup:
-
Place the used weigh boat and any contaminated wipes directly into a designated solid hazardous waste container within the fume hood.
-
Wipe down the spatula with a solvent-moistened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the same waste container.
-
Operational and Disposal Plans
A comprehensive safety plan extends beyond active handling to include emergency preparedness and proper waste management.
Spill Response Plan
-
Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Isolate: Restrict access to the spill area.
-
Protect: If you are trained and it is safe to do so, don appropriate PPE, including a respirator.
-
Contain & Clean:
-
For small spills within a fume hood, gently cover the powder with an absorbent material to prevent further aerosolization.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, regardless of size.
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Chemical Waste: All excess this compound and materials grossly contaminated with it (e.g., weigh boats, spill cleanup materials) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.
-
Contaminated PPE: Disposable PPE, such as gloves and bench paper, should be collected in a separate, labeled hazardous waste bag. It is crucial to keep contaminated PPE away from other laundry and wash areas.[7] Coveralls or lab coats that become heavily contaminated must be disposed of as hazardous waste and not laundered.[7]
-
Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container should be punctured or crushed to prevent reuse and discarded according to institutional guidelines.[8]
-
Aqueous Waste: Do not dispose of any solutions containing this compound down the drain. All liquid waste must be collected in a labeled hazardous liquid waste container.
By adhering to these rigorous protocols, you build a culture of safety that becomes an integral part of the scientific process, ensuring that our pursuit of knowledge is both innovative and responsible.
References
- Thermo Fisher Scientific. This compound, 97%, Thermo Scientific. Fishersci.com. Accessed January 15, 2026.
- Thermo Fisher Scientific. 2,3-Dicyano-6-methyl-5-phenylpyrazine, 97%, Thermo Scientific. Fishersci.com. Accessed January 15, 2026.
- Benchchem. 2,3-Dicyano-5-methyl-6-phenylpyrazine | CAS 52109-67-8. Benchchem.com. Accessed January 15, 2026.
- CloudSDS. Comprehensive Guide to Cyanogen (C₂N₂): Usage, Safety Measures, and Potential Hazards. Cloud-sds.com. Accessed January 15, 2026.
- Sigma-Aldrich. Safety Data Sheet. Sigmaaldrich.com. August 6, 2024.
- Konieczny, K., et al. "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates." Molecules, vol. 26, no. 16, 2021, p. 4977.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Osha.oregon.gov. Accessed January 15, 2026.
- TCI EUROPE N.V. 2,3-Dicyano-5-methylpyrazine SDS. Sdsmanager.com. Accessed January 15, 2026.
- U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. Epa.gov. August 6, 2025.
- Reddit. Worried about chemical waste disposal in cyanotypes. Reddit.com. August 4, 2019.
- Ag Health and Safety Alliance. Guide to Safe Pesticide Application in Agriculture - Donning Personal Protective Equipment. Youtube.com. August 5, 2025.
- Greenhouse Grower. A Greenhouse Guide to Safe Handling of Crop Protection Materials. Greenhousegrower.com. September 26, 2021.
- Santa Cruz Biotechnology. 2,3-Dicyano-5,6-diphenylpyrazine | CAS 52197-23-6. Scbt.com. Accessed January 15, 2026.
- Hamerton, I., et al. Thermal Decomposition of Cyanate Ester Resins.
- CymitQuimica. 2,3-Dicyano-5-methylpyrazine. Cymitquimica.com. Accessed January 15, 2026.
- Loba Chemie. 2,3-DICHLORO-5,6-DICYANO-P- BENZOQUINONE FOR SYNTHESIS MSDS. Lobachemie.com. May 25, 2016.
- ResearchGate. Thermal Decomposition of Cyanate Ester Resins.
- Penn State Extension.
- Missouri IPM. Pesticide Disposal. Youtube.com. July 13, 2022.
- Chenoweth, K., et al. "Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field." The Journal of Physical Chemistry A, vol. 113, no. 31, 2009, pp. 8751-63.
- Al-Raoush, R., et al. "Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions." Environmental Science: Processes & Impacts, vol. 22, no. 9, 2020, pp. 1898-1910.
- Wikipedia. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. En.wikipedia.org. Accessed January 15, 2026.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
